Product packaging for Boc-D-Lys-OH(Cat. No.:CAS No. 106719-44-2)

Boc-D-Lys-OH

Cat. No.: B557162
CAS No.: 106719-44-2
M. Wt: 246.30 g/mol
InChI Key: DQUHYEDEGRNAFO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to (L)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B557162 Boc-D-Lys-OH CAS No. 106719-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Nα-Boc-D-lysine (Boc-D-Lys-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various applications within drug development and biomedical research.

Core Molecular Data

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₄[1][2]
Molecular Weight 246.30 g/mol [1][2]
CAS Number 106719-44-2
Appearance White to off-white powder or crystals
Melting Point 205-210 °C
Solubility Soluble in water (50 mg/mL)
Optical Activity [α]22/D -24°, c = 0.5% in methanol
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-6-aminohexanoic acid
Synonyms Nα-(tert-Butoxycarbonyl)-D-lysine, Nα-Boc-D-lysine

Applications in Research and Drug Development

This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. Its primary role is to introduce a D-lysine residue into a growing peptide chain. The Boc protecting group prevents unwanted reactions at the α-amino group, allowing for sequential addition of other amino acids. This controlled synthesis is critical in the development of peptide-based therapeutics, where the specific sequence and stereochemistry of amino acids determine biological activity.

The D-configuration of the lysine offers resistance to enzymatic degradation compared to the natural L-form, which can enhance the in vivo stability and half-life of peptide drugs.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the incorporation of this compound into a peptide chain using manual SPPS. Automated synthesizers follow a similar, albeit more controlled, series of steps.

Materials:

  • Appropriate solid support resin (e.g., Merrifield resin)

  • This compound

  • Coupling agents (e.g., DCC, HBTU)

  • Activator (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

  • Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Washing solvents (e.g., DCM, Methanol)

Methodology:

  • Resin Swelling: The resin is swollen in an appropriate solvent, typically DMF or DCM, to allow for efficient diffusion of reagents.

  • Deprotection: The Boc protecting group of the amino acid attached to the resin is removed using a solution of TFA in DCM. This exposes a free amino group for the next coupling step.

  • Washing: The resin is thoroughly washed to remove residual TFA and byproducts.

  • Coupling: this compound is pre-activated with a coupling agent and an activator in a suitable solvent. This activated amino acid solution is then added to the resin. A base, such as DIPEA, is often added to neutralize the protonated amino group on the resin and facilitate the coupling reaction.

  • Washing: The resin is washed to remove unreacted reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing TFA.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of one amino acid.

Boc_SPPS_Workflow Start Resin with N-terminal Boc-protected Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Boc-AA (this compound, DCC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 End Resin with Elongated Peptide Chain Wash2->End

References

Synthesis and Purification of Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS) and other applications in medicinal chemistry. This document outlines a reliable synthetic protocol, detailed purification methods, and key characterization data to ensure the production of high-purity this compound for research and development purposes.

Introduction

Nα-Boc-D-lysine is a derivative of the non-proteinogenic amino acid D-lysine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is labile under acidic conditions, enabling its selective removal without affecting other protecting groups, thus facilitating the controlled assembly of complex peptide sequences. The use of the D-enantiomer is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation, a desirable attribute for therapeutic peptides.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the α-amino group of D-lysine. A common challenge is the presence of two amino groups (α and ε) in lysine, which can lead to a mixture of mono- and di-protected products. The following protocol is adapted from established methods for the Boc protection of amino acids, with specific considerations for achieving selectivity for the Nα position.

Experimental Protocol: Nα-Boc Protection of D-Lysine

This protocol focuses on the direct, selective Nα-protection of D-lysine hydrochloride.

Materials:

  • D-Lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve D-Lysine hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and dioxane.

  • Basification: Cool the solution in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring until the pH of the solution reaches 9-10.

  • Addition of Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane to the cooled lysine solution over a period of 1-2 hours. Maintain the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with diethyl ether (3 x volume of dioxane) to remove unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid in an ice bath.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound, which may be a white solid or a viscous oil.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up D-Lysine_HCl D-Lysine·HCl Dissolution Dissolve in Dioxane/Water D-Lysine_HCl->Dissolution Basification Add NaHCO3 (pH 9-10) Dissolution->Basification Boc2O_Addition Add (Boc)2O in Dioxane (0-5 °C) Basification->Boc2O_Addition Reaction_Stirring Stir at RT (12-24h) Boc2O_Addition->Reaction_Stirring Ether_Wash Wash with Diethyl Ether Reaction_Stirring->Ether_Wash Acidification Acidify with HCl (pH 2-3) Ether_Wash->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, di-Boc-protected lysine (Boc-D-Lys(Boc)-OH), and other byproducts. A robust purification strategy is essential to obtain high-purity this compound suitable for peptide synthesis. A combination of crystallization and column chromatography is often employed.

Experimental Protocol: Purification

Method 1: Crystallization

Crystallization is an effective method for purifying Boc-amino acids that are obtained as oils or amorphous solids.[1]

Materials:

  • Crude this compound

  • Weakly polar solvent (e.g., diethyl ether, n-hexane, or a mixture thereof)

  • Seed crystals of this compound (optional)

Procedure:

  • Solidification of Oily Product: If the crude product is an oil, it can be solidified by standing at room temperature for a period, potentially with the addition of a seed crystal.[1]

  • Pulping: Once a white solid is formed, add a weakly polar solvent such as diethyl ether or n-hexane.[1]

  • Stirring: Stir the suspension at room temperature for several hours to dissolve impurities while the desired product remains as a solid.

  • Filtration and Washing: Filter the solid product and wash it with a small amount of the cold pulping solvent.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Method 2: Column Chromatography

If crystallization does not yield a product of sufficient purity, column chromatography can be used for further purification.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/n-hexane)

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of the chosen solvent system. The polarity of the eluent should be gradually increased.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

Purification_Workflow Purification Workflow for this compound cluster_crystallization Crystallization cluster_chromatography Column Chromatography (Optional) Crude_Product Crude this compound Solidification Solidification (with seed crystal if needed) Crude_Product->Solidification Column_Prep Silica Gel Column Crude_Product->Column_Prep If needed Pulping Pulping with weakly polar solvent Solidification->Pulping Filtration Filtration & Washing Pulping->Filtration Drying_C Drying in vacuo Filtration->Drying_C Pure_Product Pure this compound Drying_C->Pure_Product High Purity Elution Gradient Elution Column_Prep->Elution Fraction_Collection Fraction Collection & TLC Elution->Fraction_Collection Concentration_Ch Concentration of Pure Fractions Fraction_Collection->Concentration_Ch Concentration_Ch->Pure_Product High Purity

Caption: Purification workflow for this compound.

Data Presentation

Reagents and Reaction Conditions
ParameterValueReference
Starting MaterialD-Lysine hydrochloride
Protecting AgentDi-tert-butyl dicarbonate ((Boc)₂O)
BaseSodium bicarbonate (NaHCO₃)
SolventDioxane/Water (1:1)
Reaction Temperature0-5 °C initially, then room temperature
Reaction Time12-24 hours
pH9-10
Characterization of this compound
PropertyValueReference
Chemical Formula C₁₁H₂₂N₂O₄[2]
Molecular Weight 246.30 g/mol [2]
Appearance White powder or crystals
Melting Point 205-210 °C
Optical Rotation [α]²²/D -24° (c = 0.5% in methanol)
Purity (Typical) ≥98%

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. Adherence to the outlined protocols for synthesis, work-up, and purification will enable researchers and drug development professionals to reliably produce this essential building block for their peptide synthesis needs. The provided data and workflows serve as a valuable resource for process development and quality control.

References

Boc-D-Lys-OH CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various research applications.

Core Chemical Information

CAS Number: 106719-44-2

This compound is a synthetic derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is essential in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), to control the sequence of amino acid addition.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₄--INVALID-LINK--
Molecular Weight 246.30 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white powder or crystals--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Melting Point 205-210 °C--INVALID-LINK--
Optical Activity [α]22/D -24°, c = 0.5% in methanol--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Supplier Information

A variety of chemical suppliers offer this compound. Below is a list of prominent suppliers for your consideration:

  • Sigma-Aldrich (Merck)

  • Santa Cruz Biotechnology

  • Biosynth

  • Aapptec Peptides

  • Parchem

  • Pharmaffiliates

  • TCI America

  • Spectrum Chemical

  • MedchemExpress

Experimental Protocols

This compound is a fundamental reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS). The following is a generalized, detailed protocol for the incorporation of a this compound residue into a peptide chain on a solid support.

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

Materials:

  • This compound

  • Appropriate resin for SPPS (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DCC)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes.

    • Drain the vessel and treat with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt of the terminal amine by washing the resin with a 10% solution of DIEA in DCM (2-3 times for 1-2 minutes each).

    • Wash the resin again with DCM (3-5 times) to remove excess DIEA.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling reagent (e.g., HBTU) and DIEA in DMF for a few minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture under a nitrogen atmosphere for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers to protect sensitive residues.

    • The specific composition of the cleavage cocktail will depend on the amino acid composition of the synthesized peptide.

    • After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Roles

While primarily a tool for chemical synthesis, the D-isoform of lysine and its derivatives have interesting biological implications.

Apoptotic Activity: this compound has been described as a synthetic analog of lysine that can act as an apoptotic agent.[1] It is suggested to bind to the histone protein H2A, which may lead to the inhibition of DNA and protein synthesis, ultimately resulting in cell death.[1] This suggests a potential role in anti-cancer research.[1]

ApoptosisInduction BocDLysOH This compound HistoneH2A Histone H2A BocDLysOH->HistoneH2A Binds to DNA_Protein_Synthesis DNA & Protein Synthesis HistoneH2A->DNA_Protein_Synthesis Inhibits Apoptosis Apoptosis DNA_Protein_Synthesis->Apoptosis Induces

Caption: Proposed mechanism of apoptosis induction by this compound.

Metabolism of D-Lysine: In mammals, D-lysine is metabolized in the brain through the pipecolate pathway.[2] This pathway is distinct from the primary saccharopine pathway used for L-lysine degradation in other tissues.[2] The initial step involves the oxidative deamination of D-lysine by D-amino acid oxidase (DAAO).

DLysineMetabolism DLysine D-Lysine DAAO D-amino acid oxidase (DAAO) DLysine->DAAO KAC α-keto-ε-aminocaproate DAAO->KAC Oxidative deamination P2C Δ¹-piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous cyclization P2CReductase P2C Reductase P2C->P2CReductase LPipecolate L-Pipecolate P2CReductase->LPipecolate Reduction

Caption: The pipecolate pathway for D-lysine metabolism in the brain.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further consultation of peer-reviewed literature is recommended.

References

Role of Boc protecting group in amino acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures with high purity and yield. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone, particularly in the context of amino acid and peptide synthesis. Introduced in the late 1950s, the Boc group's utility in temporarily masking the nucleophilic nature of amino groups has been instrumental in the development of complex peptide chains, including its pivotal role in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][2]

This technical guide provides a comprehensive examination of the Boc protecting group's function, from its mechanism of action to detailed experimental protocols and a comparative analysis of its application in modern synthetic strategies.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group valued for its stability under a range of conditions and its facile removal under specific acidic conditions.[3][4] This acid lability is a key feature that allows for its selective cleavage in the presence of other protecting groups, a concept known as orthogonality.[3]

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.

The general mechanism proceeds as follows:

  • The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.

  • This intermediate collapses, expelling a tert-butoxycarbonate leaving group.

  • The leaving group can then decompose into the stable and volatile byproducts isobutylene and carbon dioxide, or it can act as a base to neutralize the protonated carbamate.

Various reagents and conditions can be employed for Boc protection, with Boc₂O being the most prevalent due to its high reactivity and the clean nature of its byproducts.

Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions. The most commonly used reagent for this purpose is trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM). The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

The generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic side chains such as those of methionine and tryptophan. To prevent these unwanted modifications, "scavengers" like anisole or thioanisole are often added to the deprotection solution to trap the carbocations.

Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first major approach to SPPS and remains relevant, especially for the synthesis of hydrophobic peptides where the alternative Fmoc strategy can be problematic.

In this strategy:

  • Temporary Nα-protection is provided by the acid-labile Boc group.

  • "Permanent" side-chain protection is afforded by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.

A typical cycle in Boc-SPPS involves the following steps:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with an acid, such as TFA in DCM. This leaves the terminal amino group as an ammonium salt.

  • Neutralization: The protonated amino group is neutralized with a hindered organic base, like diisopropylethylamine (DIEA), to regenerate the free amine nucleophile. This step is crucial for the subsequent coupling reaction.

  • Coupling: The next incoming Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin to form a new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Quantitative Data

The efficiency of Boc protection and deprotection is critical for the overall success of a synthetic route. The following tables summarize typical conditions and outcomes.

ParameterReagent(s)Solvent(s)Base (equiv.)TemperatureTypical YieldReference(s)
Boc Protection
General AminesBoc₂O (2-3 equiv.)Water, THF, MeCN1-1.5RT - 40°CHigh
Amino AcidsBoc₂O (1.1 equiv.)Dioxane/WaterTEA (1.5)RTExcellent
Catalyst-FreeBoc₂O (1 equiv.)Water/AcetoneNoneRTExcellent
Boc Deprotection
Standard SPPS50% TFADCMN/ARTHigh
General AminesConc. HCl or TFADCM, TolueneN/ARTHigh
Selective ThermalNoneTFE, MeOHN/A120-240°C>90%
Lewis AcidFeCl₃VariousN/ARTHigh

Table 1: Summary of Reaction Conditions and Yields for Boc Protection and Deprotection.

Coupling ReagentDescriptionAdvantagesDisadvantagesReference(s)
DCC/HOBtDicyclohexylcarbodiimide / 1-HydroxybenzotriazoleEffective and historically significant in Boc-SPPS.Formation of insoluble dicyclohexylurea (DCU) byproduct.
HBTU/DIEAO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DIEAFast, efficient, and minimizes racemization.Higher cost compared to carbodiimides.

Table 2: Common Coupling Reagents Used in Boc-SPPS.

Experimental Protocols

Protocol 1: General N-Boc Protection of an Amino Acid

This protocol describes a standard procedure for the protection of an amino acid using Boc anhydride.

  • Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

  • Addition of Boc₂O: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution.

  • Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.

  • Workup:

    • Dilute the mixture with water.

    • Perform an extraction with an organic solvent like ethyl acetate to remove byproducts.

    • Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) to protonate the carboxylic acid.

    • Extract the N-Boc-amino acid into an organic solvent (e.g., ethyl acetate) multiple times.

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the deprotection step within a manual Boc-SPPS cycle.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for a short period (e.g., 5 minutes).

  • Deprotection: Treat the resin with the deprotection solution for 15-25 minutes with agitation to ensure complete removal of the Boc group.

  • Washing: Thoroughly wash the resin with DCM to remove residual TFA. This is followed by washing with an alcohol like isopropanol to shrink the resin and help remove trapped acid.

  • Neutralization:

    • Wash the resin with DCM again.

    • Treat the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes (repeated once or twice) to neutralize the N-terminal ammonium salt.

    • Wash the resin extensively with DCM and then with DMF to prepare for the next coupling step.

Visualizations

The following diagrams illustrate the core chemical transformations and workflows associated with the Boc protecting group.

Boc Protection Mechanism

Boc Deprotection Mechanism

Boc_SPPS_Cycle Workflow for a Single Cycle of Boc-SPPS Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA-OH, HBTU/DIEA) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End End: Resin-Bound Peptide (Elongated by one residue, N-terminally Boc-protected) Wash3->End Repeat cycle or proceed to final cleavage

Boc-SPPS Cycle Workflow

Conclusion

The tert-butoxycarbonyl protecting group remains a vital tool in the arsenal of synthetic chemists, particularly in the realm of peptide and amino acid chemistry. Its reliable introduction, stability to a wide range of reagents, and clean, acid-promoted removal make it a highly predictable and effective protecting group. While Fmoc-based strategies have become more prevalent in automated solid-phase peptide synthesis due to their milder deprotection conditions, the Boc strategy continues to offer distinct advantages for specific applications, such as the synthesis of hydrophobic or otherwise challenging peptide sequences. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with the Boc group is, therefore, essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

The Chiral Divide: A Technical Guide to D-Lysine and L-Lysine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug development, the stereochemistry of constituent amino acids plays a pivotal role in defining the therapeutic potential of a candidate molecule. While the proteinogenic L-amino acids form the conventional backbone of natural peptides, their synthetic enantiomers, D-amino acids, offer a compelling strategy to overcome inherent pharmacological hurdles. This technical guide provides an in-depth exploration of the core differences between D-lysine and L-lysine in peptides, focusing on their impact on stability, biological activity, and immunogenicity, supported by experimental data and methodologies.

Core Concepts: The Stereochemistry of Lysine

L-lysine and D-lysine are stereoisomers, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. This difference arises from the chiral alpha-carbon. In L-lysine, the amino group is oriented to the left in a Fischer projection, whereas in D-lysine, it is on the right.[1] While this may seem a subtle distinction, it has profound consequences for the peptide's interaction with the chiral environment of a biological system, which is predominantly composed of L-amino acids and enzymes evolved to recognize them.

G Figure 2: Antigen Processing and Presentation cluster_L L-Peptide cluster_D D-Peptide L_uptake Uptake by APC L_processing Proteasomal/Lysosomal Degradation L_uptake->L_processing L_loading Loading onto MHC Molecules L_processing->L_loading L_presentation Presentation to T-cells L_loading->L_presentation L_response Strong T-cell Response L_presentation->L_response D_uptake Uptake by APC D_processing Resistance to Degradation D_uptake->D_processing D_loading Inefficient Loading onto MHC D_processing->D_loading D_presentation Altered/Reduced Presentation D_loading->D_presentation D_response Weak or No T-cell Response D_presentation->D_response G Figure 3: Peptide-GPCR Signaling Cascade Peptide Peptide Ligand (L- or D-Lysine) GPCR GPCR Peptide->GPCR Binding (Affinity influenced by stereochemistry) G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_messenger Second Messenger Effector->Second_messenger Production Cellular_response Cellular Response Second_messenger->Cellular_response Signal Transduction G Figure 4: Experimental Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Structure Secondary Structure (Circular Dichroism) Characterization->Structure Stability Protease Stability Assay Structure->Stability Activity Biological Activity (e.g., MIC Assay) Structure->Activity Toxicity Cytotoxicity Assay (e.g., Hemolysis, MTT) Activity->Toxicity Immunogenicity Immunogenicity Studies (In Vivo) Toxicity->Immunogenicity

References

A Technical Guide to the Solubility of Boc-D-Lys-OH for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a crucial reagent in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in the Solubility of this compound

The solubility of this compound is fundamentally dictated by its molecular structure, which features both a hydrophilic α-amino acid backbone and a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphipathic nature results in a varied solubility profile across different solvent classes. Key factors influencing its solubility include the polarity of the solvent, its capacity for hydrogen bonding, and the operational temperature. The presence of the bulky, nonpolar Boc group generally enhances solubility in organic solvents compared to aqueous media.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data remains partially available in the public domain, the following tables summarize the existing information for this compound and structurally related lysine derivatives. This comparative data is invaluable for solvent selection in synthetic and analytical applications.

Table 1: Quantitative Solubility Data

Compound NameSolventSolubilityConditions
This compound Water (H₂O)50 mg/mL (203.00 mM)Ultrasonic assistance required[1]
Boc-D-Lys(Boc)-OHDimethyl sulfoxide (DMSO)100 mg/mL (288.67 mM)Ultrasonic assistance required[2]
Fmoc-D-Lys(Boc)-OHDimethylformamide (DMF)Clearly soluble (1 mmole in 2 mL)-

Table 2: Qualitative Solubility Data

Compound NameSolvent ClassSpecific SolventsSolubility Profile
This compound Analogs (e.g., Fmoc-Lys(Boc)-OH, BOC-D-LYS(Z)-OH)Halogenated HydrocarbonsChloroform, DichloromethaneSoluble[3]
EstersEthyl AcetateSoluble
Aprotic Polar SolventsDimethyl sulfoxide (DMSO), AcetoneSoluble
Water-Slightly soluble
Boc-Lys(Boc)-OHAlcoholsMethanolSoluble
EthersEtherSoluble
Halogenated HydrocarbonsChloroformSoluble
EstersEthyl AcetateSoluble
H-Lys(Boc)-OHAprotic Polar SolventsDimethyl sulfoxide (DMSO)Soluble
Water-Slightly soluble

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility in various solvents is critical for process optimization. The following is a standardized experimental protocol for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, dichloromethane, etc.)

  • Vials with secure caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 μm)

  • Evaporation dish or suitable container for solvent removal

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to confirm saturation.

    • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient duration (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved particles.

  • Quantification of Dissolved Solute:

    • Accurately weigh a pre-dried evaporation dish.

    • Dispense the filtered solution into the weighed dish.

    • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.

    • Continue the drying process until a constant weight of the dried residue is achieved.

    • Accurately weigh the evaporation dish containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in the desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used for dissolution.

For amino acids with low solubility, alternative quantification methods such as spectrophotometry using a chromogenic reagent like ninhydrin may be more appropriate.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Isolation cluster_quantification Quantification cluster_calculation Calculation start Start add_excess Add Excess this compound to Known Volume of Solvent start->add_excess equilibrate Equilibrate with Agitation (24-48h at constant T) add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample (0.22 µm) withdraw->filter_sample add_filtrate Add Filtered Solution to Dish filter_sample->add_filtrate weigh_dish Weigh Empty Evaporation Dish weigh_dish->add_filtrate evaporate Evaporate Solvent add_filtrate->evaporate weigh_final Weigh Dish with Dried Residue evaporate->weigh_final calculate Calculate Mass of Solute weigh_final->calculate express_solubility Express Solubility (e.g., mg/mL) calculate->express_solubility end End express_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH). Understanding the stability profile of this crucial protected amino acid is paramount for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.

General Stability Profile

Nα-Boc-D-lysine is a chemically stable compound under standard storage conditions. The tert-butoxycarbonyl (Boc) protecting group is known for its robustness towards a range of chemical reagents, particularly bases and nucleophiles. However, it exhibits lability under acidic conditions and at elevated temperatures. The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light.

Key Stability Characteristics:

  • Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), regenerating the free amino group of D-lysine. This is the primary degradation pathway under acidic conditions.

  • Thermal Sensitivity: Elevated temperatures can lead to the thermal decomposition of the Boc protecting group.

  • Base and Nucleophile Stability: this compound is generally stable in the presence of bases and nucleophiles, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in orthogonal protection strategies.

  • Oxidative Stability: While the Boc group itself is relatively stable to oxidation, the lysine side chain could be susceptible to oxidation under harsh conditions, although this is not a primary degradation pathway under normal handling.

  • Photostability: As with many organic molecules, prolonged exposure to high-intensity UV light may lead to degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following conditions are recommended for both short-term and long-term storage.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C Short-term: 2-8°CMinimizes thermal degradation and preserves the integrity of the compound over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of potential oxidative degradation, although the compound is not highly sensitive.
Moisture Store in a dry, well-sealed container with a desiccant.Prevents hydrolysis and potential clumping of the solid material.
Light Exposure Protect from direct light.Minimizes the potential for photolytic degradation.

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group.

Boc_D_Lys_OH This compound D_Lysine D-Lysine Boc_D_Lys_OH->D_Lysine Acidic Hydrolysis / Heat Isobutylene Isobutylene Boc_D_Lys_OH->Isobutylene Acidic Hydrolysis / Heat CO2 Carbon Dioxide Boc_D_Lys_OH->CO2 Acidic Hydrolysis / Heat

Figure 1: Primary degradation pathway of this compound.

Under acidic conditions or significant thermal stress, the carbamate bond is cleaved, leading to the formation of D-lysine, isobutylene, and carbon dioxide.

Quantitative Stability Data (Illustrative)

Due to the limited availability of public, quantitative stability data for this compound, the following tables present illustrative data based on the known chemical properties of the Boc protecting group and general knowledge of amino acid stability. This data is for informational purposes and should be confirmed by experimental studies.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHCondition% Degradation (24 hours)Primary Degradant
20.01 M HCl~15-25%D-Lysine
4Acetate Buffer< 5%D-Lysine
7Phosphate Buffer< 1%-
9Borate Buffer< 1%-
120.01 M NaOH< 2%-

Table 2: Illustrative Thermal Stability of Solid this compound

TemperatureDuration% Degradation
40°C1 week< 1%
60°C1 week~2-5%
80°C1 week~10-20%

Table 3: Illustrative Photostability of this compound in Solution (Methanol)

Light SourceIntensityDuration% Degradation
UV (254 nm)1000 µW/cm²24 hours~5-10%
Visible Light1.2 million lux hours24 hours< 2%

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for developing a stability-indicating analytical method for this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid/solution) Stock->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis light) Stock->Photo Expose to Stress Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Method Dilute->HPLC

Figure 2: Experimental workflow for forced degradation studies.
Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a separate vial.

  • Subject the samples to the stress conditions as detailed below.

  • At specified time points, withdraw samples, neutralize or quench the reaction if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Specific Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in the initial solvent, and dilute for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 80°C for 48 hours.

    • Cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines).

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • After the exposure period, dilute the samples for analysis.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point for Method Development):

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary degradation pathway is the acid- or heat-induced cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is essential to ensure the quality and reliability of this key synthetic building block. The provided experimental protocols offer a robust framework for conducting stability assessments and developing appropriate analytical methods to monitor the purity of this compound.

A Technical Guide to the Stereochemistry of D-Amino Acids: From Fundamental Principles to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the stereochemistry of D-amino acids, their physiological significance, and their expanding role in modern drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who require a comprehensive understanding of these once-overlooked molecules. The content covers fundamental principles, analytical methodologies, and key signaling pathways, presenting quantitative data and experimental protocols to support advanced research and development.

Fundamental Principles of Amino Acid Stereochemistry

With the exception of the achiral glycine, all proteinogenic amino acids possess a chiral center at their alpha-carbon (Cα). This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as L- (levo, left-handed) or D- (dextro, right-handed) based on the spatial arrangement of the four different groups—the carboxyl group, the amino group, the side chain (R group), and a hydrogen atom—around the Cα.

For decades, it was dogma that life was exclusively built from L-amino acids. They constitute the fundamental building blocks of proteins and peptides in all domains of life. D-amino acids were considered unnatural and rare. However, advancements in analytical chemistry have revealed that D-amino acids are widespread in nature, from bacterial cell walls to the mammalian brain, where they perform critical physiological functions.

stereochemistry cluster_L L-Alanine cluster_D D-Alanine L_C L_H H L_C->L_H L_COO COO⁻ L_C->L_COO L_NH3 ⁺H₃N L_C->L_NH3 L_CH3 CH₃ L_C->L_CH3 mirror Mirror Plane D_C D_H H D_C->D_H D_COO COO⁻ D_C->D_COO D_NH3 NH₃⁺ D_C->D_NH3 D_CH3 CH₃ D_C->D_CH3

Caption: Stereoisomers of Alanine.

Physiological Roles and Distribution of D-Amino Acids

D-amino acids are endogenously produced in mammals by racemase enzymes, which convert L-amino acids to their D-counterparts, or are acquired from dietary and microbial sources. They play crucial roles in neurotransmission, endocrine regulation, and as biomarkers for certain diseases.

One of the most studied D-amino acids is D-serine , which acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor in the brain. This interaction is essential for synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. D-aspartate is another significant D-amino acid found in neuroendocrine tissues, where it is involved in hormone regulation, such as stimulating the release of testosterone.

The following table summarizes the distribution and concentration of key D-amino acids in various mammalian tissues.

D-Amino AcidTissue/FluidConcentration RangePrimary Physiological Role
D-Serine Brain (Cerebral Cortex, Hippocampus)150 - 600 µmol/kgCo-agonist of NMDA receptors, neuromodulation
D-Aspartate Brain, Testis, Pituitary Gland20 - 40 nmol/gNeurotransmission, hormone synthesis and release
D-Alanine Pituitary Gland, Pancreas10 - 50 nmol/gEndocrine regulation, potential role in glucose homeostasis
D-Cysteine Urine, Plasma5 - 25 µMAntioxidant activities, regulation of hydrogen sulfide production

D-Amino Acids in Drug Development

The substitution of L-amino acids with their D-enantiomers in peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Peptides composed of L-amino acids are rapidly degraded by proteases in the body, leading to short half-lives and poor bioavailability. Because proteases are stereospecific, they do not efficiently recognize or cleave peptide bonds involving D-amino acids.

Key advantages of incorporating D-amino acids into peptide drugs include:

  • Increased Proteolytic Stability: Enhanced resistance to degradation by proteases, leading to a longer plasma half-life.

  • Improved Bioavailability: Greater stability allows for more of the drug to reach its target.

  • Reduced Immunogenicity: D-peptides are less likely to be recognized by the immune system, reducing the risk of an adverse immune response.

  • Enhanced Receptor Affinity and Selectivity: In some cases, D-amino acid substitution can lock a peptide into a specific conformation that improves its binding to a target receptor.

The table below presents examples of therapeutic peptides that incorporate D-amino acids to improve their clinical utility.

Drug Name (Active Peptide)D-Amino Acid IncorporatedTherapeutic AreaAdvantage Conferred by D-Amino Acid
Degarelix D-Alanine, D-2-Naphthylalanine, D-4-ChlorophenylalanineAdvanced Prostate CancerIncreased stability and sustained antagonism of the GnRH receptor
Cetrorelix D-Alanine, D-2-Naphthylalanine, D-4-Chlorophenylalanine, D-CitrullineAssisted Reproductive TechnologyEnhanced resistance to proteolysis, potent GnRH antagonist activity
Octreotide D-Phenylalanine, D-TryptophanAcromegaly, Neuroendocrine TumorsConformationally constrained analog of somatostatin with high stability and receptor affinity
Bivalirudin D-PhenylalanineAnticoagulation (Direct Thrombin Inhibitor)Prevents cleavage by thrombin at a specific site, modulating its activity

Experimental Protocols and Methodologies

The study of D-amino acids requires specialized analytical techniques to separate and accurately quantify these enantiomers from their much more abundant L-counterparts.

This protocol outlines a general workflow for the analysis of D-amino acids in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Objective: To separate and quantify D- and L-amino acid enantiomers in a biological matrix (e.g., brain tissue homogenate, plasma).

Materials:

  • Biological sample

  • Internal standards (e.g., deuterated D-amino acids)

  • Perchloric acid (PCA) for deproteinization

  • Derivatization agent: (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC)

  • HPLC system with a chiral column (e.g., CROWNPAK CR-I(+))

  • Tandem mass spectrometer (MS/MS)

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in 10 volumes of ice-cold 0.4 M PCA.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and neutralize with 2 M potassium carbonate (K₂CO₃).

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Spike the supernatant with the internal standard mixture.

  • Derivatization:

    • To 50 µL of the prepared sample, add 50 µL of 200 mM borate buffer (pH 8.0).

    • Add 100 µL of 15 mM FLEC in acetone.

    • Incubate the reaction at 40°C for 2 hours.

    • Stop the reaction by adding 20 µL of 100 mM glycine solution.

  • HPLC-MS/MS Analysis:

    • HPLC Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+), 3.0 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 70% B over 30 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-fragment ion transitions for each derivatized amino acid using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of D- and L-amino acid standards.

    • Calculate the concentration of each enantiomer in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Brain Tissue) homogenize Homogenize in PCA sample->homogenize centrifuge1 Centrifuge (15,000 x g) Remove Protein homogenize->centrifuge1 neutralize Neutralize Supernatant centrifuge1->neutralize centrifuge2 Centrifuge Remove Precipitate neutralize->centrifuge2 spike Spike with Internal Standard centrifuge2->spike derivatize Chiral Derivatization (e.g., FLEC) spike->derivatize hplc Chiral HPLC Separation derivatize->hplc ms MS/MS Detection (MRM) hplc->ms quantify Quantification vs. Calibration Curve ms->quantify

Caption: Workflow for Chiral Analysis of D-Amino Acids.

Key Signaling Pathways: D-Serine at the NMDA Receptor

D-Serine is a critical modulator of excitatory neurotransmission mediated by the NMDA receptor (NMDAR). The NMDAR is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. For the receptor to become activated, it requires the binding of the primary agonist, glutamate, to the GluN2 subunit, as well as the binding of a co-agonist—either glycine or D-serine—to the GluN1 subunit. This dual-agonist requirement makes the NMDAR a coincidence detector, essential for its role in synaptic plasticity.

The synthesis and release of D-serine are tightly regulated. It is synthesized from L-serine by the enzyme serine racemase (SRR), which is primarily located in astrocytes and neurons. Once released into the synaptic cleft, D-serine can bind to the GluN1 subunit of synaptic NMDARs. The action of D-serine is terminated by its reuptake into astrocytes via transporters like Asc-1 and by its degradation by the enzyme D-amino acid oxidase (DAO).

Caption: D-Serine Signaling at the NMDA Receptor.

Conclusion and Future Directions

The field of D-amino acid research has transformed our understanding of biochemistry and pharmacology. No longer considered mere biological curiosities, D-amino acids are now recognized as fundamental players in mammalian physiology and as powerful tools for drug design. Future research will likely focus on elucidating the roles of other D-amino acids, discovering novel racemases and metabolic pathways, and further exploiting the unique properties of D-peptides to create the next generation of therapeutics with enhanced stability, efficacy, and safety profiles. The continued development of sensitive analytical methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to N-alpha-Boc Protection of Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, precision is paramount. The ability to selectively modify specific amino acid residues within a peptide chain is fundamental to creating novel therapeutics, probes, and research tools. Lysine, with its two primary amino groups, presents a unique challenge and opportunity. The strategic protection of its alpha-amino (Nα) group is a critical step that dictates the outcome of a synthetic strategy. Among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone for Nα-protection of lysine, offering a robust and versatile tool for chemists.

This technical guide provides a comprehensive overview of the function, application, and technical considerations of N-alpha-Boc protection in lysine. It delves into the core principles of orthogonal protection, provides detailed experimental protocols, and presents quantitative data to aid researchers in optimizing their synthetic workflows.

Core Principles: The Orthogonal Protection Strategy

The primary function of Nα-Boc protection is to temporarily block the reactivity of the alpha-amino group of lysine, thereby directing peptide bond formation to the C-terminus. This is a cornerstone of the Boc-based strategy in solid-phase peptide synthesis (SPPS). The true power of Nα-Boc-lysine, however, is realized in concert with an orthogonal protecting group on the epsilon-amino (Nε) group.[1][2]

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions.[3] This allows for the selective deprotection of one amino group while the other remains protected, enabling site-specific modifications of the lysine residue. The most common orthogonal partner for Nα-Boc is the benzyloxycarbonyl (Z or Cbz) group for the Nε-position, particularly in solution-phase synthesis, or the 9-fluorenylmethoxycarbonyl (Fmoc) group in some solid-phase applications.[4]

The Nα-Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), while the Nε-Z group is typically removed by hydrogenolysis, and the Nε-Fmoc group is cleaved by a base like piperidine.[5] This orthogonality is the key to unlocking a wide range of synthetic possibilities, from the creation of branched peptides to the attachment of labels and cargo molecules.

Caption: Orthogonal deprotection of Nα-Boc, Nε-Z-lysine.

Quantitative Data on Protection and Deprotection Reactions

The efficiency of both the introduction and removal of the Nα-Boc group is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and yields for these key steps.

Table 1: Nα-Boc Protection of Lysine

Nε-ProtectionReagentBaseSolventTime (h)Temperature (°C)Yield (%)Reference
None (for di-Boc)Di-tert-butyl dicarbonate (Boc)₂ONaOH1,4-Dioxane/WaterOvernightRoom Temp.~100
Z(Boc)₂ONaHCO₃THF/Water163091.9

Table 2: Nα-Boc Deprotection of Lysine Derivatives

Deprotection ReagentCo-solventTimeTemperature (°C)NotesReference
50% TFADichloromethane (DCM)30 min - 2 hRoom Temp.Standard and widely used method.
4M HCl1,4-Dioxane1 - 4 hRoom Temp.Often yields the hydrochloride salt directly.
Trimethylsilyl iodide (TMSI)Acetonitrile or DCMSeveral hours - OvernightRoom Temp.Useful for substrates sensitive to strong acids.
Oxalyl ChlorideMethanol1 - 4 hRoom Temp.Mild conditions with good yields.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the Nα-amino group of lysine.

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine

This protocol describes the straightforward protection of both amino groups of lysine.

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Potassium hydrogen sulfate (KHSO₄) solution (4 M)

  • Ethyl acetate

Procedure:

  • Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of 1,4-dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

  • Dissolve (Boc)₂O (3 equivalents) in 1,4-dioxane and add it to the lysine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Acidify the remaining aqueous solution to a pH of 1-2 with a 4 M KHSO₄ solution.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-Boc-lysine product.

Protocol 2: Deprotection of Nα-Boc Group using Trifluoroacetic Acid (TFA)

This is a standard and widely applicable protocol for the removal of the Nα-Boc group.

Materials:

  • Nα-Boc protected lysine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Nα-Boc protected lysine derivative in anhydrous DCM (a common concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution. A common concentration is a 25-50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in the Synthesis of Ubiquitin Probes

A prominent application of Nα-Boc protected lysine is in the chemical synthesis of ubiquitin (Ub) and ubiquitin-based probes. Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes. The ability to synthesize ubiquitin with site-specific modifications is essential for studying the enzymes involved in the ubiquitin pathway, such as deubiquitinating enzymes (DUBs).

The synthesis of a ubiquitin probe often involves the incorporation of a "warhead" at the C-terminus of ubiquitin that can covalently bind to the active site of a DUB. This typically requires the use of solid-phase peptide synthesis where Nα-Boc-lysine(X) (where X is an orthogonal protecting group for the ε-amino group) is a key building block.

Caption: Workflow for the synthesis of a ubiquitin probe.

The ubiquitination signaling pathway itself is a cascade of enzymatic reactions involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, which ultimately attach ubiquitin to a lysine residue on a substrate protein. Understanding this pathway is the motivation for synthesizing ubiquitin probes.

Caption: The ubiquitin-proteasome signaling pathway.

Conclusion

The Nα-Boc protection of lysine is a fundamental and enabling technology in the field of peptide chemistry and drug development. Its acid lability, coupled with the vast array of orthogonal protecting groups available for the Nε-amino group, provides chemists with the flexibility to synthesize complex and highly functionalized peptides. A thorough understanding of the principles of orthogonal protection, combined with optimized and well-characterized experimental protocols, is essential for leveraging the full potential of this versatile building block. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of Nα-Boc-lysine will undoubtedly remain a critical component of innovative synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various applications within drug discovery and development. This document details its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in biologically active peptides.

Core Physical and Chemical Properties

This compound is a white to off-white powder or crystalline solid. Its chemical structure consists of the D-enantiomer of the amino acid lysine, with the alpha-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS).

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Appearance White to off-white powder or crystals
Molecular Formula C₁₁H₂₂N₂O₄[1]
Molecular Weight 246.30 g/mol
Melting Point 205-210 °C (decomposes)
Optical Rotation [α]²²/D -24° (c = 0.5% in methanol)
Solubility Soluble in DMSO.
Storage Temperature 2-8°C
Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

IdentifierValueReferences
CAS Number 106719-44-2
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-6-aminohexanoic acid
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKey DQUHYEDEGRNAFO-MRVPVSSYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of N-Boc protected amino acids. This procedure involves the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate under basic conditions.

Materials:

  • D-Lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate in dioxane.

  • Slowly add the di-tert-butyl dicarbonate solution to the D-lysine solution while stirring at room temperature.

  • Maintain the pH of the reaction mixture at 10-11 by adding 1 M NaOH as needed.

  • Allow the reaction to stir at room temperature overnight.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous solution to a pH of 1-2 with 4 M KHSO₄ or dilute HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up D_Lys_HCl D-Lysine HCl Reaction_Vessel Reaction at pH 10-11 (Room Temperature, overnight) D_Lys_HCl->Reaction_Vessel Boc2O (Boc)₂O Boc2O->Reaction_Vessel Base NaOH / NaHCO₃ Base->Reaction_Vessel Solvent Dioxane / Water Solvent->Reaction_Vessel Concentration1 Concentrate Reaction_Vessel->Concentration1 Acidification Acidify to pH 1-2 Concentration1->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Product Crude this compound Concentration2->Product

Figure 1. Synthetic workflow for this compound.
Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or methanol/water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Data

The following tables summarize the expected spectroscopic data for this compound, based on data available for its L-enantiomer.

¹H NMR Data (400 MHz, D₂O)
Chemical Shift (ppm)MultiplicityAssignment
~3.88tα-CH
~3.00tε-CH₂
~1.71mβ-CH₂
~1.68mδ-CH₂
~1.44mγ-CH₂
~1.44sC(CH₃)₃

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

¹³C NMR Data

Expected chemical shifts for the carbon atoms in this compound.

Carbon AtomExpected Chemical Shift (ppm)
C=O (Carboxyl)~178
C=O (Boc)~158
α-C~55
C (Boc quaternary)~80
ε-C~40
β-C, γ-C, δ-C~20-35
C(CH₃)₃~28
FT-IR Data

Key infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~2970, 2930, 2860C-H stretch (alkyl)
~1710C=O stretch (carboxyl)
~1690C=O stretch (Boc)
~1520N-H bend
~1390, 1365C-H bend (tert-butyl)

Applications in Drug Development and Research

This compound is a fundamental component in the synthesis of peptides with therapeutic potential. The incorporation of D-amino acids, such as D-lysine, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a D-lysine residue into a growing peptide chain. The Boc protecting group on the α-amino group allows for the stepwise addition of amino acids, while the free ε-amino group can be utilized for further modifications, such as branching or the attachment of labels or drug conjugates.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (e.g., TFA) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Resin-Bound Peptide (n+1) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Figure 2. General workflow for incorporating this compound in SPPS.
Biological Significance of Lysine-Containing Peptides

While this compound itself is a synthetic building block, its incorporation into peptides can have significant biological implications. Lysine residues in peptides are often involved in:

  • Protein-protein interactions: The positively charged side chain of lysine can form salt bridges with negatively charged residues on other proteins.

  • Post-translational modifications: Lysine residues are common sites for modifications such as ubiquitination, acetylation, and methylation, which play crucial roles in regulating protein function and signaling pathways. For instance, the ubiquitination of IκBα at specific lysine residues is a key step in the NF-κB signaling pathway.

  • Modulation of ion channels: Lysine-containing short peptides have been shown to modulate the activity of ion channels, such as the NaV1.8 channel, which is involved in pain signaling.

  • Antimicrobial activity: Many antimicrobial peptides are rich in lysine, and the incorporation of D-lysine can enhance their efficacy.

The lysine degradation pathway is also an important metabolic route, and its dysregulation has been implicated in conditions such as cardiac hypertrophy. While this is not a direct signaling pathway of this compound, it highlights the broader biological context of lysine metabolism.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of this compound in a research and development setting. Its well-defined properties and versatile applications make it an indispensable tool for peptide chemists and drug discovery scientists.

References

The Alchemist's Toolkit: An In-depth Guide to Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the bedrock of novel therapeutic development and fundamental biological research. At the heart of this endeavor lies the strategic use of protecting groups—temporary chemical modifications that shield the reactive functionalities of amino acids, guiding the formation of peptide bonds with high fidelity. This technical guide provides a comprehensive overview of the principles, strategies, and methodologies governing the use of protected amino acids in modern peptide synthesis.

Core Principles of Amino Acid Protection

Peptide synthesis is a cyclical process of amide bond formation between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as polymerization or branching, the Nα-amino group of the incoming amino acid and any reactive side-chain functionalities must be reversibly blocked.[1][] An ideal protecting group should be:

  • Easy to introduce: The protecting group should be readily attached to the amino acid in high yield.

  • Stable: It must remain intact throughout the coupling and deprotection steps of the subsequent amino acids in the sequence.[3]

  • Selectively removable: The group must be cleaved under conditions that do not affect other protecting groups or the newly formed peptide bonds. This principle of "orthogonality" is crucial for complex syntheses.[3][4]

  • Minimally racemizing: The protecting group and the coupling conditions should not induce racemization of the chiral α-carbon.

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS): Boc and Fmoc Strategies

Modern peptide synthesis is dominated by two primary strategies, defined by the type of Nα-protecting group employed: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between these methodologies dictates the reagents used for deprotection and final cleavage from the solid support.

The Boc Strategy: A Robust Classic

The Boc strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for Nα-protection. Side chains are typically protected by benzyl-based groups, which require a strong acid, such as anhydrous hydrogen fluoride (HF), for removal.

  • Deprotection: The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • Advantages: The repeated acid treatments in the Boc strategy can help to disrupt peptide aggregation, making it a robust choice for long and difficult sequences.

  • Disadvantages: The use of hazardous HF for final cleavage requires specialized equipment.

The Fmoc Strategy: The Modern Workhorse

The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, while side chains are protected with acid-labile groups, such as tert-butyl (tBu). This orthogonality allows for milder overall conditions.

  • Deprotection: The Fmoc group is cleaved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).

  • Advantages: The milder conditions are compatible with a wider range of sensitive amino acids and modifications. The final cleavage with TFA is less harsh than HF, and the strategy is highly amenable to automation.

  • Disadvantages: The Fmoc group and its byproducts can sometimes be challenging to remove completely.

The logical workflow for a single cycle in both Boc and Fmoc SPPS is depicted below.

spss_workflow cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Resin-AA(Boc) Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (Base) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA-OH, Coupling Reagent) Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_End Resin-AA-AA(Boc) Boc_Wash->Boc_End Fmoc_Start Resin-AA(Fmoc) Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_End Resin-AA-AA(Fmoc) Fmoc_Wash->Fmoc_End

Core cycles of Boc and Fmoc solid-phase peptide synthesis (SPPS).
Quantitative Comparison of Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Deprotection Time 20-30 minutes5-10 minutes
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Reagent Anhydrous HFTFA-based cocktails
Final Cleavage Time ~1 hour1-3 hours
Typical Crude Purity Sequence-dependent, generally >70%Sequence-dependent, generally >70%
Overall Yield Highly dependent on sequence and lengthHighly dependent on sequence and length

Side-Chain Protection: A Diverse Chemical Arsenal

Many of the 20 proteinogenic amino acids possess reactive side chains that require protection during synthesis. The choice of side-chain protecting group is dictated by the overall synthetic strategy (Boc or Fmoc) and the specific chemistry of the amino acid.

Amino AcidFunctional GroupBoc Strategy Protecting GroupsFmoc Strategy Protecting Groups
Aspartic Acid (Asp) Carboxylic AcidBenzyl (Bzl), Cyclohexyl (cHex)tert-Butyl (tBu)
Glutamic Acid (Glu) Carboxylic AcidBenzyl (Bzl), Cyclohexyl (cHex)tert-Butyl (tBu)
Lysine (Lys) Amine2-Chlorobenzyloxycarbonyl (2-Cl-Z)tert-Butoxycarbonyl (Boc)
Arginine (Arg) GuanidiniumTosyl (Tos), Mesitylene-2-sulfonyl (Mts)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Histidine (His) ImidazoleTosyl (Tos), Dinitrophenyl (Dnp)Trityl (Trt)
Cysteine (Cys) Thiol4-Methylbenzyl (Meb), Acetamidomethyl (Acm)Trityl (Trt), Acetamidomethyl (Acm)
Serine (Ser) HydroxylBenzyl (Bzl)tert-Butyl (tBu)
Threonine (Thr) HydroxylBenzyl (Bzl)tert-Butyl (tBu)
Tyrosine (Tyr) Phenolic Hydroxyl2-Bromobenzyloxycarbonyl (2-Br-Z)tert-Butyl (tBu)
Tryptophan (Trp) IndoleFormyl (For)tert-Butoxycarbonyl (Boc)

The Role of Coupling Reagents: Forging the Peptide Bond

The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. Modern coupling reagents are highly efficient and designed to minimize racemization. These reagents are predominantly onium-type salts (uronium/aminium and phosphonium).

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide, based on a synthesis of results from multiple studies.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DCC HOBt-DCM/DMF60-120~90
  • HATU and COMU often provide the highest coupling efficiencies, particularly for difficult sequences.

  • HBTU , TBTU , and PyBOP are robust and cost-effective options for many standard applications.

  • DCC , an older carbodiimide-based reagent, is less commonly used in SPPS due to the formation of an insoluble urea byproduct.

Racemization During Coupling

A significant challenge in peptide synthesis is the potential for racemization of the chiral α-carbon during the activation and coupling steps. This is particularly problematic for amino acids like histidine and cysteine. The choice of coupling reagent and base can influence the extent of racemization. Reagents like DIC/Oxyma are known to cause low racemization. For sensitive amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in peptide synthesis using protected amino acids.

Protocol for Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Addition of Boc₂O: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution with stirring.

  • Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Dilute the mixture with water and extract with an organic solvent like ethyl acetate to remove byproducts.

  • Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the Boc-protected amino acid into ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Protocol for a Single Coupling Cycle in Fmoc-SPPS (HBTU/DIPEA Example)

This protocol outlines a manual coupling cycle on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes and drain.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (at least 5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

Protocol for Boc Deprotection with TFA

This protocol describes the removal of a Boc group from a peptide-resin.

  • Washing: Wash the Boc-protected peptide-resin with DCM to remove residual solvents.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.

  • Deprotection: Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times).

  • Neutralization: Wash the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes to neutralize the resulting trifluoroacetate salt.

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

The mechanism of TFA-mediated Boc deprotection is illustrated below.

boc_deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc 1. Protonation Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid 2. Loss of tert-butyl cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine 3. Decarboxylation Amine_Salt R-NH₃⁺TFA⁻ Free_Amine->Amine_Salt 4. Formation of Amine Salt TFA + TFA Loss_tBu - (CH₃)₃C⁺ Loss_CO2 - CO₂ TFA2 + TFA

The four-step mechanism of Boc deprotection using TFA.

Application in Drug Development: Peptide Ligands for GPCRs

Many peptide-based drugs exert their therapeutic effects by targeting G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. The binding of a peptide ligand to a GPCR initiates a cascade of intracellular signaling events.

A simplified representation of a GPCR signaling pathway is shown below.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Ligand GPCR GPCR Peptide->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Kinase Protein Kinase A Second_Messenger->Kinase 5. Activation Cellular_Response Cellular Response Kinase->Cellular_Response 6. Phosphorylation Cascade

A simplified Gs protein-coupled receptor (GPCR) signaling pathway.

The ability to synthesize custom peptides with high purity, enabled by the strategic use of protecting groups, is crucial for studying these pathways and developing novel therapeutics that can modulate their activity.

Conclusion

The judicious selection and application of amino acid protecting groups are fundamental to the success of peptide synthesis. The choice between the robust Boc strategy and the versatile Fmoc strategy, coupled with the appropriate selection of side-chain protecting groups and coupling reagents, allows for the efficient and high-fidelity assembly of a vast array of peptide sequences. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and unlock the potential of peptides as powerful tools in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Lys-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH) and its orthogonally protected derivatives in solid-phase peptide synthesis (SPPS). This document outlines detailed methodologies for the incorporation of these building blocks into peptide sequences, strategies for selective side-chain manipulation, and protocols for the synthesis of complex peptides, such as branched and cyclic peptides.

Introduction to this compound in SPPS

This compound is a derivative of the non-proteinogenic D-enantiomer of lysine. The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design to enhance peptide stability against enzymatic degradation[1]. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is characteristic of the Boc/Bzl protection strategy in SPPS, where it is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA)[][3].

The ε-amino group of the lysine side chain is a reactive nucleophile and must be protected during peptide chain elongation to prevent side reactions and unwanted branching[3][4]. Therefore, in most SPPS applications, a side-chain protected derivative of this compound is utilized. The choice of the side-chain protecting group is crucial as it dictates the strategy for potential on-resin modifications. An orthogonal protection strategy allows for the selective removal of the side-chain protecting group under conditions that do not affect the Nα-Boc group or other side-chain protecting groups.

This document focuses on the application of various orthogonally protected this compound derivatives, including:

  • Boc-D-Lys(Fmoc)-OH : For base-labile side-chain deprotection.

  • Boc-D-Lys(Mtt)-OH : For highly acid-labile side-chain deprotection.

  • Boc-D-Lys(Msc)-OH : For base-labile side-chain deprotection.

  • Boc-D-Lys(Dde)-OH : For hydrazine-sensitive side-chain deprotection.

Data Presentation: Protecting Group Stability and Deprotection Conditions

The selection of an appropriate orthogonally protected this compound derivative depends on the desired synthetic route. The following tables summarize the stability and deprotection conditions for common protecting groups used in Boc-SPPS.

Table 1: Orthogonal Protecting Groups for Lysine Side-Chain in Boc-SPPS

Protecting GroupChemical NameLabilityDeprotection ConditionsStability
Fmoc 9-FluorenylmethyloxycarbonylBase-labile20% Piperidine in DMFAcid-stable
Mtt 4-MethyltritylHighly Acid-labile1-2% TFA in DCMBase-stable
Msc MethylsulfonylethyloxycarbonylBase-labile5-10% DIEA in DCM or other basesAcid-stable
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylHydrazine-labile2% Hydrazine in DMFAcid and mild base stable
Boc tert-ButoxycarbonylAcid-labile50% TFA in DCMBase-stable

Table 2: Illustrative Coupling Efficiencies and Yields

Peptide Sequence FragmentLysine DerivativeCoupling ReagentCoupling TimePer-Step Efficiency (%)Overall Yield (Illustrative)Reference
Ac-Ala-Lys(Mtt)-Gly-NH₂Boc-L-Lys(Mtt)-OHHBTU/DIEA1-4 hours>99%Not Specified
AEFAEVSK(Glc,Boc)LVTDLTKFmoc-L-Lys(Glc,Boc)-OHDIC/HOBt1.5 hoursQuantitativeCrude Peak Area: 55%
FK(Biotin)GGG-Dbz-KBoc-L-Lys(Fmoc)-OHHATU/DIEANot SpecifiedMonitored by NinhydrinNot Specified
Phth-Ala-Lys(Boc)-Gly-m-I-Phe-OMePhth-Ala-Lys(Boc)-OHNot SpecifiedNot SpecifiedNot Specified65% (cyclic peptide)

Note: Yields are highly sequence-dependent and influenced by various factors including resin, coupling reagents, and reaction conditions.

Experimental Protocols

This protocol outlines the manual synthesis of a peptide on a suitable resin for Boc chemistry (e.g., MBHA or PAM resin).

Materials:

  • Boc-protected amino acids

  • Appropriate resin (e.g., MBHA, PAM)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Ninhydrin test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 30 minutes for complete Boc group removal.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (2x). Wash with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-4 hours at room temperature.

  • Monitoring: Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2-6 for each amino acid in the sequence.

This protocol is used to expose the ε-amino group for subsequent modification while the peptide remains on the resin.

Reagents:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5-20 minutes at room temperature.

  • Drain the resin and repeat the treatment if necessary.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • The resin is now ready for side-chain modification.

The Mtt group is labile to very mild acidic conditions, providing excellent orthogonality.

Reagents:

  • Deprotection Cocktail: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the deprotection cocktail for 2 minutes.

  • Drain the resin and repeat the treatment 5-10 times. The progress can be monitored by the yellow color of the Mtt cation in the filtrate.

  • Wash the resin thoroughly with DCM.

  • Neutralize with 10% DIEA in DMF.

  • Wash with DMF to prepare for the next step.

This protocol describes the synthesis of a head-to-side-chain cyclic peptide using an orthogonally protected Boc-D-Lys derivative and an orthogonally protected acidic amino acid (e.g., Boc-Asp(OAll)-OH).

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide using the general Boc-SPPS protocol, incorporating Boc-D-Lys(Mtt)-OH and Boc-Asp(OAll)-OH at the desired positions.

  • Side-Chain Deprotection:

    • Selectively remove the Mtt group from the D-lysine side chain as described in protocol 3.2.2.

    • Selectively remove the Allyl (All) group from the aspartic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄).

  • On-Resin Cyclization:

    • Wash the resin thoroughly after both deprotection steps.

    • Perform an intramolecular coupling reaction using a suitable coupling reagent (e.g., HBTU/DIEA or PyBOP/DIEA) in DMF. Allow the reaction to proceed for several hours to overnight.

    • Monitor the cyclization by cleaving a small sample of resin and analyzing by HPLC-MS.

  • Final Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin.

    • Cleave the cyclic peptide from the resin and remove the remaining protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling (DCM, then DMF) Boc_Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat for next amino acid Washing->Cycle Chain Elongation Cycle->Boc_Deprotection

Caption: General workflow for a single cycle in Boc-SPPS.

Orthogonal_Deprotection Start Peptide-Resin with Boc-D-Lys(X)-OH incorporated Selective_Deprotection Selective Side-Chain Deprotection of 'X' Start->Selective_Deprotection Orthogonal Condition (e.g., 1% TFA or 20% Piperidine) OnResin_Modification On-Resin Modification (e.g., Cyclization, Branching, Labeling) Selective_Deprotection->OnResin_Modification Final_Cleavage Global Deprotection and Cleavage from Resin (e.g., High % TFA) OnResin_Modification->Final_Cleavage Purified_Peptide Purified Modified Peptide Final_Cleavage->Purified_Peptide RP-HPLC Branched_Peptide_Synthesis Main_Chain 1. Synthesize Main Chain with Boc-D-Lys(Mtt)-OH Mtt_Removal 2. Selectively Remove Mtt Group (1% TFA in DCM) Main_Chain->Mtt_Removal Branch_Synthesis 3. Synthesize Branch Chain on Lys ε-NH₂ using Boc-SPPS Mtt_Removal->Branch_Synthesis Final_Cleavage 4. Cleave and Deprotect (High % TFA) Branch_Synthesis->Final_Cleavage Purification 5. Purify Branched Peptide Final_Cleavage->Purification

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of branched peptides utilizing Nα-Boc-D-Lys-OH. This methodology is critical for creating complex peptide architectures with enhanced biological properties. The inclusion of a D-amino acid at the branch point can significantly increase the peptide's resistance to enzymatic degradation, a crucial attribute for therapeutic peptide development.

Introduction

Branched peptides are synthetic molecules where one or more peptide chains are attached to a core structure. Lysine is an ideal core due to its α- and ε-amino groups, which allow for the orthogonal synthesis of distinct peptide chains. The use of the D-enantiomer of lysine, specifically Boc-D-Lys-OH, offers a strategic advantage by introducing a site that is resistant to cleavage by common proteases, thereby enhancing the in vivo stability and bioavailability of the peptide.[1]

The synthesis of branched peptides relies on an orthogonal protection strategy, where different protecting groups can be selectively removed under specific conditions without affecting others.[2][3] For Boc-based solid-phase peptide synthesis (SPPS), a common strategy involves using a Boc-protected α-amino group and an acid-labile protecting group on the ε-amino group of the D-lysine side chain, such as the 4-methyltrityl (Mtt) group. Alternatively, a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) can be used for orthogonal protection of the side chain.

Principle of Branched Peptide Synthesis using Boc-D-Lys(Mtt)-OH

The core principle involves the sequential synthesis of the main peptide chain on a solid support using standard Boc-SPPS chemistry. At the desired branching point, Boc-D-Lys(Mtt)-OH is incorporated. Following the completion of the main chain, the highly acid-labile Mtt group is selectively removed from the D-lysine side chain under very mild acidic conditions that do not cleave the Nα-Boc group or other side-chain protecting groups.[3][4] This exposes the ε-amino group for the synthesis of the second peptide chain, creating the branched structure.

Data Presentation

While extensive quantitative data specifically for this compound in branched peptide synthesis is not abundant in recent literature, the following tables provide representative data for yields and purity based on analogous syntheses using protected lysine derivatives. It is important to note that yields can vary significantly depending on the peptide sequence, length, and coupling efficiency at each step.

Table 1: Representative Yields and Purity in Branched Peptide Synthesis

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin is commonly used for Boc-SPPS.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test for primary amines.
Mtt Deprotection EfficiencyQuantitativeTypically achieved with 1-2% TFA in DCM.
Crude Peptide Purity (by HPLC)70 - 80%Dependent on peptide length and sequence complexity. Purity for a tetra-branched peptide has been reported at 71%.
Final Purified Peptide Yield10 - 30%Overall yield after purification is influenced by the complexity of the branched structure and purification steps.

Table 2: Comparison of Orthogonal Protecting Groups for Lysine Side Chain in Boc-SPPS

Protecting GroupCleavage ConditionOrthogonality to Nα-BocAdvantagesDisadvantages
2-Chlorobenzyloxycarbonyl (2-Cl-Z)Strong acid (e.g., HF)No (cleaved with final deprotection)Standard, well-established for linear Boc-SPPS.Not suitable for orthogonal branching.
4-Methyltrityl (Mtt)1-2% TFA in DCMYesMild cleavage conditions, allows for selective deprotection on-resin.The bulky group can sometimes cause steric hindrance.
9-Fluorenylmethoxycarbonyl (Fmoc)20% Piperidine in DMFYesCompletely orthogonal to the acid-labile Boc group.Requires an additional base-mediated deprotection step.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a branched peptide using Boc-D-Lys(Mtt)-OH on a solid support.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. Main Chain Synthesis (Boc-SPPS):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Washing: Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM (10 mL) for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3 x 10 mL).

  • Coupling:

    • In a separate vessel, dissolve the first Boc-protected amino acid (1.5 mmol, 3 eq.) and HBTU (1.5 mmol, 3 eq.) in N,N-dimethylformamide (DMF, 5 mL).

    • Add DIPEA (3.0 mmol, 6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the deprotection, neutralization, and coupling cycles for each amino acid in the main chain.

  • Incorporate Boc-D-Lys(Mtt)-OH at the desired branching point using the same coupling protocol.

3. Selective Mtt Group Deprotection:

  • After completion of the main chain, wash the resin thoroughly with DCM (5 x 10 mL).

  • Prepare a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.

  • Treat the resin with the Mtt cleavage solution (10 mL) for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate. The appearance of a yellow color indicates the release of the Mtt cation.

  • Wash the resin immediately and thoroughly with DCM (5 x 10 mL).

  • Neutralize the resin with 10% DIPEA in DCM (10 mL) for 5 minutes (repeat twice).

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

4. Branched Chain Synthesis:

  • Synthesize the second peptide chain on the deprotected ε-amino group of the D-lysine residue by repeating the Boc-SPPS cycles (Step 2).

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Transfer the resin to a high-pressure hydrofluoric acid (HF) cleavage apparatus.

  • Add anisole (1 mL) as a scavenger.

  • Cool the vessel to -78°C and condense HF (10 mL) into it.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether (3 x 10 mL) to precipitate the crude peptide.

  • Extract the peptide from the resin with 10% acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID); adjust for preparative columns.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Column Temperature: 30-40°C to improve peak shape.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 3: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.

  • Analysis:

    • Determine the molecular weight of the purified peptide to confirm the successful synthesis of the branched structure.

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence of both the main and branched chains. The fragmentation pattern will help to verify the connectivity at the D-lysine branch point.

Visualizations

Experimental Workflow

Branched_Peptide_Synthesis_Workflow Workflow for Branched Peptide Synthesis using Boc-D-Lys(Mtt)-OH Resin_Prep Resin Swelling (Merrifield Resin in DCM) Main_Chain Main Chain Synthesis (Boc-SPPS) Incorporate Boc-D-Lys(Mtt)-OH Resin_Prep->Main_Chain Mtt_Deprotection Selective Mtt Deprotection (1% TFA, 5% TIS in DCM) Main_Chain->Mtt_Deprotection Branch_Chain Branched Chain Synthesis (Boc-SPPS on ε-amino group) Mtt_Deprotection->Branch_Chain Cleavage Final Cleavage & Deprotection (HF/Anisole) Branch_Chain->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

Caption: Overall workflow for the synthesis of branched peptides.

Logical Relationship: Enhanced Stability of D-Lysine Branched Peptides

D_Lysine_Advantage Functional Advantage of D-Lysine in Branched Peptides cluster_synthesis Synthesis cluster_properties Properties cluster_outcome Therapeutic Outcome Boc_D_Lys This compound Derivative Branched_Peptide Branched Peptide Synthesis Boc_D_Lys->Branched_Peptide Incorporation D_Peptide Peptide with D-Lysine Branch Point Branched_Peptide->D_Peptide Protease_Resistance Increased Protease Resistance D_Peptide->Protease_Resistance leads to Increased_HalfLife Increased In Vivo Half-Life Protease_Resistance->Increased_HalfLife Enhanced_Bioavailability Enhanced Bioavailability Increased_HalfLife->Enhanced_Bioavailability Sustained_Interaction Sustained Receptor Interaction Enhanced_Bioavailability->Sustained_Interaction

Caption: Rationale for using D-lysine in branched peptide synthesis.

Conclusion

The use of this compound in the synthesis of branched peptides provides a robust method for creating complex and therapeutically relevant molecules. The orthogonal protection strategy allows for the precise construction of branched architectures, while the incorporation of a D-amino acid at the branch point significantly enhances the peptide's stability against enzymatic degradation. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize these promising peptide constructs.

References

Application Notes and Protocols: Boc-D-Lys-OH as a Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH) is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4] This strategic protection leaves the epsilon-amino group on the side chain available for conjugation, making this compound a valuable linker in bioconjugation and peptide synthesis.[5] Its use is particularly prominent in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled peptides, and PEGylated proteins. The D-configuration of the lysine can also impart increased stability against enzymatic degradation in biological systems.

The Boc protecting group is stable under basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This chemical property allows for orthogonal protection strategies in more complex syntheses, particularly in solid-phase peptide synthesis (SPPS) where other protecting groups like Fmoc are used.

Key Applications

  • Peptide Synthesis: this compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis.

  • Bioconjugation: The free ε-amino group serves as a nucleophilic handle for the attachment of various moieties, including:

    • Fluorescent dyes for imaging and diagnostics.

    • Polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutics.

    • Cytotoxic drugs in the development of antibody-drug conjugates (ADCs).

    • Biotin for affinity purification and detection.

  • Drug Delivery: Its role as a linker is crucial in creating targeted drug delivery systems.

  • Dendrimer and Branched Peptide Synthesis: The lysine side chain can be used as a branching point for the synthesis of multivalent peptides and dendrimers.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 106719-44-2
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Appearance Powder or crystals
Melting Point 205-210 °C
Solubility Soluble in polar organic solvents like DMF and DMSO.
Storage Temperature 2-8°C
Table 2: Representative Reaction Yields in Syntheses Utilizing Boc-Protected Lysine
Synthesis StepProductYield (%)Reference
Synthesis of Boc-Lys(Boc)-OH from Lysine HydrochlorideBoc-Lys(Boc)-OH85%
Generation 1 Poly(L-lysine) Dendron SynthesisG1 Dendron81%
Generation 2 Poly(L-lysine) Dendron SynthesisG2 Dendron82%

Note: Yields in bioconjugation reactions are highly dependent on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Carboxylic Acid-Containing Moiety to the ε-Amino Group of this compound

This protocol describes a general method for conjugating a molecule with a carboxylic acid group (e.g., a fluorescent dye, a drug linker) to the side chain of this compound in solution phase.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., NHS-ester activated dye)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous solutions of NaHCO₃, NaHSO₄, and NaCl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the carboxylic acid-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Activation: Add HOBT (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Reaction Initiation: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated NaHSO₄ solution, and saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the purified conjugate.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Site-Specific Conjugation using an Orthogonally Protected Lysine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of an Fmoc-protected lysine with a Boc-protected side chain (Fmoc-D-Lys(Boc)-OH) to achieve site-specific conjugation on a solid-supported peptide.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-amino acids

  • SPPS reagents:

    • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA

    • Deprotection agent: 20% Piperidine in DMF

  • Solvent: DMF

  • Washing solvent: DCM, Methanol

  • Cleavage cocktail for Boc deprotection of the side chain: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Molecule to be conjugated (e.g., activated dye, PEG reagent)

  • Purification: RP-HPLC system

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS chemistry. Incorporate Fmoc-D-Lys(Boc)-OH at the desired conjugation site.

  • Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Side-Chain Deprotection (Boc Removal):

    • Wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours to selectively remove the Boc group from the lysine side chain.

    • Filter and wash the resin extensively with DCM and DMF to remove cleavage reagents.

  • On-Resin Conjugation:

    • Dissolve the molecule to be conjugated (e.g., an NHS-ester of a dye) in DMF.

    • Add the solution to the resin, followed by the addition of a base like DIPEA.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Global Deprotection: Cleave the conjugated peptide from the resin and remove all remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide-conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Bioconjugation_Workflow General Workflow for Bioconjugation using this compound cluster_synthesis Synthesis Phase cluster_conjugation Conjugation Phase cluster_deprotection_purification Final Processing Boc_Lys This compound Coupling Coupling Reaction (e.g., EDC/HOBT) Boc_Lys->Coupling Molecule Molecule of Interest (e.g., Dye, Drug) Activated_Molecule Activated Molecule (e.g., NHS-ester) Molecule->Activated_Molecule Activation Activated_Molecule->Coupling Conjugate Boc-D-Lys-Conjugate Coupling->Conjugate Deprotection Boc Deprotection (Acidic Conditions) Conjugate->Deprotection Final_Conjugate Final Bioconjugate Deprotection->Final_Conjugate Purification Purification (e.g., HPLC) Final_Conjugate->Purification

Caption: Workflow for solution-phase bioconjugation.

SPPS_Conjugation_Workflow Site-Specific Conjugation in SPPS using Fmoc-D-Lys(Boc)-OH cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection_conjugation On-Resin Modification cluster_cleavage_purification Final Processing Resin Solid Support (e.g., Rink Amide Resin) Peptide_Synthesis Fmoc-SPPS with Fmoc-D-Lys(Boc)-OH Resin->Peptide_Synthesis Protected_Peptide Resin-Bound Peptide with Protected Lysine Peptide_Synthesis->Protected_Peptide Boc_Deprotection Selective Boc Deprotection (TFA Treatment) Protected_Peptide->Boc_Deprotection On_Resin_Conjugation On-Resin Conjugation with Activated Molecule Boc_Deprotection->On_Resin_Conjugation Resin_Bound_Conjugate Resin-Bound Peptide-Conjugate On_Resin_Conjugation->Resin_Bound_Conjugate Cleavage Cleavage from Resin & Global Deprotection Resin_Bound_Conjugate->Cleavage Crude_Product Crude Peptide-Conjugate Cleavage->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure Peptide-Conjugate Purification->Final_Product

Caption: Workflow for solid-phase peptide synthesis and conjugation.

References

Application Notes and Protocols for the Incorporation of Boc-D-Lys-OH into Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of increasing antibiotic resistance. Their broad-spectrum activity and unique mechanism of action make them attractive candidates for novel drug development. However, natural L-amino acid-based AMPs are often susceptible to proteolytic degradation, limiting their in vivo efficacy. The incorporation of non-natural D-amino acids, such as Boc-D-Lys-OH, is a key strategy to enhance the stability and therapeutic potential of AMPs. This document provides detailed application notes, experimental protocols, and data on the incorporation of this compound into antimicrobial peptides.

Advantages of Incorporating this compound

The introduction of D-lysine into AMPs offers several key advantages:

  • Increased Proteolytic Stability: D-amino acids are not recognized by proteases, which are stereospecific for L-amino acids. This substitution significantly increases the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems.[1][2][3][4][5]

  • Reduced Cytotoxicity: Incorporation of D-lysine can lead to a significant reduction in hemolytic activity and toxicity towards mammalian cells. This is often attributed to the disruption of the peptide's secondary structure, such as α-helicity, which can be a key determinant of toxicity towards eukaryotic cells.

  • Maintained or Moderately Altered Antimicrobial Activity: While the introduction of D-amino acids can sometimes lead to a moderate decrease in antimicrobial activity, many studies report that the peptides retain potent bactericidal effects. The trade-off between a slight reduction in activity and a significant improvement in stability and safety profile is often favorable for therapeutic development.

Data Summary

The following tables summarize quantitative data from studies on antimicrobial peptides where L-lysine was substituted with D-lysine.

Table 1: Minimum Inhibitory Concentrations (MIC) of D-Lysine Containing Antimicrobial Peptides

PeptideTarget OrganismMIC (µM) of L-amino acid PeptideMIC (µM) of D-Lysine PeptideReference
CM15E. coli12-4
CM15S. aureus12-4
CM15P. aeruginosa816-32
HPA3NT3-A2E. coli44
HPA3NT3-A2S. aureus22
Polybia-CPE. coli816
Polybia-CPS. aureus48
SET-M33LS. aureus12.00.7-6.0
PSTO2 Analogue (SR)S. aureus24 (SRD7)
PSTO2 Analogue (SR2)E. coli28 (SR2D10)

Table 2: Hemolytic and Cytotoxic Activity of D-Lysine Containing Antimicrobial Peptides

PeptideCell TypeL-amino acid Peptide ActivityD-Lysine Peptide ActivityReference
CM15Human Red Blood Cells~50% hemolysis at 64 µM<1-25% hemolysis at 64 µM
CM15Murine Macrophages (RAW264.7)LD50 = 5.4 µMLD50 = 78-130 µM
HPA3NT3-A2Sheep Red Blood Cells0% hemolysis at 250 µM0% hemolysis at 250 µM
HPA3NT3-A2HaCaT cells11.7% toxicity at 250 µM10.4% toxicity at 250 µM
Polybia-CPHuman Red Blood Cells~5% hemolysis at 100 µM~2% hemolysis at 100 µM
PSTO2 Analogue (SR/SR2)Horse Red Blood Cells~15-20% hemolysis at 128 µM~5-10% hemolysis at 128 µM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Antimicrobial Peptide using Boc Chemistry

This protocol outlines the manual synthesis of an antimicrobial peptide incorporating this compound using the tert-butyloxycarbonyl (Boc) solid-phase synthesis strategy.

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS

  • Boc-protected L-amino acids

  • Boc-D-Lys(2-Cl-Z)-OH (or other side-chain protected this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole 9:1)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and Preparation:

    • Place the resin in a reaction vessel and wash with DMF (3 x 5 min).

    • Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3 x 1 min).

      • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

      • Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).

    • Neutralization:

      • Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

      • Repeat the neutralization step.

      • Wash the resin with DMF (5 x 1 min).

    • Amino Acid Coupling (including this compound):

      • In a separate vial, dissolve the next Boc-protected amino acid (e.g., Boc-D-Lys(2-Cl-Z)-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

      • Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitoring the Coupling Reaction:

      • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

      • If the Kaiser test is positive, repeat the coupling step.

    • Washing:

      • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., HF/anisole) for 1 hour at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized antimicrobial peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

    • Include positive (bacteria in MHB without peptide) and negative (MHB only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Protocol 3: Hemolysis Assay

This protocol assesses the cytotoxicity of the antimicrobial peptide by measuring the lysis of red blood cells.

Materials:

  • Synthesized antimicrobial peptide

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cells:

    • Wash the RBCs three times with PBS by centrifugation and resuspension.

    • Prepare a 4% (v/v) suspension of RBCs in PBS.

  • Prepare Peptide Dilutions:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measure Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate Percent Hemolysis:

    • Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Mechanism of Antimicrobial Peptide Action on Bacterial Membranes

The primary mechanism by which many antimicrobial peptides exert their bactericidal effect is through the disruption of the bacterial cell membrane. Several models have been proposed to describe this process.

AMP_Mechanism_of_Action cluster_Initial_Interaction Initial Interaction cluster_Membrane_Disruption_Models Membrane Disruption Models cluster_Outcome Outcome AMP Antimicrobial Peptide (Cationic, Amphipathic) Bacterial_Membrane Bacterial Membrane (Anionic Surface) AMP->Bacterial_Membrane Electrostatic Attraction Barrel_Stave Barrel-Stave Model Peptides form a pore with hydrophobic faces outward Bacterial_Membrane->Barrel_Stave Pore Formation Toroidal_Pore Toroidal Pore Model Peptides and lipid headgroups line the pore Bacterial_Membrane->Toroidal_Pore Pore Formation Carpet_Model Carpet Model Peptides disrupt the membrane in a detergent-like manner Bacterial_Membrane->Carpet_Model Micellization Cell_Lysis Cell Lysis and Death Barrel_Stave->Cell_Lysis Toroidal_Pore->Cell_Lysis Carpet_Model->Cell_Lysis

Caption: Proposed models for the mechanism of action of antimicrobial peptides on bacterial membranes.

Experimental Workflow for Synthesis and Evaluation of D-Lysine Containing AMPs

The following diagram illustrates the overall workflow from peptide design to biological evaluation.

Experimental_Workflow Peptide_Design Peptide Design (Incorporate D-Lysine) SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Peptide_Design->SPPS Cleavage_Purification Cleavage from Resin & RP-HPLC Purification SPPS->Cleavage_Purification Characterization Characterization (Mass Spectrometry, HPLC) Cleavage_Purification->Characterization Biological_Assays Biological Evaluation Characterization->Biological_Assays MIC_Assay Antimicrobial Activity (MIC Assay) Biological_Assays->MIC_Assay Hemolysis_Assay Cytotoxicity (Hemolysis Assay) Biological_Assays->Hemolysis_Assay Stability_Assay Proteolytic Stability Assay Biological_Assays->Stability_Assay

Caption: Workflow for the synthesis and evaluation of antimicrobial peptides containing D-lysine.

References

Application Notes and Protocols: Boc-D-Lys-OH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH) in the development of sophisticated drug delivery systems. The unique properties of this compound, particularly its protected amine groups, offer a versatile platform for the synthesis of targeted and controlled-release drug carriers such as nanoparticles, liposomes, and dendrimers.

Introduction to this compound in Drug Delivery

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis and bioconjugation, allowing for the selective modification of the epsilon-amino group of the lysine side chain. In the context of drug delivery, this feature is exploited to:

  • Surface Functionalization: Covalently attach targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of nanoparticles or liposomes for cell-specific delivery, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Controlled Drug Release: Synthesize drug-polymer conjugates where the drug is linked to the lysine side chain via a cleavable linker, enabling controlled release at the target site.

  • Dendrimer Construction: Serve as a building block for the synthesis of poly-L-lysine (PLL) dendrimers, which are highly branched, monodisperse macromolecules capable of encapsulating or conjugating multiple drug molecules.[1]

The D-configuration of the lysine residue can enhance the in vivo stability of the resulting drug delivery system by providing resistance to enzymatic degradation.[2]

Experimental Protocols

Protocol for Preparation and Characterization of this compound Functionalized PLGA Nanoparticles for Paclitaxel Delivery

This protocol details the surface functionalization of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound, followed by the encapsulation of the anti-cancer drug paclitaxel.

Materials:

  • Poly(lactic-co-glycolide) (PLGA) (50:50, acid-terminated)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Paclitaxel (PTX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • PLGA Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 2 mL of dichloromethane.

    • Prepare a 2% (w/v) PVA solution in deionized water.

    • Add the organic phase to 10 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA.

  • Surface Activation of PLGA Nanoparticles:

    • Resuspend the PLGA nanoparticles in 5 mL of PBS.

    • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.

    • Incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.

  • Conjugation of this compound:

    • Dissolve 20 mg of this compound in 1 mL of DMSO.

    • Add the this compound solution to the activated PLGA nanoparticle suspension.

    • React for 4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a small amount of Tris buffer.

    • Purify the this compound functionalized nanoparticles by dialysis against deionized water for 24 hours.

    • Lyophilize the final product for storage.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: Quantified by High-Performance Liquid Chromatography (HPLC).[3]

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the cytotoxicity of paclitaxel-loaded this compound functionalized nanoparticles against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Paclitaxel-loaded this compound functionalized PLGA nanoparticles

  • Blank this compound functionalized PLGA nanoparticles

  • Free Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free paclitaxel, paclitaxel-loaded nanoparticles, and blank nanoparticles in cell culture medium.

  • Replace the medium in the wells with the prepared drug/nanoparticle dilutions. Include untreated cells as a control.

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

The following tables provide expected quantitative data for the characterization and in vitro evaluation of the drug delivery system described in the protocols.

Table 1: Physicochemical Characterization of Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA-PTX NP150 ± 200.15 ± 0.05-25 ± 5
PLGA-Lys(Boc)-PTX NP165 ± 250.18 ± 0.06-10 ± 5

Table 2: Paclitaxel Loading and Encapsulation Efficiency

FormulationDrug Loading (%)Encapsulation Efficiency (%)
PLGA-PTX NP4.5 ± 0.885 ± 5
PLGA-Lys(Boc)-PTX NP4.2 ± 0.782 ± 6

Table 3: In Vitro Cytotoxicity (IC50 values in MCF-7 cells)

FormulationIC50 (nM)
Free Paclitaxel25 ± 5
PLGA-PTX NP40 ± 8
PLGA-Lys(Boc)-PTX NP35 ± 7

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation p1 PLGA + Paclitaxel in DCM p3 Emulsification (Sonication) p1->p3 p2 Aqueous PVA Solution p2->p3 p4 Solvent Evaporation p3->p4 p5 Centrifugation & Washing p4->p5 f1 PLGA-PTX NP p5->f1 f2 EDC/NHS Activation f1->f2 f3 This compound Conjugation f2->f3 f4 Purification (Dialysis) f3->f4 f5 Lyophilization f4->f5 c1 DLS (Size & Zeta) f5->c1 c2 TEM/SEM (Morphology) f5->c2 c3 HPLC (Drug Loading) f5->c3 e1 In Vitro Cytotoxicity (MTT Assay) f5->e1 e2 In Vivo Biodistribution f5->e2 e3 In Vivo Efficacy f5->e3

Figure 1. Experimental workflow for the preparation and evaluation of this compound functionalized nanoparticles.
Targeted Signaling Pathway: PI3K/Akt/mTOR

Many anticancer drugs, including paclitaxel, exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key target. Drug delivery systems functionalized with targeting moieties can enhance the delivery of drugs that modulate this pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Drug Paclitaxel-loaded Nanoparticle Drug->Akt Inhibits

Figure 2. Simplified diagram of the PI3K/Akt/mTOR signaling pathway targeted by paclitaxel.

Conclusion

This compound is a valuable building block in the design and synthesis of advanced drug delivery systems. Its utility in surface functionalization and dendrimer construction allows for the development of targeted and controlled-release formulations. The protocols and data presented herein provide a framework for researchers to explore the potential of this compound in their drug delivery research, with the aim of improving therapeutic outcomes for a wide range of diseases.

References

Application Notes and Protocols for the Coupling of Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH) is a critical building block in peptide synthesis and medicinal chemistry.[1][2] Its structure features a tert-Butoxycarbonyl (Boc) group protecting the alpha-amino group (Nα), leaving the epsilon-amino group (Nε) on the side chain free for subsequent orthogonal chemistries, such as bioconjugation or the synthesis of branched peptides.[3] The carboxylic acid group is available for coupling to a free amino group, extending a peptide chain.

The successful formation of an amide (peptide) bond requires the activation of the carboxylic acid group of this compound.[4][5] This is typically achieved using specialized coupling reagents that convert the carboxyl group into a more reactive intermediate, facilitating its reaction with a nucleophilic amine. This document provides detailed protocols for three common and effective coupling methods and summarizes the key quantitative parameters for successful and efficient coupling.

Key Coupling Methodologies

The choice of coupling reagent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid. The most common classes of reagents are carbodiimides and aminium/uronium or phosphonium salts.

  • Carbodiimide-Mediated Coupling (e.g., DIC/HOBt): N,N'-Diisopropylcarbodiimide (DIC) is a cost-effective carbodiimide reagent. Its activation of the carboxylic acid can lead to racemization. To suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential. HOBt intercepts the initial reactive intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.

  • Aminium/Uronium Salt-Mediated Coupling (e.g., HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling reactions with minimal racemization. They function by forming activated HOBt or HOAt esters, respectively. HATU is particularly effective for sterically hindered couplings. These reactions require the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), to facilitate the activation.

Experimental Workflow for this compound Coupling

The general procedure for coupling this compound, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), follows a structured workflow.

G prep Reagent Preparation pre_act Pre-activation of This compound prep->pre_act This compound, Coupling Reagents, Solvent, Base resin Resin Swelling & N-terminal Deprotection coupling Coupling Reaction (Addition to Resin) resin->coupling pre_act->coupling Activated Amino Acid monitor Reaction Monitoring (e.g., Kaiser Test) coupling->monitor complete Coupling Complete (Negative Test) monitor->complete incomplete Incomplete (Positive Test) monitor->incomplete wash Washing complete->wash recouple Recouple or Cap incomplete->recouple recouple->coupling

Caption: General workflow for coupling this compound in SPPS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the coupling of this compound to a resin-bound amine in Solid-Phase Peptide Synthesis (SPPS). Equivalents are calculated relative to the loading capacity of the resin.

ParameterMethod 1: DIC/HOBtMethod 2: HBTU/DIEAMethod 3: HATU/DIEA
This compound (equiv.) 3.03.03.0
Coupling Reagent (equiv.) 3.0 (DIC)3.0 (HBTU)3.0 (HATU)
Additive (equiv.) 3.0 (HOBt)--
Base (equiv.) -6.0 (DIEA)6.0 (DIEA)
Solvent DMFDMFDMF
Pre-activation Time N/A (Added sequentially)2-5 minutes1-2 minutes
Reaction Time 2-4 hours30-60 minutes20-45 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Monitoring Kaiser TestKaiser TestKaiser Test

Detailed Experimental Protocols

These protocols assume a standard solid-phase peptide synthesis setup with a resin containing a free N-terminal amine.

Protocol 1: Coupling using DIC/HOBt

This method is a classical and cost-effective approach. The addition of HOBt is critical to minimize racemization.

Materials:

  • Resin with free amine (1 equivalent)

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equiv.) and HOBt (3 equiv.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the solution from step 2 to the swollen resin.

    • Add DIC (3 equiv.) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling using HBTU/DIEA

HBTU is a highly efficient aminium salt-based reagent that provides rapid coupling times.

Materials:

  • Resin with free amine (1 equivalent)

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve this compound (3 equiv.) and HBTU (3 equiv.) in DMF. Add DIEA (6 equiv.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test. A negative result indicates completion.

  • Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Coupling using HATU/DIEA

HATU is one of the most effective coupling reagents, known for its ability to couple challenging or sterically hindered amino acids with low racemization.

Materials:

  • Resin with free amine (1 equivalent)

  • This compound (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve this compound (3 equiv.) and HATU (3 equiv.) in DMF. Add DIEA (6 equiv.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to check for remaining free amines.

  • Washing: Upon completion (negative Kaiser test), drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

References

Application Notes and Protocols for Site-Specific Protein Modification using Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical D-amino acid, Boc-D-Lys-OH, into proteins. The inclusion of D-amino acids can significantly enhance peptide and protein stability against proteolytic degradation, a critical attribute for therapeutic candidates. This document outlines three primary strategies for achieving site-specific modification: Enzymatic Incorporation via Amber Suppression, Sortase-Mediated Ligation, and Native Chemical Ligation. Detailed protocols, quantitative data, and workflow diagrams are provided to facilitate the successful implementation of these advanced protein engineering techniques.

Introduction to this compound in Protein Engineering

This compound is a derivative of the D-enantiomer of lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The presence of the D-amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of therapeutic peptides and proteins. The Boc protecting group is acid-labile and can be removed under specific conditions to reveal a primary amine, which can then be used for site-specific conjugation of various moieties such as drugs, imaging agents, or polyethylene glycol (PEG). The orthogonal nature of the Boc group allows for selective deprotection without affecting other protecting groups commonly used in peptide synthesis.

The strategic incorporation of this compound at a specific site in a protein allows for precise control over the location of modification, leading to homogenous protein conjugates with predictable properties and improved therapeutic potential.

Quantitative Data for Site-Specific Modification Strategies

The following tables summarize key quantitative data associated with the different methods for incorporating D-amino acids and lysine derivatives into proteins.

Table 1: Enzymatic Incorporation of Lysine Derivatives

ParameterValueNotes
Incorporation Method Amber Codon Suppression with Pyrrolysyl-tRNA Synthetase (PylRS)A versatile system for incorporating non-canonical amino acids.
Yield Enhancement 2-6 fold increase with methyl-esterified D-amino acidsUsing the methyl-ester form of the unnatural amino acid can significantly improve protein yield[1][2][3].
Protein Yield (BocK-OMe) 14 mg/L of culture (at 0.1 mM)Significantly higher than the 4.0 mg/L obtained with the free acid form (BocK-OH)[1].
Protein Yield (BocK) >50 mg/L of culture (at 1 mM)High yields can be achieved at higher concentrations of the unnatural amino acid[1].

Table 2: Sortase-Mediated Ligation (SML) of Peptides

ParameterValueNotes
Enzyme Sortase A (SrtA)A bacterial transpeptidase that recognizes the LPXTG motif.
Substrate Compatibility D-peptides can be conjugatedSortase A is capable of ligating peptides containing D-amino acids.
Ligation Yield (General) 60-90% for lipid attachment to GFPYields are often high but can be moderate due to reaction reversibility.
Ligation Yield (Optimized) ~50-80% within 15 minutesUsing a highly efficient sortase A pentamutant can significantly increase reaction speed and yield.
Quantitative Ligation >95% with depsipeptide substratesUsing depsipeptide substrates can drive the reaction to completion.

Table 3: Native Chemical Ligation (NCL) of Peptides

ParameterValueNotes
Racemization < 1% D-amino acid formationNCL is highly chemoselective and proceeds with minimal racemization at the ligation site.
Product Yields (General) >90% ligation product formationHigh yields are typical for soluble peptides.
Overall Yield (after purification) ~70%Purification steps will reduce the final isolated yield.
Fragment Size Limit (SPPS) ~50 residuesPeptide fragments for NCL are typically synthesized via Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Enzymatic Incorporation of this compound via Amber Suppression

This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) system, to incorporate this compound in response to an amber stop codon (UAG) engineered into the gene of interest.

Experimental Workflow Diagram

Enzymatic_Incorporation cluster_preparation Preparation cluster_transfection Transfection and Expression cluster_analysis Analysis and Purification Plasmid_Construction Plasmid Construction: - Gene of interest with UAG codon - PylRS and tRNA Pyl plasmids Cell_Culture Mammalian Cell Culture (e.g., HEK293T) Transfection Co-transfection of Plasmids Cell_Culture->Transfection Add_ncAA Supplement Media with This compound Transfection->Add_ncAA Expression Protein Expression Add_ncAA->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Affinity Purification (e.g., His-tag) Cell_Lysis->Purification Verification Western Blot & Mass Spectrometry Purification->Verification

Workflow for enzymatic incorporation of this compound.

Protocol: Amber Suppression in Mammalian Cells

  • Plasmid Preparation:

    • Subclone the gene of interest into a mammalian expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

    • Obtain plasmids expressing the appropriate pyrrolysyl-tRNA synthetase (PylRS) and its corresponding suppressor tRNA (tRNAPyl).

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS to ~70-80% confluency in a 10-cm dish.

    • Prepare a transfection mixture containing the plasmid for your gene of interest with the TAG codon, the PylRS plasmid, and the tRNAPyl plasmid, using a suitable transfection reagent according to the manufacturer's protocol.

  • Incorporation of this compound:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM this compound (or its methyl-ester form for potentially higher yields).

    • Incubate the cells for an additional 48-72 hours to allow for protein expression.

  • Protein Extraction and Purification:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Purify the protein of interest using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Verification of Incorporation:

    • Confirm the expression of the full-length protein by Western blotting using an antibody against a tag on the protein (e.g., anti-His).

    • Verify the precise mass of the purified protein, confirming the incorporation of this compound, using mass spectrometry (e.g., ESI-MS).

Sortase-Mediated Ligation (SML) with a this compound Containing Peptide

This method uses the transpeptidase Sortase A (SrtA) to ligate a peptide containing a C-terminal LPXTG motif to another peptide or protein with an N-terminal glycine. This reaction can be used to attach a synthetically prepared peptide containing this compound to a recombinantly expressed protein.

Experimental Workflow Diagram

Sortase_Ligation cluster_reactants Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis and Purification Protein_Expression Express and Purify Protein with N-terminal Glycine Reaction_Setup Incubate Protein, Peptide, and Sortase A Protein_Expression->Reaction_Setup Peptide_Synthesis Synthesize Peptide with This compound and C-terminal LPXTG Peptide_Synthesis->Reaction_Setup Purification Purify Ligated Product (e.g., Size Exclusion Chromatography) Reaction_Setup->Purification Verification SDS-PAGE & Mass Spectrometry Purification->Verification

Workflow for Sortase-Mediated Ligation.

Protocol: In Vitro Sortase A Ligation

  • Reactant Preparation:

    • Protein: Express and purify the target protein, engineered to have one or more N-terminal glycine residues.

    • Peptide: Synthesize a peptide containing this compound at the desired position and a C-terminal LPXTG sortase recognition motif using standard solid-phase peptide synthesis (SPPS).

    • Enzyme: Express and purify a highly active variant of Sortase A (e.g., a pentamutant for higher efficiency).

  • Ligation Reaction:

    • Prepare the reaction mixture in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 10 mM CaCl2.

    • Combine the N-terminally glycined protein (e.g., 50 µM final concentration) and the this compound-LPXTG peptide (e.g., 250 µM final concentration).

    • Initiate the reaction by adding Sortase A (e.g., 5-10 µM final concentration).

    • Incubate the reaction at 37°C for 1-4 hours, or as optimized for your specific substrates.

  • Purification and Analysis:

    • Stop the reaction by adding a denaturing agent or by immediate purification.

    • Purify the ligated protein product from unreacted components and Sortase A using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

    • Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight ligated product.

    • Confirm the identity of the product by mass spectrometry.

Native Chemical Ligation (NCL) with a this compound Containing Peptide

NCL allows for the formation of a native peptide bond between two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method is well-suited for incorporating synthetic peptides containing this compound into larger proteins.

Experimental Workflow Diagram

Native_Chemical_Ligation cluster_fragments Fragment Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis and Purification Peptide_Thioester Synthesize Peptide 1 with This compound and C-terminal Thioester Reaction_Setup Incubate Peptides in Ligation Buffer with Thiol Catalyst Peptide_Thioester->Reaction_Setup Peptide_Cys Synthesize or Express Peptide 2 with N-terminal Cysteine Peptide_Cys->Reaction_Setup Purification Purify Ligated Product (RP-HPLC) Reaction_Setup->Purification Verification Mass Spectrometry Purification->Verification

Workflow for Native Chemical Ligation.

Protocol: In Vitro Native Chemical Ligation

  • Peptide Fragment Synthesis:

    • Fragment 1 (Thioester): Synthesize the peptide containing this compound and a C-terminal thioester using Boc-SPPS on a thioester-generating resin.

    • Fragment 2 (N-Cys): Synthesize or express the peptide fragment that will be N-terminal to the ligation site, ensuring it has an N-terminal cysteine residue.

  • Ligation Reaction:

    • Dissolve equimolar amounts of the purified peptide thioester and the N-Cys peptide in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5).

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.

    • Incubate the reaction at room temperature, monitoring its progress by RP-HPLC. Reactions are typically complete within a few hours.

  • Purification and Verification:

    • Once the ligation is complete, purify the full-length peptide product by reverse-phase HPLC.

    • Lyophilize the pure fractions.

    • Confirm the mass and purity of the final product by mass spectrometry.

Site-Specific Deprotection and Conjugation

After successful incorporation of this compound into the target protein, the Boc group can be removed to expose the primary amine of the D-lysine side chain for subsequent modification.

Protocol: Boc Deprotection

  • Acidic Cleavage:

    • Treat the purified protein containing this compound with a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

    • Precipitate the deprotected protein with cold diethyl ether.

    • Wash the protein pellet with cold ether and dry under vacuum.

  • Refolding and Conjugation:

    • If necessary, refold the deprotected protein into its active conformation using an appropriate refolding protocol.

    • The exposed primary amine on the D-lysine is now available for conjugation with N-hydroxysuccinimide (NHS) esters or other amine-reactive reagents.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions (e.g., concentrations, temperature, and reaction times) may be necessary for specific proteins and peptides.

References

Application Notes and Protocols for the Use of Boc-D-Lys-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-Drug Conjugates (PDCs) are a rapidly advancing therapeutic modality that combines the high specificity of peptides with the potent cytotoxicity of small molecule drugs. This targeted delivery approach aims to enhance the therapeutic window of cytotoxic agents by minimizing systemic exposure and maximizing their concentration at the site of action. A critical component in the design of effective PDCs is the strategic incorporation of a linker amino acid that allows for the precise, site-specific attachment of the drug payload.

This document provides detailed application notes and protocols for the use of Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH) and its orthogonally protected derivatives in the synthesis of PDCs. The incorporation of the D-enantiomer of lysine offers a significant advantage by increasing the peptide's resistance to enzymatic degradation, thereby enhancing its in vivo stability and pharmacokinetic profile.

The ε-amino group of the lysine side chain serves as a versatile conjugation handle. To achieve site-specific conjugation, an orthogonal protection strategy is essential. This typically involves using a Boc-protected D-lysine derivative where the ε-amino group is protected by a group that can be removed under conditions that do not affect the Nα-Boc group or other side-chain protecting groups. Common derivatives for this purpose include Boc-D-Lys(Fmoc)-OH and Boc-D-Lys(Mtt)-OH .

Principle of Orthogonal Protection in PDC Synthesis

The synthesis of a homogenous PDC with a defined drug-to-peptide ratio (DPR) hinges on the concept of orthogonal protection. In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), the Nα-Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while other side-chain protecting groups are typically stable to these conditions and are removed at the final cleavage step.

By incorporating a D-lysine residue with a side-chain protecting group that can be selectively removed on-resin, a unique chemical handle can be revealed for drug conjugation.

  • Boc-D-Lys(Fmoc)-OH : The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to the acidic conditions used for Nα-Boc removal but is labile to basic conditions (e.g., piperidine). This allows for the selective deprotection of the D-lysine side chain on the solid support.

  • Boc-D-Lys(Mtt)-OH : The Mtt (4-methyltrityl) group is highly acid-labile and can be removed under very mild acidic conditions (e.g., dilute TFA in dichloromethane) that do not cleave the Nα-Boc group or other acid-sensitive protecting groups.

This selective deprotection strategy allows for the conjugation of the drug-linker moiety to a specific site on the peptide before the final cleavage and deprotection of the entire peptide, simplifying purification and ensuring a homogenous product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of a PDC using a Boc-D-Lys(Fmoc)-OH or Boc-D-Lys(Mtt)-OH strategy. Please note that yields can be sequence and drug-linker dependent.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

StepReagents and SolventsReaction TimeMonitoringExpected Yield/Efficiency
Resin SwellingDichloromethane (DCM), Dimethylformamide (DMF)30-60 minVisual InspectionN/A
Nα-Boc Deprotection25-50% TFA in DCM2 x 1.5 minN/A>99%
Amino Acid CouplingBoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF1-2 hoursKaiser Test>99%
Capping (Optional)Acetic anhydride, DIPEA in DMF15 minN/A>99%

Table 2: On-Resin Side-Chain Deprotection and Drug Conjugation

StepReagents and SolventsReaction TimeMonitoringExpected Yield/Efficiency
Using Boc-D-Lys(Fmoc)-OH
ε-Fmoc Deprotection20% Piperidine in DMF2 x 10 minUV absorbance of fulvene-piperidine adduct>99%
Using Boc-D-Lys(Mtt)-OH
ε-Mtt Deprotection1-2% TFA, 2-5% TIS in DCM5-10 x 2 minVisual (disappearance of yellow Mtt cation)>99%
Drug-Linker Conjugation
ConjugationActivated drug-linker (2-5 eq.), DIPEA in DMF or NMP2-12 hoursLC-MS analysis of a test cleavage70-95%

Table 3: Final Cleavage and Purification

StepReagents and SolventsReaction TimeExpected Crude PurityExpected Final Yield
Cleavage from ResinTFA/TIS/H2O (95:2.5:2.5)2-4 hours50-80%15-40% (after purification)
PurificationPreparative RP-HPLC (Acetonitrile/Water gradient with 0.1% TFA)N/A>95%N/A

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a peptide-drug conjugate using a Boc-D-Lys derivative with an orthogonal protecting group on a solid support.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol assumes a standard Boc/Bzl strategy on a manual or automated peptide synthesizer.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide or PAM resin for a C-terminal carboxylic acid) in DCM for 30 minutes, followed by DMF for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
  • Drain the solution and repeat the treatment for another 1-2 minutes.
  • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to initiate activation.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours with agitation.
  • Monitor the completion of the reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates successful coupling.
  • For the incorporation of Boc-D-Lys(Fmoc)-OH or Boc-D-Lys(Mtt)-OH, follow the same procedure.

4. Washing:

  • After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the peptide sequence until the full peptide is assembled.

Protocol 2: On-Resin Selective Side-Chain Deprotection

Option A: Using Boc-D-Lys(Fmoc)-OH

1. Resin Preparation:

  • Wash the peptide-resin from Protocol 1 with DMF (5x).

2. ε-Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.
  • Drain the solution and repeat the treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the fulvene-piperidine adduct.

Option B: Using Boc-D-Lys(Mtt)-OH

1. Resin Preparation:

  • Wash the peptide-resin from Protocol 1 with DCM (5x).

2. ε-Mtt Deprotection:

  • Prepare a fresh deprotection cocktail of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.
  • Treat the resin with the deprotection cocktail for 2 minutes with gentle agitation. A yellow color in the solution indicates the cleavage of the Mtt group.
  • Drain the solution and repeat the treatment until the solution remains colorless (typically 5-10 cycles).
  • Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize residual acid), and DMF (5x).

Protocol 3: On-Resin Drug-Linker Conjugation

1. Resin Preparation:

  • Swell the peptide-resin with the deprotected D-lysine side chain in DMF or N-Methyl-2-pyrrolidone (NMP).

2. Drug-Linker Activation and Coupling:

  • Dissolve the activated drug-linker moiety (e.g., with an NHS-ester or maleimide group) (2-5 equivalents) in DMF or NMP.
  • If the drug-linker has a carboxylic acid, it can be pre-activated using standard coupling reagents like HBTU/DIPEA.
  • Add the activated drug-linker solution to the resin.
  • Add a non-nucleophilic base such as DIPEA (4-8 equivalents) if necessary.
  • Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction can be monitored by taking a small sample of the resin, performing a test cleavage, and analyzing the product by LC-MS.

3. Washing:

  • After the conjugation is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
  • Dry the resin under vacuum.

Protocol 4: Final Cleavage, Deprotection, and Purification

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dry PDC-resin and incubate for 2-4 hours at room temperature with occasional agitation.

3. Peptide Precipitation:

  • Filter the resin and collect the TFA solution.
  • Concentrate the TFA solution under a stream of nitrogen.
  • Precipitate the crude PDC by adding it to a centrifuge tube containing cold diethyl ether.

4. Purification:

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether twice.
  • Dry the crude PDC pellet.
  • Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

5. Analysis and Lyophilization:

  • Analyze the pure fractions by analytical LC-MS.
  • Pool the fractions containing the desired product.
  • Lyophilize the pooled fractions to obtain the final, purified peptide-drug conjugate as a white powder.

Visualization of Workflows and Pathways

Experimental Workflow for PDC Synthesis

PDC_Synthesis_Workflow General Workflow for Peptide-Drug Conjugate Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation On-Resin Modification cluster_Final Final Processing Resin_Prep Resin Swelling Boc_Deprotection Nα-Boc Deprotection (TFA in DCM) Resin_Prep->Boc_Deprotection Coupling Amino Acid Coupling (Boc-D-Lys(X)-OH) Boc_Deprotection->Coupling Wash_1 Washing Coupling->Wash_1 Repeat Repeat for all amino acids Wash_1->Repeat Repeat->Boc_Deprotection Next cycle Side_Chain_Deprotection Selective Side-Chain Deprotection (e.g., Piperidine for Fmoc or dilute TFA for Mtt) Repeat->Side_Chain_Deprotection Peptide complete Drug_Conjugation Drug-Linker Conjugation Side_Chain_Deprotection->Drug_Conjugation Wash_2 Washing Drug_Conjugation->Wash_2 Cleavage Cleavage from Resin & Global Deprotection (TFA) Wash_2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis & Lyophilization Purification->Analysis Final_PDC Purified PDC Analysis->Final_PDC

Caption: General workflow for the synthesis of a peptide-drug conjugate using an orthogonally protected Boc-D-Lysine derivative.

General Signaling Pathway for PDC Action

PDC_Mechanism_of_Action General Mechanism of Action for a Peptide-Drug Conjugate cluster_Extracellular Extracellular Space cluster_Cell Target Cancer Cell PDC Peptide-Drug Conjugate (PDC) Receptor Overexpressed Receptor PDC->Receptor Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Drug Free Cytotoxic Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of a typical peptide-drug conjugate.

Conclusion

The use of this compound and its orthogonally protected derivatives is a powerful strategy for the synthesis of well-defined and stable peptide-drug conjugates. The incorporation of a D-amino acid enhances the peptide's resistance to proteolysis, while the orthogonal protection scheme allows for precise, site-specific conjugation of the cytotoxic payload. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers in the field of drug development to design and synthesize novel and effective PDCs for targeted cancer therapy. Careful optimization of each step, particularly the drug conjugation and purification, is crucial for obtaining a high-quality final product.

Application Notes and Protocols for Boc-D-Lys(N3)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-D-lysine-Nε-azide (Boc-D-Lys(N3)-OH), a versatile building block for the site-specific incorporation of an azide moiety into peptides and other molecules. The azide group serves as a chemical handle for subsequent modification via "click chemistry," enabling a wide range of applications in bioconjugation, drug development, and materials science. This document details the primary click chemistry reactions involving Boc-D-Lys(N3)-OH, provides representative experimental protocols, and summarizes key quantitative data.

Introduction to Boc-D-Lys(N3)-OH and Click Chemistry

Boc-D-Lys(N3)-OH is a non-canonical amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine side chain is functionalized with an azide (-N3) group. This design makes it an ideal reagent for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. The azide group is stable to the acidic conditions used for Boc deprotection, allowing for its seamless integration into peptide sequences.[1]

The incorporated azide serves as a bioorthogonal reactive partner in two major types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These click reactions offer high yields, specificity, and simple reaction conditions, making them powerful tools for conjugating peptides with a variety of molecules, including fluorescent dyes, imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene glycol (PEG) for improved pharmacokinetics.

Key Applications and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Lys(N3)-OH

The incorporation of Boc-D-Lys(N3)-OH into a peptide sequence follows standard Boc-SPPS protocols. The key steps involve the deprotection of the N-terminal Boc group of the growing peptide chain on the solid support, followed by the coupling of the next Boc-protected amino acid.

Table 1: Representative Parameters for Boc-SPPS

ParameterValue/ConditionNotes
ResinMerrifield or PAM resinSuitable for Boc chemistry.
Boc Deprotection50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1 x 5 min pre-wash, followed by 1 x 20 min deprotection.
Neutralization10% Diisopropylethylamine (DIEA) in DMFPerformed after Boc deprotection to neutralize the TFA salt.
Coupling ReagentsHATU/DIEA or HBTU/HOBt/DIEAStandard activators for peptide bond formation.
Coupling Time1-2 hoursCan be monitored by the Kaiser test for primary amines.
WashingDMF and DCMPerformed between deprotection, neutralization, and coupling steps.

Experimental Protocol: Incorporation of Boc-D-Lys(N3)-OH into a Peptide Sequence

This protocol describes the manual coupling of Boc-D-Lys(N3)-OH to a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin (e.g., on Merrifield resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (5x).

  • Coupling of Boc-D-Lys(N3)-OH:

    • In a separate vessel, dissolve Boc-D-Lys(N3)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the ninhydrin test. A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF with appropriate scavengers (e.g., anisole).

G Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing Washing (DMF/DCM) Deprotection->Washing Wash Neutralization Neutralization (10% DIEA in DMF) Coupling Coupling of Boc-D-Lys(N3)-OH (HATU/DIEA) Neutralization->Coupling Coupling->Washing Wash Washing->Neutralization Elongation Repeat for Next Amino Acid Washing->Elongation Elongation->Deprotection Next cycle Cleavage Final Cleavage (e.g., HF/anisole) Elongation->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Azido_Peptide Azido-Peptide Purification->Azido_Peptide

Figure 1. Workflow for Boc-SPPS incorporating Boc-D-Lys(N3)-OH.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule in solution.

Table 2: Typical CuAAC Reaction Conditions

ParameterValue/ConditionNotes
Azido-Peptide Concentration1-10 mMIn a suitable buffer (e.g., PBS, Tris).
Alkyne-Molecule1.1-1.5 equivalentsSlight excess to ensure complete reaction.
Copper(II) Sulfate (CuSO₄·5H₂O)0.1-0.5 equivalentsPrecursor for the Cu(I) catalyst.
Sodium Ascorbate1-5 equivalentsReducing agent to generate and maintain Cu(I).
SolventAqueous buffer, often with a co-solvent (e.g., DMSO, t-butanol)To ensure solubility of all reactants.
Reaction Time1-16 hoursMonitored by LC-MS or HPLC.
TemperatureRoom temperatureMild conditions are generally sufficient.

Experimental Protocol: CuAAC of an Azido-Peptide

  • Dissolve Reactants:

    • Dissolve the purified azido-peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5 mM.

    • In a separate tube, dissolve the alkyne-functionalized molecule (e.g., a fluorescent dye) in a minimal amount of DMSO, and then add it to the peptide solution to achieve a final concentration of 6 mM (1.2 equivalents).

  • Prepare Catalyst Solution:

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

    • Prepare a stock solution of 20 mM CuSO₄·5H₂O in water.

  • Initiate Reaction:

    • To the mixture of the azido-peptide and alkyne-molecule, add the sodium ascorbate solution to a final concentration of 5 mM.

    • Add the CuSO₄·5H₂O solution to a final concentration of 1 mM. The solution may turn a yellow-orange color.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the triazole-conjugated product.

    • Upon completion, purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Azido_Peptide Azido-Peptide (R-N3) Triazole_Product Triazole Conjugate Azido_Peptide->Triazole_Product Alkyne_Molecule Alkyne-Molecule (R'-C≡CH) Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (from CuSO4/ NaAscorbate) Catalyst->Triazole_Product catalyzes

Figure 2. Simplified CuAAC reaction scheme.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-containing peptide with a DBCO-functionalized molecule.

Table 3: Typical SPAAC Reaction Conditions

ParameterValue/ConditionNotes
Azido-Peptide Concentration1-10 mMIn a biocompatible buffer (e.g., PBS, HEPES).
DBCO-Molecule1.1-1.5 equivalentsSlight molar excess is recommended.
SolventAqueous buffer, with optional organic co-solvent (e.g., DMSO)For solubility of the DBCO-reagent.
Reaction Time1-4 hoursGenerally faster than CuAAC at similar concentrations.
TemperatureRoom temperature or 37°CMild conditions are sufficient.

Experimental Protocol: SPAAC of an Azido-Peptide

  • Dissolve Reactants:

    • Dissolve the purified azido-peptide in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 2 mM.

    • Dissolve the DBCO-functionalized molecule (e.g., a drug-linker) in a minimal amount of DMSO and then add it to the peptide solution to a final concentration of 2.4 mM (1.2 equivalents).

  • Reaction Incubation: Mix the solutions and incubate at 37°C for 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS to confirm the formation of the triazole product.

    • Purify the final conjugate using RP-HPLC.

G Dissolve_Peptide Dissolve Azido-Peptide in Buffer Mix Mix Reactants Dissolve_Peptide->Mix Dissolve_DBCO Dissolve DBCO-Molecule in DMSO/Buffer Dissolve_DBCO->Mix Incubate Incubate (37°C, 1-4h) Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify Final_Product Purified Conjugate Purify->Final_Product

Figure 3. General workflow for a SPAAC reaction.

Concluding Remarks

Boc-D-Lys(N3)-OH is a valuable and versatile reagent for the site-specific introduction of azide functionalities into peptides. The azide group's stability during Boc-SPPS and its bioorthogonal reactivity in click chemistry reactions make it an essential tool for creating well-defined peptide conjugates. The protocols provided herein offer a starting point for researchers to develop and optimize their specific applications, from fundamental research in chemical biology to the development of novel peptide-based therapeutics and diagnostics. Careful optimization of reaction conditions and thorough purification are crucial for obtaining high-quality, homogeneous products.

References

Application Notes and Protocols: A Step-by-Step Guide for Boc-D-Lys-OH Resin Loading

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that dictates the overall success and yield of the final peptide. This document provides a detailed protocol for the loading of Nα-Boc-D-lysine (Boc-D-Lys-OH) onto common solid-phase synthesis resins such as 2-chlorotrityl chloride (2-CTC) and Wang resin. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

The use of a Boc (tert-butyloxycarbonyl) protecting group for the α-amino group is a well-established strategy in SPPS. D-lysine, an unnatural amino acid, is often incorporated into peptide sequences to enhance stability against enzymatic degradation or to modulate biological activity. Proper and efficient loading of this compound is therefore a fundamental starting point for the synthesis of such peptides.

Experimental Protocols

This section outlines the detailed methodologies for loading this compound onto two commonly used resins: 2-chlorotrityl chloride (2-CTC) resin and Wang resin.

2-CTC resin is highly acid-labile and allows for the cleavage of the peptide from the resin with minimal risk of side-chain protecting group removal, making it ideal for the synthesis of protected peptide fragments.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM), synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM (10-15 mL per gram of resin) for at least 30-60 minutes in a reaction vessel.[1][2]

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.0-2.0 eq) in DCM. If solubility is an issue, a minimal amount of DMF can be added.[3]

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the this compound solution to the resin.

    • Add DIPEA (3.0-4.0 eq) to the reaction mixture.[3][4]

    • Agitate the mixture at room temperature for 1-4 hours. The reaction time can be optimized based on the desired loading efficiency.

  • Capping of Unreacted Sites:

    • After the coupling reaction, drain the solution.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (e.g., in a ratio of 17:2:1 or 80:15:5) to the resin.

    • Agitate for 15-30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Wang resin is a widely used support for the synthesis of C-terminal carboxylic acids via TFA cleavage.

Materials:

  • This compound

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agents

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine or DIPEA

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 eq) in a mixture of DCM and DMF (e.g., 9:1 v/v, 10 mL per gram of resin) for at least 1-2 hours.

  • Activation of Amino Acid:

    • In a separate flask, dissolve this compound (2.0-4.0 eq) and HOBt (2.0-4.0 eq) in a minimal amount of DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (2.0-4.0 eq) to the amino acid solution and stir for 20 minutes at 0°C to form the symmetrical anhydride or the HOBt ester.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Add a catalytic amount of DMAP (0.1 eq) dissolved in a small amount of DMF.

    • Agitate the mixture at room temperature for 2-12 hours.

  • Capping of Unreacted Sites:

    • Drain the reaction mixture.

    • To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq) and pyridine or DIPEA (2 eq) in DCM.

    • Agitate for 30-60 minutes at room temperature.

  • Washing:

    • Filter the resin and wash it sequentially with DMF (3 times), a mixture of DMF/DCM (1:1 v/v) (3 times), and finally with DCM (3 times).

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Data Presentation

The following table summarizes key quantitative data for the resin loading of this compound. These values are typical and may require optimization for specific applications.

Parameter2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Typical Loading Capacity 0.3 - 1.0 mmol/g0.25 - 0.7 mmol/g
This compound Equivalents 1.0 - 2.0 eq2.0 - 4.0 eq
Coupling Reagent(s) N/A (Direct reaction with resin)DIC/HOBt, HATU, HBTU
Base DIPEA (3.0 - 4.0 eq)DIPEA/Pyridine (for capping)
Catalyst N/ADMAP (catalytic amount)
Reaction Time 1 - 4 hours2 - 12 hours
Capping Reagents DCM/MeOH/DIPEAAcetic Anhydride/Pyridine or DIPEA

Mandatory Visualizations

The following diagram illustrates the general workflow for loading this compound onto a solid support resin.

G A Resin Swelling C Coupling of this compound to Resin A->C B Amino Acid Activation (for Wang Resin) B->C D Capping of Unreacted Sites C->D E Washing D->E F Drying E->F G Determination of Loading Capacity F->G

Caption: General workflow for this compound resin loading.

This diagram shows the chemical reaction for the attachment of this compound to 2-chlorotrityl chloride resin.

G cluster_reagents Reagents Resin 2-Chlorotrityl Chloride Resin BocLys This compound LoadedResin Boc-D-Lys-O-Trityl Resin Resin->LoadedResin + this compound Resin->LoadedResin BocLys->LoadedResin BocLys->LoadedResin Coupling DIPEA DIPEA DCM DCM Salt DIPEA-HCl

Caption: Coupling of this compound to 2-CTC resin.

References

Protocol for the Selective Deprotection of Nα-Boc-Nε-Fmoc-D-lysine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH) is a critical building block in peptide synthesis and the development of complex molecular architectures. Its utility lies in the orthogonal nature of its two protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino group of the lysine side chain. This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling site-specific modifications. This document provides a detailed protocol for the selective deprotection of the Fmoc group from Boc-D-Lys(Fmoc)-OH, leaving the Boc group untouched and the ε-amino group available for subsequent reactions.

The selective removal of the Fmoc group is achieved under basic conditions, while the Boc group is stable to base but labile to acidic conditions.[1][2] The most common reagent for Fmoc deprotection is piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][4] However, alternative bases may be employed to mitigate side reactions or to accommodate specific substrate sensitivities.

Chemical Principles of Selective Deprotection

The selective deprotection of the Fmoc group from Boc-D-Lys(Fmoc)-OH is based on the difference in lability of the two protecting groups.

  • Fmoc Group: The Fmoc group is cleaved via a β-elimination mechanism initiated by a base. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamate, which then decarboxylates.[]

  • Boc Group: The Boc group is stable under the basic conditions used for Fmoc removal. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), through a mechanism involving the formation of a stable tert-butyl cation.

This differential stability allows for the selective deprotection of the ε-amino group of lysine, which can then be used for various modifications such as chain elongation, branching, or conjugation to other molecules.

Quantitative Data Summary

The efficiency of Fmoc deprotection can be influenced by the choice of base, solvent, reaction time, and temperature. The following tables summarize quantitative data for the selective deprotection of the Fmoc group from lysine derivatives.

Table 1: Common Reagents and Conditions for Selective Fmoc Deprotection

Reagent(s)ConcentrationSolventTypical Reaction TimeTemperatureNotes
Piperidine20% (v/v)DMF5 - 30 minutesRoom TemperatureThe most standard and widely used condition.
Piperazine (PZ) / 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)5% (w/v) PZ, 2% (v/v) DBUDMF5 - 10 minutesRoom TemperatureA safer and effective alternative to piperidine, can reduce side reactions.
4-Methylpiperidine (4MP)20% (v/v)DMFSimilar to piperidineRoom TemperatureMay reduce certain side reactions compared to piperidine.
Dipropylamine (DPA)25% (v/v)DMF~30 minutesRoom TemperatureCan reduce aspartimide formation.
DBU / 1-OctanethiolCatalytic DBU (3 mol%), 10 eq. 1-OctanethiolTHF4 hoursRoom TemperatureReported to give a quantitative yield for a similar substrate.

Table 2: Reported Yields for Selective Fmoc Deprotection of Lysine Derivatives

SubstrateDeprotection ConditionsYieldPurityReference
Fmoc-Lys(Boc)-AMCDBU (catalytic), 1-Octanethiol, THF, 4h, RT100%Not specified
Z-Ala-Fmoc-Lys(Boc)-Gly-OMeKF, DMF, RT84%Not specified
Fmoc-Lys(Boc) derivativeIn situ formation and reaction90%100% (by HPLC)
Fmoc-Trp-Leu-Asp(OtBu)-Phe-NH210% Me2NH in DMF, 5 min, RT90%Not specified

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Experimental Protocols

The following are detailed protocols for the selective deprotection of the Fmoc group from Boc-D-Lys(Fmoc)-OH in both solution-phase and solid-phase applications.

Protocol 1: Standard Selective Fmoc Deprotection in Solution-Phase using Piperidine

This protocol describes the removal of the Fmoc group from Boc-D-Lys(Fmoc)-OH in a solution.

Materials:

  • Boc-D-Lys(Fmoc)-OH

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve Boc-D-Lys(Fmoc)-OH in anhydrous DMF (e.g., 10 mL of DMF per gram of substrate) in a round bottom flask equipped with a magnetic stir bar.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time is 30 minutes.

  • Upon completion of the reaction, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the product, Boc-D-Lys-OH.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum.

Protocol 2: Selective Fmoc Deprotection on Solid-Phase using Piperidine

This protocol is for the selective deprotection of an N-terminally protected peptide containing a Boc-D-Lys(Fmoc)-OH residue attached to a solid support.

Materials:

  • Peptide-resin containing Boc-D-Lys(Fmoc)-OH

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin mixture at room temperature for an initial 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the resin mixture for an additional 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.

  • Wash the resin with DCM and dry under vacuum if the subsequent reaction is not performed immediately. The resin is now ready for the next step, such as coupling to the newly deprotected ε-amino group.

Protocol 3: Alternative Selective Fmoc Deprotection using DBU/Piperazine

This protocol offers an alternative to piperidine, which can be advantageous in minimizing certain side reactions.

Materials:

  • Peptide-resin containing Boc-D-Lys(Fmoc)-OH

  • Deprotection solution: 2% (w/v) DBU and 5% (w/v) piperazine in DMF

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the DBU/piperazine deprotection solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with the deprotection solution one more time.

  • Drain the solution and wash the resin thoroughly with DMF.

Visualizations

Logical Relationship of Protecting Groups

G Boc-D-Lys(Fmoc)-OH Boc-D-Lys(Fmoc)-OH Selective_Fmoc_Deprotection Selective_Fmoc_Deprotection Boc-D-Lys(Fmoc)-OH->Selective_Fmoc_Deprotection Base (e.g., Piperidine) This compound This compound Selective_Fmoc_Deprotection->this compound Acidic_Deprotection Acidic_Deprotection This compound->Acidic_Deprotection Acid (e.g., TFA) D-Lysine D-Lysine Acidic_Deprotection->D-Lysine

Caption: Orthogonal deprotection strategy for Boc-D-Lys(Fmoc)-OH.

Experimental Workflow for Selective Fmoc Deprotection and Subsequent Modification

G cluster_start Starting Material cluster_deprotection Selective Deprotection cluster_intermediate Intermediate Product cluster_modification Side-Chain Modification cluster_final Final Product Start Boc-D-Lys(Fmoc)-OH on Resin Deprotection Treat with 20% Piperidine in DMF Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Intermediate Resin-bound this compound Wash1->Intermediate Coupling Couple Activated Amino Acid / Reagent Intermediate->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Final Modified Peptide on Resin Wash2->Final

Caption: Workflow for selective Fmoc deprotection and subsequent modification.

References

Troubleshooting & Optimization

Troubleshooting the Removal of Boc Protecting Groups from D-Lysine Side Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, the successful deprotection of amino acid side chains is a critical step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino group of lysine due to its stability in a variety of reaction conditions. However, its removal can sometimes present challenges. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of D-lysine side chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of a D-lysine side chain?

Incomplete deprotection is one of the most common issues. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] If the TFA concentration is too low or its quality has degraded, the deprotection reaction may not proceed to completion.

  • Inadequate Reaction Time: The deprotection reaction is not instantaneous. Insufficient reaction time can leave a significant portion of the lysine side chains protected.[3]

  • Steric Hindrance: The local environment of the lysine residue within the peptide sequence can sometimes hinder the access of the TFA to the Boc group, slowing down the deprotection rate.

  • Poor Solubility: The peptide may not be fully dissolved in the deprotection cocktail, limiting the reaction's efficiency.

Q2: I'm observing unexpected side products after Boc deprotection. What could be the cause?

The formation of side products is often linked to the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[2][3] This cation can alkylate electron-rich amino acid residues in the peptide sequence, such as tryptophan and tyrosine.

Q3: How can I prevent side reactions caused by the tert-butyl cation?

The most effective strategy is to use "scavengers" in the deprotection cocktail. Scavengers are reagents that trap the reactive carbocations. Common scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.

  • Water: Can act as a scavenger.

  • Thioanisole: Particularly useful when protecting tryptophan residues.

Q4: What is a standard protocol for Boc deprotection of a lysine side chain?

A typical protocol involves treating the Boc-protected peptide with a solution of TFA in a suitable solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored until completion.

Q5: How can I monitor the progress of the deprotection reaction?

The most reliable method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). By taking aliquots at different time points, you can track the disappearance of the starting material (Boc-protected peptide) and the appearance of the desired product (deprotected peptide). Mass spectrometry can also be used to confirm the identity of the products.

Troubleshooting Guide

If you are encountering issues with Boc deprotection, the following guide provides a systematic approach to identifying and resolving the problem.

Problem: Incomplete Deprotection
Possible Cause Recommended Solution Citation
Insufficient TFA Concentration Ensure you are using a high-quality TFA, typically in a concentration of 50-95% in DCM. If you suspect your TFA has degraded, use a fresh bottle.
Short Reaction Time Increase the reaction time and monitor the progress by HPLC every 30-60 minutes until the reaction is complete.
Poor Peptide Solubility Try a different solvent system or add a co-solvent to improve solubility. Gentle agitation or sonication can also help.
Steric Hindrance For particularly difficult sequences, a higher concentration of TFA or a longer reaction time may be necessary. In some cases, a different, more labile protecting group might be considered during the synthesis planning stage.
Problem: Presence of Side Products
Possible Cause Recommended Solution Citation
Alkylation by tert-butyl cation Add scavengers to your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
Oxidation of sensitive residues (e.g., Cysteine, Methionine) If your peptide contains oxidation-prone residues, consider performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol is a general guideline and may require optimization for specific peptides.

  • Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the dissolved peptide. A typical ratio is 10 mL of cocktail per gram of peptide-resin.

  • Incubation: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by filtration or centrifugation and wash with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the peptide under vacuum.

Quantitative Data Summary
Parameter Condition 1 (Standard) Condition 2 (For Sensitive Peptides) Citation
TFA Concentration 95% in cleavage cocktail50% in DCM
Scavengers 2.5% Water, 2.5% TIS5% Thioanisole (if Trp is present)
Reaction Time 1 - 3 hours30 minutes - 2 hours
Temperature Room Temperature0°C to Room Temperature

Visualizing the Workflow and Troubleshooting Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation Dissolve Dissolve Boc-Protected Peptide in DCM Add_Cocktail Add Cleavage Cocktail (TFA, Scavengers) Dissolve->Add_Cocktail Stir Stir at Room Temperature Add_Cocktail->Stir Monitor Monitor by HPLC Stir->Monitor Remove_TFA Remove TFA/Solvent Monitor->Remove_TFA Precipitate Precipitate with Cold Ether Remove_TFA->Precipitate Isolate Isolate & Wash Peptide Precipitate->Isolate Dry Dry Peptide Isolate->Dry

Caption: General workflow for Boc deprotection of a D-lysine side chain.

Troubleshooting_Tree Start Boc Deprotection Issue Incomplete Incomplete Deprotection? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Check_TFA Check TFA Quality & Concentration Incomplete->Check_TFA Yes Add_Scavengers Add/Increase Scavengers (TIS, Water, etc.) Side_Products->Add_Scavengers Yes End Consult Further Literature Side_Products->End No Increase_Time Increase Reaction Time Check_TFA->Increase_Time Check_Solubility Improve Peptide Solubility Increase_Time->Check_Solubility Incomplete_Solutions Potential Solutions Check_Solubility->Incomplete_Solutions Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Add_Scavengers->Inert_Atmosphere Side_Product_Solutions Potential Solutions Inert_Atmosphere->Side_Product_Solutions

References

Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the coupling efficiency of Nα-Boc-D-lysine (Boc-D-Lys-OH) and its derivatives in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging?

While this compound itself is not considered a highly hindered amino acid, challenges can arise from several factors during SPPS. Incomplete coupling is a primary contributor to low peptide yield, leading to the formation of deletion sequences that are often difficult to separate from the target peptide.[1][2] Key challenges include steric hindrance from bulky side-chain protecting groups, aggregation of the growing peptide chain on the solid support, and suboptimal activation of the amino acid.[2][3][4]

Q2: What are the common side-chain protecting groups for this compound and why are they important?

The ε-amino group of the lysine side chain is nucleophilic and must be protected to prevent side reactions, such as branching of the peptide chain. The choice of protecting group is critical and depends on the overall synthetic strategy. In Boc-SPPS, common side-chain protecting groups for lysine include:

  • 2-Chlorobenzyloxycarbonyl (2-Cl-Z): This is a widely used protecting group in Boc chemistry. It is stable to the acidic conditions used for Nα-Boc removal (e.g., TFA) but is cleaved under strong acid conditions like HF or TFMSA during the final cleavage from the resin.

  • Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is acid-stable, making Boc-D-Lys(Fmoc)-OH useful for creating protected peptide fragments or for syntheses where the lysine side chain needs to be selectively deprotected on-resin for modification, such as labeling or branching. The Fmoc group is removed with a mild base like piperidine.

Q3: How can I monitor the completion of a this compound coupling reaction?

The most common method for monitoring coupling completion on-resin is the qualitative ninhydrin (Kaiser) test. This colorimetric test detects the presence of free primary amines on the peptide-resin.

  • A positive result (blue/purple beads) indicates that unreacted amines are present, meaning the coupling is incomplete.

  • A negative result (yellow/colorless beads) indicates the coupling is complete.

For coupling to a secondary amine (like proline), the Chloranil test is a suitable alternative.

Q4: What is "double coupling" and when should it be used?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after an initial coupling reaction. This is a highly recommended strategy to drive the reaction to completion, especially when a positive Kaiser test is observed or when coupling a known difficult or sterically hindered residue.

Troubleshooting Guide: Incomplete Coupling

Problem: The Kaiser test is positive (blue beads) after the coupling step for this compound.

This indicates an incomplete reaction. The following workflow and table outline potential causes and solutions to optimize coupling efficiency.

G start Positive Kaiser Test (Incomplete Coupling) cause1 Cause: Steric Hindrance start->cause1 cause2 Cause: Peptide Aggregation start->cause2 cause3 Cause: Suboptimal Activation start->cause3 cause4 Cause: Poor Resin Swelling start->cause4 sol1 Solution: Perform Double Coupling cause1->sol1 sol2 Solution: Switch to Stronger Coupling Reagent (e.g., HATU) cause1->sol2 sol6 Solution: Consider Microwave-Assisted SPPS cause1->sol6 sol4 Solution: Change Solvent (NMP, DMSO) or Add Chaotropic Salts cause2->sol4 cause3->sol2 sol3 Solution: Increase Reagent Excess & Reaction Time cause3->sol3 sol5 Solution: Ensure Adequate Swelling Time in DMF/NMP cause4->sol5

Caption: Troubleshooting workflow for incomplete coupling reactions.

Data Presentation: Comparison of Coupling Reagents

For challenging couplings, including those involving sterically hindered residues, the choice of coupling reagent is critical. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides.

Coupling ReagentClassRecommended Use & AdvantagesDisadvantages & Considerations
DIC/HOBt CarbodiimideCost-effective, standard coupling. DIC byproduct is soluble.Lower reactivity for hindered couplings. Racemization risk can be suppressed with HOBt.
HBTU/TBTU Uronium/AminiumHigh efficiency and fast reaction times. Widely used in SPPS.Can cause guanidinylation of the N-terminus if used in excess.
HATU Uronium/AminiumHighly recommended for hindered couplings. Faster and more efficient than HBTU.More expensive than HBTU.
PyBOP PhosphoniumHighly efficient and useful when guanidinylation side reactions are a concern.Byproducts can be more difficult to remove.
COMU Uronium/AminiumCoupling efficiency comparable to HATU with reduced allergenic potential and better solubility.Newer reagent, may be more costly.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling

This protocol is suitable for routine coupling steps where steric hindrance is not a major concern.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30 minutes. Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF. Wash thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Lys(X)-OH (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by N,N'-Diisopropylcarbodiimide (DIC) (3 eq.).

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling (double coupling) may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency HATU Coupling

This protocol is highly recommended for difficult or sterically hindered couplings.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Boc-D-Lys(X)-OH (3 eq.) and HATU (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, you can extend the reaction time or perform a double coupling.

  • Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

G cluster_0 Boc-SPPS Cycle deprotection 1. Nα-Boc Deprotection (TFA/DCM) wash1 Wash (DCM/DMF) deprotection->wash1 neutralization 2. Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Activated this compound) wash2->coupling kaiser 4. Monitoring (Kaiser Test) coupling->kaiser wash3 Wash (DMF/DCM) wash3->deprotection kaiser->wash3

Caption: A typical workflow for a coupling cycle in Boc-SPPS.

Protocol 3: Kaiser Test (Ninhydrin Test)

This test is used to detect free primary amines on the resin.

  • Sample Preparation: Place a small sample of resin (10-15 beads) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 1.0 mL of 16.5 mg/mL KCN in water diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Dark Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

References

Common side reactions with Boc-D-Lys-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-D-Lys-OH in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using this compound in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?

When using this compound, the primary concerns are related to the protection of the ε-amino group of the lysine side chain and the repetitive acid deprotection of the Nα-Boc group. The most common side reactions include:

  • Incomplete Deprotection: The Nα-Boc group may not be completely removed during the acid treatment step, leading to the formation of deletion peptides where one or more amino acids are missing from the final sequence.

  • Side-Chain Acylation: If the ε-amino group of the lysine side chain is not properly protected, it can be acylated during the coupling step, leading to branched peptides.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminal amine of the peptide chain to form a guanidine moiety, which terminates the peptide chain irreversibly.[1]

  • Pyroglutamate Formation: While not directly involving the lysine residue, this is a common side reaction in Boc-SPPS, particularly with N-terminal glutamine residues.[2][3] The acidic conditions used for Boc deprotection can promote the cyclization of glutamine.[2]

  • Side Reactions During Final Cleavage: The strong acidic conditions required for the final cleavage from the resin (e.g., using HF) can lead to various side reactions, especially if scavengers are not used appropriately.

Q2: How can I prevent incomplete deprotection of the Nα-Boc group?

Incomplete deprotection of the Nα-Boc group results in deletion sequences. To mitigate this, consider the following:

  • Optimize Deprotection Time: Ensure the deprotection step with trifluoroacetic acid (TFA) is sufficient. A standard protocol involves a 1-2 minute pre-wash with the TFA solution, followed by a 20-30 minute deprotection step.

  • Use Fresh Reagents: TFA can degrade over time. Always use fresh, high-quality TFA for deprotection.

  • Monitor Deprotection: The Kaiser test can be used to confirm the presence of free primary amines after the deprotection and neutralization steps, indicating complete removal of the Boc group. A positive (blue) result is desired.

Q3: What are the recommended protecting groups for the lysine side chain in Boc-SPPS, and how do I avoid side-chain acylation?

The ε-amino group of lysine is highly nucleophilic and must be protected to prevent branching of the peptide chain. In the context of Boc-SPPS, the side-chain protecting group must be stable to the repetitive TFA treatments used for Nα-Boc removal.

Commonly used side-chain protecting groups for lysine in Boc chemistry include:

  • 2-Chlorobenzyloxycarbonyl (2-Cl-Z): This is a widely used protecting group for lysine in Boc-SPPS. It is stable to TFA but is readily removed during the final HF cleavage step.

  • Fmoc (9-fluorenylmethyloxycarbonyl): While more common in Fmoc-SPPS, the Fmoc group can be used as an orthogonal protecting group for the lysine side chain in Boc-SPPS. This allows for selective deprotection of the lysine side chain on the resin for subsequent modifications like biotinylation or fluorescent labeling.

To avoid side-chain acylation, it is crucial to use a lysine derivative with a robust side-chain protecting group like 2-Cl-Z.

Q4: How can guanidinylation of the N-terminus be prevented?

Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU). To prevent this chain-terminating reaction:

  • Pre-activation of the Amino Acid: Pre-activate the incoming Boc-protected amino acid with the coupling reagent before adding it to the resin-bound peptide. This ensures that the activated species reacts with the intended N-terminal amine rather than the coupling reagent itself.

  • In Situ Neutralization: Employing in situ neutralization protocols can also suppress guanidinylation.

Q5: What should I do if I observe pyroglutamate formation?

Pyroglutamate formation is the cyclization of an N-terminal glutamine residue, resulting in a mass loss of 17 Da. While this is more of a concern with glutamine-containing peptides, the acidic conditions of Boc-SPPS can exacerbate this issue. To minimize pyroglutamate formation:

  • Use an appropriate side-chain protecting group for glutamine , such as the trityl (Trt) group.

  • Minimize exposure to acidic conditions where possible.

  • Accelerate the coupling step for the subsequent amino acid to reduce the time the N-terminal glutamine is exposed.

Q6: What are the key considerations during the final HF cleavage to minimize side reactions?

The final cleavage step in Boc-SPPS typically involves strong acids like anhydrous hydrogen fluoride (HF), which can generate reactive carbocations from the cleavage of side-chain protecting groups. These carbocations can lead to alkylation of sensitive residues like tryptophan, methionine, and tyrosine.

To minimize these side reactions:

  • Use of Scavengers: A scavenger cocktail is essential during HF cleavage to trap the reactive carbocations. Common scavengers and their targeted residues are listed in the table below.

  • Low-High HF Cleavage Procedure: For particularly sensitive peptides, a two-step "low-high" HF cleavage procedure can be employed. The "low" HF step uses a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS) to remove more labile protecting groups under milder conditions before the final "high" HF cleavage.

Quantitative Data Summary

Table 1: Common Scavengers for HF Cleavage in Boc-SPPS

ScavengerConcentrationTarget Residues/Side Reactions
Anisole5-10% (v/v)Protects Tyrosine from alkylation, general carbocation scavenger.
p-Cresol5-10% (v/v)Protects Tyrosine and Tryptophan.
Thioanisole5-10% (v/v)Protects Tryptophan, reduces methionine sulfoxide.
Dimethyl Sulfide (DMS)5-10% (v/v)Used in the "low" HF procedure to suppress t-butylation.
1,2-Ethanedithiol (EDT)1-2% (v/v)Scavenges t-butyl cations, protects Tryptophan.

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Drain the DCM and add a solution of 25-50% TFA in DCM. Agitate for 1-2 minutes and then drain.

  • Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).

  • Washing: Wash the resin with DMF (3x) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Kaiser Test for Free Primary Amines
  • Sample Preparation: Take a small sample of resin beads (a few milligrams) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous potassium cyanide diluted to 100 mL with pyridine.

  • Heating: Heat the test tube to 100-110°C for 3-5 minutes.

  • Observation:

    • Intense Blue/Purple Color: Indicates the presence of free primary amines (successful deprotection or incomplete coupling).

    • Yellow/No Color Change: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).

Protocol 3: Standard HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel and add the appropriate scavenger cocktail (e.g., anisole, p-cresol).

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Warm the reaction vessel to 0°C and stir for 1-2 hours. The exact time may vary depending on the peptide sequence and protecting groups.

  • HF Removal: Evaporate the HF under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Visual Guides

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Nα-Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization 1 Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 2 Washing Washing (DMF/DCM) Coupling->Washing 3 Washing->Deprotection Repeat n times Final_Cleavage Final Cleavage (HF + Scavengers) Washing->Final_Cleavage Start Resin-Bound Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Troubleshooting_Lysine_Side_Reactions Problem Problem: Branched Peptide Detected (Mass Spec) Cause Potential Cause: Incomplete Protection of Lysine ε-Amino Group Problem->Cause Investigate Solution Solution: Use Boc-D-Lys with Robust Side-Chain Protection (e.g., Boc-D-Lys(2-Cl-Z)-OH) Cause->Solution Implement Verification Verification: Confirm Correct Mass of Final Peptide Product Solution->Verification Verify

Caption: Troubleshooting branched peptide formation with this compound.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification strategy for peptides containing this compound?

The gold standard for purifying synthetic peptides, including those with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[1] A C18 column is most commonly used, with a mobile phase gradient of increasing acetonitrile in water, typically containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[2]

Q2: How can I improve the solubility of my crude peptide containing this compound before RP-HPLC?

Poor solubility of crude peptides can lead to precipitation and low recovery during purification. If your peptide is difficult to dissolve in the initial mobile phase (e.g., 0.1% TFA in water), you can first dissolve it in a small volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequently, dilute this solution with the initial mobile phase to the desired concentration for injection. Note that DMSO has strong UV absorbance and may interfere with the detection of early-eluting impurities.

Q3: What are the common impurities I should expect when synthesizing peptides with this compound?

During solid-phase peptide synthesis (SPPS), several types of impurities can arise. These include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated sequences: Shorter peptides resulting from premature termination of the synthesis.

  • Incompletely deprotected peptides: Peptides where the Boc group on the D-Lysine or other protected amino acids has not been fully removed.

  • Side-products from protecting groups: Reactive species generated during the removal of protecting groups can lead to modifications of the peptide.

  • Diastereomeric impurities: Although using a D-amino acid is intentional, racemization during synthesis can introduce diastereomers that may be difficult to separate.

Q4: How can I confirm the identity and purity of my purified peptide?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Analytical RP-HPLC: To assess the purity of the final product by analyzing the peak area of the target peptide relative to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies its identity. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the presence of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of peptides containing this compound.

Problem 1: Low Yield of Purified Peptide

Possible Causes:

  • Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, leading to poor solubility and loss during purification.

  • Precipitation on the HPLC Column: The peptide may precipitate on the column if the loading conditions are not optimal.

  • Incomplete Coupling during Synthesis: Inefficient coupling steps during SPPS will result in a lower amount of the full-length target peptide.

Solutions:

SolutionDetailed Explanation
Optimize Sample Solubility As mentioned in the FAQ, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.
Modify HPLC Conditions Increase the column temperature (e.g., to 40-60°C) to disrupt aggregation. Employ a shallower gradient during elution to improve separation from closely eluting impurities.
Review Synthesis Protocol Ensure high coupling efficiency during SPPS by using appropriate coupling reagents and reaction times, especially for sterically hindered amino acids.
Problem 2: Presence of a Peak Corresponding to the Loss of the Boc Group in the Final Product

Possible Causes:

  • Premature Cleavage of the Boc Group: The Boc group can be prematurely cleaved during synthesis, cleavage from the resin, or sample preparation if the acidic conditions are too harsh.

Solutions:

SolutionDetailed Explanation
Use Milder Cleavage Conditions If possible, utilize milder cleavage cocktails to remove the peptide from the resin while preserving the Boc group.
Control pH Ensure the pH of your sample and mobile phases is controlled. While 0.1% TFA is standard, its concentration can be optimized to be less acidic.
Proper Sample Handling Avoid prolonged exposure of the crude peptide to strong acids before purification.
Problem 3: Difficulty in Separating the Target Peptide from Impurities

Possible Causes:

  • Co-elution of Impurities: Deletion sequences or other closely related impurities may have similar hydrophobicity to the target peptide, making separation challenging.

  • Suboptimal HPLC Method: The chosen gradient, flow rate, or column may not be providing sufficient resolution.

Solutions:

SolutionDetailed Explanation
Optimize HPLC Gradient Once the approximate elution time of your peptide is known, use a shallower gradient around that point to improve the resolution between the target peptide and closely eluting impurities.
High-Resolution Column Use a longer analytical column or one with smaller particle sizes to enhance separation efficiency.
Alternative Chromatography In some cases, ion-exchange chromatography can be a useful complementary technique to RP-HPLC for separating peptides with different charge properties.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide

Objective: To purify a crude synthetic peptide containing this compound.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A to a concentration of approximately 10 mg/mL. If solubility is an issue, use a small amount of DMSO or DMF to dissolve the peptide first, then dilute with Mobile Phase A.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Inject the prepared peptide solution onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 65% B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak of the target peptide.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess their purity.

    • Pool the fractions containing the pure peptide (typically >95% purity).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Quality Control by Mass Spectrometry

Objective: To confirm the molecular weight of the purified peptide.

Materials:

  • Purified peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents for sample preparation

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide containing this compound.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin sp_synthesis->cleavage dissolution Crude Peptide Dissolution cleavage->dissolution filtration Sample Filtration dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical RP-HPLC (Purity Check) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling ms_analysis Mass Spectrometry (Identity Confirmation) pooling->ms_analysis lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Peptide Yield aggregation Peptide Aggregation start->aggregation precipitation Precipitation on Column start->precipitation incomplete_coupling Incomplete Synthesis start->incomplete_coupling optimize_solubility Optimize Solubility (e.g., use DMSO/DMF) aggregation->optimize_solubility modify_hplc Modify HPLC Conditions (e.g., Temp, Gradient) aggregation->modify_hplc precipitation->optimize_solubility review_synthesis Review Synthesis Protocol incomplete_coupling->review_synthesis

References

Overcoming solubility issues with Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Boc-D-Lys-OH during research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound, or Nα-(tert-Butoxycarbonyl)-D-lysine, is a protected form of the non-natural D-isomer of the amino acid lysine. The "Boc" group protects the alpha-amino group, allowing for controlled peptide synthesis. Its solubility is critical for ensuring homogeneous reaction conditions, which are essential for achieving high coupling efficiency and purity of the final peptide during solid-phase peptide synthesis (SPPS).[] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.

Q2: In which common laboratory solvents is this compound soluble?

While comprehensive quantitative data is limited, qualitative solubility information suggests that this compound is generally soluble in polar organic solvents. It is reported to be soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] For the closely related di-Boc protected D-lysine, a solubility of 100 mg/mL in DMSO has been reported, which may require ultrasonication to achieve.[3]

Q3: Is this compound soluble in water?

The solubility of Boc-protected amino acids in water is generally low due to the hydrophobic nature of the Boc group.[4] While some sources indicate slight solubility of related compounds in water, it is not the recommended solvent for most applications, especially in organic synthesis.[5]

Q4: Can I heat the solvent to dissolve this compound?

Gentle heating can be employed to aid in the dissolution of this compound. For instance, heating a tube to 37°C and sonicating can help increase solubility. However, excessive heating should be avoided as it can potentially lead to degradation of the compound.

Troubleshooting Guide

Problem: My this compound is not dissolving in the chosen solvent.

  • Solution 1: Increase Sonication. Place the vial in an ultrasonic bath for 10-15 minutes. This can help break up aggregates and facilitate dissolution.

  • Solution 2: Try a Different Solvent. If solubility is poor in a non-polar solvent like DCM, switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or DMSO. DMF is a common and effective solvent for many Fmoc- and Boc-protected amino acids.

  • Solution 3: Gentle Warming. As mentioned in the FAQ, gentle warming to around 37°C can improve solubility.

  • Solution 4: Prepare a More Dilute Solution. If a high concentration is not critical, try preparing a more dilute solution.

Problem: The this compound precipitated out of solution after being fully dissolved.

  • Solution 1: Check for Temperature Fluctuations. A decrease in temperature can cause a previously dissolved solid to precipitate. Try gently re-warming the solution.

  • Solution 2: Solvent Evaporation. Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

  • Solution 3: Re-dissolve with Sonication. A brief period of sonication may be sufficient to bring the precipitated solid back into solution.

  • Solution 4: Consider Solvent Compatibility with Other Reagents. If precipitation occurs after adding other reagents, there may be a compatibility issue. Ensure that all components of your reaction mixture are soluble in the chosen solvent system.

Problem: I am observing incomplete coupling reactions in my peptide synthesis.

  • Solution 1: Ensure Complete Dissolution. Before adding the this compound solution to your reaction, visually inspect it to ensure there are no suspended particles. Incomplete dissolution is a common cause of poor coupling efficiency.

  • Solution 2: Use a Co-solvent. In some cases, a mixture of solvents can improve solubility. For example, a small amount of DMSO can be added to DMF to enhance the solubility of difficult amino acids.

  • Solution 3: Increase the Excess of Amino Acid. If solubility is a persistent issue, using a larger excess of the this compound may help to drive the reaction to completion, although this is a less economical solution.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Boc-D-Lys(Boc)-OHDimethyl Sulfoxide (DMSO)100 mg/mL (requires sonication)
Boc-Lys(Mtt)-OHDichloromethane (DCM)Soluble
WaterLess Soluble
H-Lys(Boc)-OHWaterSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Solid-Phase Peptide Synthesis (SPPS)

Objective: To prepare a 0.5 M stock solution of this compound in N,N-dimethylformamide (DMF).

Materials:

  • This compound (MW: 246.30 g/mol )

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: For a 10 mL of a 0.5 M solution, the required mass of this compound is: 0.5 mol/L * 0.010 L * 246.30 g/mol = 1.2315 g

  • Weigh the this compound: Accurately weigh 1.2315 g of this compound and transfer it to a 10 mL volumetric flask.

  • Add solvent: Add approximately 7-8 mL of DMF to the volumetric flask.

  • Dissolve the compound:

    • Stopper the flask and vortex or stir the mixture until the solid is mostly dissolved.

    • If the solid does not dissolve completely, place the flask in an ultrasonic bath for 10-15 minute intervals until a clear solution is obtained. Gentle warming to 37°C can be applied if necessary.

  • Bring to final volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMF to the 10 mL mark.

  • Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended storage temperature (typically 2-8°C) and protected from moisture.

Mandatory Visualization

sps_workflow cluster_prep Preparation cluster_spps SPPS Cycle cluster_cleavage Cleavage & Purification start Start: Weigh this compound dissolve Dissolve in DMF (with sonication if needed) start->dissolve activate Activate Carboxyl Group (e.g., with DIC/HOBt) dissolve->activate coupling Couple Activated this compound to Resin-Bound Peptide dissolve->coupling Poor solubility leads to incomplete coupling activate->coupling resin_prep Resin Swelling & Deprotection (removal of Fmoc/Boc) resin_prep->coupling wash Wash Resin coupling->wash deprotect Deprotect N-terminus wash->deprotect next_aa Couple Next Amino Acid deprotect->next_aa next_aa->wash Repeat Cycle final_wash Final Wash & Dry next_aa->final_wash Final Cycle cleavage Cleave Peptide from Resin (e.g., with TFA) final_wash->cleavage purify Purify Peptide (HPLC) cleavage->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

troubleshooting_workflow cluster_steps Troubleshooting Steps start This compound does not dissolve step1 1. Use Ultrasonic Bath start->step1 step2 2. Gentle Warming (37°C) step1->step2 If not successful end_success Successfully Dissolved step1->end_success If successful step3 3. Change to a more polar aprotic solvent (e.g., DMF, DMSO) step2->step3 If not successful step2->end_success If successful step4 4. Prepare a more dilute solution step3->step4 If not successful step3->end_success If successful step4->end_success If successful end_fail Consult Technical Support for further assistance step4->end_fail If still not successful

References

Technical Support Center: Kaiser Test for Monitoring Boc-D-Lys-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of Boc-D-Lys-OH in solid-phase peptide synthesis (SPPS). It provides comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise when using the Kaiser test for this compound coupling reactions.

Issue 1: Positive Kaiser Test After Coupling (Blue Beads/Solution)

A positive Kaiser test, indicated by a distinct blue color on the resin beads or in the surrounding solution, signifies the presence of unreacted primary amines.[1][2][3] This means the coupling of this compound is incomplete.

Possible Causes and Solutions:

  • Incomplete Reaction: The coupling reaction may not have proceeded to completion within the allotted time.

    • Solution: Perform a second coupling step, often referred to as a "double couple," using a fresh preparation of the activated amino acid to drive the reaction to completion.[4] If the test remains positive, consider extending the reaction time or increasing the temperature, if the peptide sequence allows.[4]

  • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, sterically hindering the coupling of the incoming this compound.

    • Solution: Modify the reaction conditions by switching to a different solvent system, such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), instead of DMF alone. Alternatively, employ a more powerful coupling reagent like HATU or HCTU.

  • Reagent Quality: The coupling reagents may have degraded due to improper storage or age.

    • Solution: Always use fresh, high-quality coupling reagents.

  • Inadequate Washing: Residual basic compounds from the previous deprotection step can neutralize the activated amino acid, preventing efficient coupling.

    • Solution: Ensure the resin is washed thoroughly with DMF to remove all residual reagents before initiating the coupling step.

Issue 2: False Positive Kaiser Test

A false positive result is one where the test indicates the presence of primary amines (a blue color) even though the coupling reaction has gone to completion.

Possible Causes and Solutions:

  • Fmoc Group Lability: The Fmoc protecting group can be unstable under the conditions of the Kaiser test, particularly with prolonged heating in the presence of pyridine, which is a component of one of the reagents. This can lead to premature deprotection and a false positive signal.

    • Solution: Strictly adhere to the recommended heating time and temperature to avoid this side reaction.

  • Cleavage of Lys(Boc) Protecting Group: Overheating during the test can cause the cleavage of the Boc protecting group from the lysine side chain, exposing a primary amine and resulting in a false positive.

    • Solution: Carefully control the heating conditions, for instance, by using a heating block set to 100-110°C for no more than 5 minutes.

  • Amine Contamination: Contamination of glassware or reagents with extraneous primary amines will lead to a false positive result.

    • Solution: Maintain high standards of laboratory hygiene, using clean glassware and pure reagents.

Issue 3: False Negative Kaiser Test

A false negative result occurs when the test indicates the absence of primary amines (a yellow or colorless result) despite an incomplete coupling reaction.

Possible Causes and Solutions:

  • Poor Resin Swelling: If the resin is not adequately swelled, the Kaiser test reagents may not be able to penetrate the beads to react with the uncoupled amines.

    • Solution: Ensure the resin is fully swelled in an appropriate solvent like DMF before the coupling reaction and subsequent testing.

  • Degraded Test Reagents: The reagents used for the Kaiser test, especially the potassium cyanide solution, can degrade over time, losing their efficacy.

    • Solution: It is advisable to prepare fresh Kaiser test solutions on a regular basis and store them under the recommended conditions.

  • Insufficient Heating: The chromogenic reaction in the Kaiser test requires a specific temperature to proceed efficiently.

    • Solution: Ensure that the test is performed at the correct temperature and for the specified duration to allow for color development.

Issue 4: Ambiguous or Weak Color Development

At times, the Kaiser test may produce a faint blue, greenish, or reddish-brown color, which can be difficult to interpret.

Possible Causes and Solutions:

  • Low Concentration of Free Amines: A very small number of unreacted primary amines may be present, leading to a weak positive result.

    • Solution: When in doubt, it is best to either perform a second coupling or to cap any remaining unreacted amines to prevent the formation of deletion sequences.

  • Amino Acid-Specific Color Variations: Some N-terminal amino acids, such as aspartic acid, asparagine, cysteine, serine, and threonine, are known to produce less intense or slightly different color shades with the Kaiser test.

    • Solution: Be aware of these potential variations. If the result is ambiguous, erring on the side of caution with a recoupling or capping step is recommended.

  • Secondary Amines: The Kaiser test is not reliable for detecting secondary amines, such as the N-terminus of proline, which typically yields a less intense red-brown color.

    • Solution: For peptide sequences containing proline at the N-terminus, it is recommended to use an alternative test such as the isatin or chloranil test.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the Kaiser test?

The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines. The test is based on the chemical reaction between ninhydrin and a primary amine, which, upon heating, produces a characteristic intense blue-purple colored compound known as Ruhemann's purple. This makes it an invaluable tool for monitoring the completion of coupling reactions in SPPS.

Q2: How should I interpret the different color outcomes of the Kaiser test?

The color of both the resin beads and the solution should be carefully observed and compared to a reference sample. The results can be interpreted as follows:

ObservationInterpretationRecommended Action
Intense blue solution and blue beads Failed couplingCheck reagents and reaction setup, then recouple.
Light blue solution and dark blue beads Incomplete couplingRecouple the amino acid.
Dark blue solution and colorless beads Nearly complete couplingExtend the coupling reaction time or proceed to a capping step.
Colorless or yellow solution and beads Complete couplingProceed to the next step in the peptide synthesis.

Q3: What should I do if the Kaiser test remains positive for this compound coupling after several attempts?

A persistently positive Kaiser test often indicates a "difficult coupling," which can be due to factors like peptide aggregation or steric hindrance. In such cases, the following strategies should be considered:

  • Change Coupling Reagents: Switch to a more potent coupling reagent, such as HATU or HCTU, which can improve coupling efficiency.

  • Modify the Solvent: Alter the solvent system to disrupt potential peptide aggregation. Using a mixture of DCM and DMF, or adding NMP or DMSO to the DMF, can be effective.

  • Capping: If recoupling continues to be unsuccessful, it is essential to "cap" the unreacted amines. This is typically achieved by acetylating the free amino groups with a reagent like acetic anhydride. Capping terminates the extension of these peptide chains, thereby preventing the formation of undesirable deletion peptide impurities in the final product.

Q4: Are there reliable alternatives to the Kaiser test for monitoring coupling reactions?

Yes, several other qualitative tests can be employed, particularly in situations where the Kaiser test may not be suitable (e.g., for secondary amines). These alternatives include:

  • Isatin Test: This test is particularly useful for detecting N-terminal proline residues, which produce a characteristic blue color.

  • Chloranil Test: Also recommended for secondary amines, this test results in the formation of a blue color on the resin beads.

  • Bromophenol Blue Test: This test is based on an acid-base reaction and can be used to detect both primary and secondary amines.

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is a very sensitive test for primary amines, where a positive result is indicated by orange-red beads.

Experimental Protocols

Protocol 1: this compound Coupling (DIC/HOBt Method)

This protocol outlines a standard and cost-effective method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Boc-D-Lys(Boc)-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-D-Lys(Boc)-OH and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Subsequently, add the DIC to the reaction vessel to initiate the coupling.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The progress of the coupling should be monitored using the Kaiser test. A negative Kaiser test (indicated by yellow beads) signifies a complete reaction.

  • Washing: Upon successful coupling, thoroughly wash the resin with DMF (3 times), DCM (3 times), and again with DMF (3 times) to remove any unreacted reagents and by-products.

Protocol 2: Kaiser Test

This protocol provides a detailed procedure for performing the Kaiser test to detect the presence of free primary amines on the solid-phase support.

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Transfer a small sample of resin (10-15 beads) to a small test tube.

  • To the sample tube, and to a separate empty reference tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat both tubes in a heating block at 110°C for 5 minutes.

  • Observe the color of the sample tube and compare it with the reference tube to interpret the result.

Visualizations

Kaiser_Test_Workflow start Start: Post-Coupling Resin Sample wash_resin Wash Resin with DMF start->wash_resin prepare_test Prepare Kaiser Test: - Add Reagents A, B, C - Prepare Reference Tube wash_resin->prepare_test heat_tubes Heat Tubes (110°C, 5 min) prepare_test->heat_tubes observe_color Observe Color of Beads and Solution heat_tubes->observe_color interpret_result Interpret Result observe_color->interpret_result positive_result Positive (Blue Color) Incomplete Coupling interpret_result->positive_result Blue negative_result Negative (Yellow/Colorless) Complete Coupling interpret_result->negative_result Yellow/ Colorless troubleshoot Troubleshoot: - Recouple - Change Conditions - Cap positive_result->troubleshoot proceed Proceed to Next Synthesis Step negative_result->proceed

Caption: Workflow for the Kaiser test to monitor coupling reactions.

Troubleshooting_Incomplete_Coupling start Positive Kaiser Test (Incomplete Coupling) recouple Perform Second Coupling ('Double Couple') start->recouple kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 still_positive Still Positive kaiser_test_2->still_positive Positive negative Negative (Complete) kaiser_test_2->negative Negative change_conditions Difficult Coupling Suspected - Change Solvents (e.g., add NMP/DMSO) - Use Stronger Coupling Reagent (e.g., HATU) still_positive->change_conditions proceed Proceed to Next Synthesis Step negative->proceed kaiser_test_3 Perform Kaiser Test change_conditions->kaiser_test_3 finally_negative Negative (Complete) kaiser_test_3->finally_negative Negative persistently_positive Persistently Positive kaiser_test_3->persistently_positive Positive finally_negative->proceed cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) persistently_positive->cap_amines cap_amines->proceed

Caption: Decision-making workflow for troubleshooting incomplete coupling reactions.

Coupling_Monitoring_Logic cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_monitoring Monitoring Point deprotection N-terminal Deprotection (e.g., Fmoc removal) free_amine Resin with Free Primary Amine deprotection->free_amine coupling Couple with this compound free_amine->coupling coupled_product Resin with Coupled Peptide coupling->coupled_product kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->deprotection kaiser_test->free_amine Incomplete: Recouple/Cap

Caption: Logical relationship of the Kaiser test within the SPPS cycle.

References

Technical Support Center: Preventing Racemization During Boc-D-Lys-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Boc-D-Lys-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the stereochemical conversion of the D-enantiomer of the Boc-Lys-OH starting material into its L-enantiomer during the peptide coupling reaction. This results in the incorporation of Boc-L-Lys-OH into the peptide sequence, leading to the formation of a diastereomeric impurity that can be difficult to separate and may significantly alter the biological activity of the final peptide.

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways through which racemization can occur during the activation and coupling of Nα-protected amino acids like this compound:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid. This forms a planar enolate intermediate, which can be reprotonated from either face, leading to a mixture of D and L isomers.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction of the achiral oxazolone with the amine component of the coupling reaction yields a racemic mixture of the desired peptide.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization during the coupling of this compound:

  • Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are more prone to causing racemization.[2] Onium salt-based reagents (e.g., HBTU, HATU, PyBOP) generally lead to lower levels of racemization.[2][3]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in suppressing racemization, especially when using carbodiimide coupling reagents.[4] These additives form active esters that are more stable and less prone to racemization.

  • Base: The type and concentration of the base used are crucial. Strong and sterically unhindered bases like triethylamine (TEA) can significantly increase the rate of racemization. Weaker or sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are preferred.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C to room temperature) is advisable.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization. In-situ activation or minimizing the pre-activation time is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Significant Racemization Detected (e.g., >5% L-isomer) Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.Switch to an onium salt-based coupling reagent like HATU, HBTU, or PyBOP. Alternatively, if using a carbodiimide, ensure the addition of an equimolar amount of a racemization suppressant such as HOBt, HOAt, or Oxyma.
Strong or Sterically Unhindered Base: Use of triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIEA).Replace TEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction.
High Reaction Temperature: Performing the coupling at elevated temperatures.Conduct the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.
Prolonged Pre-activation Time: Activating the this compound for an extended period before adding the amine component.Minimize the pre-activation time to 1-5 minutes. Ideally, use an in-situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine.
Low Coupling Yield with Minimal Racemization Steric Hindrance: The peptide sequence may present steric challenges for the incoming this compound.Use a more powerful coupling reagent such as HATU. You may also consider slightly increasing the reaction time or temperature, while carefully monitoring for any increase in racemization.
Incomplete Activation: Insufficient amount of coupling reagent or base.Ensure the use of appropriate equivalents of the coupling reagent and base as recommended in the protocol.
Both High Racemization and Low Yield Suboptimal Reaction Conditions: A combination of factors such as an inappropriate coupling reagent, strong base, and high temperature.Systematically optimize the reaction conditions. Start by selecting a low-racemization coupling reagent/additive combination (e.g., DIC/Oxyma or HATU), a suitable base (NMM), and perform the reaction at 0 °C.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides an illustrative comparison of expected racemization levels with different coupling methods based on data from racemization-prone amino acids. These trends are generally applicable to the coupling of this compound.

Coupling Reagent Additive Base Typical % L-Isomer (Racemization) Reference
DICNoneDIEA~5-10%
DICHOBtDIEA<1%
DICOxymaNMM<0.5%
HBTUNoneDIEA~1-2%
HATUNoneNMM<0.5%
PyBOPNoneDIEA~1-3%

Note: The data presented is illustrative and based on typical values reported for other racemization-prone amino acids. Actual results may vary depending on the specific substrates, solvent, and reaction conditions.

Experimental Protocols

Here are three recommended protocols for the coupling of this compound with a focus on minimizing racemization. These protocols are designed for solid-phase peptide synthesis (SPPS).

Protocol 1: DIC/Oxyma Mediated Coupling (Recommended for Low Racemization)

This protocol utilizes a carbodiimide in conjunction with Oxyma as a highly effective racemization suppressant.

Materials:

  • Boc-D-Lys(side-chain protection)-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Deprotection: If necessary, deprotect the N-terminal protecting group of the resin-bound peptide using standard procedures.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove any residual deprotection reagents.

  • Coupling Cocktail Preparation (In-situ):

    • In a reaction vessel, add the washed resin.

    • Add a solution of Boc-D-Lys(side-chain protection)-OH and Oxyma in DMF to the resin.

    • Add DIC to the reaction mixture.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test. A negative test indicates the completion of the coupling.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: HATU Mediated Coupling (Recommended for High Efficiency and Low Racemization)

HATU is a highly efficient aminium-based coupling reagent known for fast reaction times and low racemization levels.

Materials:

  • Boc-D-Lys(side-chain protection)-OH (3 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • DMF

  • DCM

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve Boc-D-Lys(side-chain protection)-OH and HATU in DMF.

    • Add NMM to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the pre-activated solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Protocol 3: HBTU/HOBt Mediated Coupling (A Standard and Reliable Method)

HBTU in combination with HOBt is a widely used and effective method for minimizing racemization.

Materials:

  • Boc-D-Lys(side-chain protection)-OH (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • DMF

  • DCM

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve Boc-D-Lys(side-chain protection)-OH, HBTU, and HOBt in DMF.

    • Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Immediately add the pre-activated solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

Racemization Pathways

RacemizationPathways Mechanisms of Racemization during Peptide Coupling cluster_direct Direct Enolization Pathway cluster_oxazolone Oxazolone Pathway Activated_AA Activated this compound Enolate Planar Enolate Intermediate Activated_AA->Enolate + Base - H+ Racemic_AA Racemic Boc-Lys-OH Enolate->Racemic_AA + H+ Activated_AA2 Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA2->Oxazolone Cyclization Achiral_Oxazolone Achiral Oxazolone Oxazolone->Achiral_Oxazolone + Base - H+ Racemic_Peptide Racemic Peptide Achiral_Oxazolone->Racemic_Peptide + Amine ExperimentalWorkflow Optimized Workflow for Low-Racemization Coupling Resin_Prep 1. Resin Swelling & Deprotection Washing1 2. Thorough Washing Resin_Prep->Washing1 Coupling 3. In-situ or Minimal Pre-activation Coupling (Low Temperature, Hindered Base) Washing1->Coupling Monitoring 4. Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Washing2 5. Final Washing Monitoring->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Factors Key Factors Influencing Racemization cluster_increase Factors that Increase Racemization cluster_decrease Factors that Decrease Racemization Racemization Racemization Strong_Base Strong/Unhindered Base Strong_Base->Racemization High_Temp High Temperature High_Temp->Racemization Long_Activation Long Pre-activation Long_Activation->Racemization No_Additive No Additive (with Carbodiimides) No_Additive->Racemization Weak_Base Weak/Hindered Base Weak_Base->Racemization Low_Temp Low Temperature Low_Temp->Racemization Short_Activation Short/In-situ Activation Short_Activation->Racemization Additive Use of Additives (HOBt, Oxyma) Additive->Racemization Onium_Reagent Onium Salt Reagents Onium_Reagent->Racemization

References

Technical Support Center: Cleavage Cocktail for Peptides with Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the final cleavage and deprotection of synthetic peptides containing Boc-D-Lys-OH. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to ensure a high yield and purity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Boc-D-Lys(Boc)-OH?

The main challenge lies in the complete and simultaneous removal of the tert-butyloxycarbonyl (Boc) protecting groups from both the N-terminus and the ε-amino group of the lysine side chain, in addition to cleaving the peptide from the solid-phase resin. Incomplete deprotection can lead to a heterogeneous mixture of peptide products that are difficult to separate.

Q2: Which is the most recommended cleavage reagent for peptides with Boc-D-Lys(Boc)-OH?

Trifluoroacetic acid (TFA) is the standard and most recommended reagent for cleaving peptides from most resins used in Boc-solid-phase peptide synthesis (SPPS) and for removing Boc protecting groups. A high concentration of TFA is generally required to ensure the complete removal of all Boc groups. For certain resins like Merrifield or PAM, a stronger acid system like Hydrogen Fluoride (HF) might be considered, although HF is significantly more hazardous and requires specialized equipment.

Q3: Why are scavengers crucial in the cleavage cocktail for peptides containing Boc-D-Lys(Boc)-OH?

During the acidic cleavage process, highly reactive carbocations (e.g., tert-butyl cations) are generated from the Boc protecting groups. These carbocations can re-attach to electron-rich amino acid side chains, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired and often irreversible side products. Scavengers are nucleophilic compounds that "trap" these carbocations, preventing them from modifying the peptide.

Q4: How can I monitor the progress of the cleavage and deprotection reaction?

The progress of the reaction can be monitored by taking a small aliquot of the cleavage mixture at different time points, precipitating the peptide with cold diethyl ether, and analyzing the product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] In HPLC, the disappearance of the protected peptide peak and the appearance of the fully deprotected peptide peak indicate the progression of the reaction. Mass spectrometry can confirm the complete removal of all Boc groups by showing the correct molecular weight of the final peptide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection (Observed in HPLC/MS) 1. Insufficient TFA concentration or reaction time. 2. Poor resin swelling, hindering reagent access. 3. Steric hindrance around the Boc-protected lysine.1. Increase the reaction time to 3-4 hours and monitor by HPLC. 2. Ensure the resin is adequately swollen in a suitable solvent like Dichloromethane (DCM) before adding the cleavage cocktail. 3. For particularly stubborn cases, consider a stronger acid system like TFMSA or a two-step cleavage protocol.
Low Peptide Yield After Precipitation 1. Incomplete cleavage from the resin. 2. Peptide loss during workup and precipitation. 3. Peptide aggregation.1. Extend the cleavage time or use a slightly higher temperature (use with caution). 2. Ensure the diethyl ether used for precipitation is ice-cold to maximize peptide precipitation. Minimize the number of washing steps. 3. If aggregation is suspected, dissolve the crude peptide in a stronger solvent like neat TFA before precipitation.
Presence of Side Products (e.g., Alkylated Residues) 1. Insufficient or inappropriate scavengers in the cleavage cocktail. 2. Presence of highly sensitive amino acids (Trp, Met, Cys, Tyr) in the sequence.1. Add or increase the concentration of scavengers. Triisopropylsilane (TIS) is a highly effective and low-odor scavenger. 2. Use a scavenger cocktail specifically designed for peptides with sensitive residues (see Table 1 below). For peptides containing Trp, the addition of 1,2-ethanedithiol (EDT) is recommended.
Mass Spectrometry shows a peak corresponding to [M+56] or [M+100] This indicates incomplete removal of one or more Boc groups. [M+56] corresponds to the loss of isobutylene from the Boc group in the mass spectrometer, while [M+100] corresponds to the intact Boc group.This confirms incomplete deprotection. Follow the solutions for "Incomplete Deprotection" above. Optimize cleavage time and scavenger cocktail.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails. All cocktails should be prepared fresh before use.

Cocktail Name Composition (v/v/v/w) Recommended Use Reference
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without sensitive residues. TIS is an excellent scavenger for tert-butyl cations.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3]
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% H₂O / 2% TISA good general-purpose cocktail that avoids the use of malodorous thiols. Useful for peptides with trityl-based protecting groups.[3]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% Dimethylsulfide / 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[3]

Experimental Protocol: Cleavage of a Peptide Containing Boc-D-Lys(Boc)-OH

This protocol outlines a general procedure for the cleavage and deprotection of a peptide synthesized on a solid support using Boc chemistry, with the incorporation of Boc-D-Lys(Boc)-OH.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (if the peptide contains Trp)

  • Ice-cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Shaker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use in a fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Standard Cocktail (TFA/TIS/H₂O): Carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).

    • For Tryptophan-containing peptides: Add EDT (0.05 mL) to the standard cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture gently at room temperature for 2-3 hours. For longer peptides or those with multiple sterically hindered residues, the reaction time may be extended to 4 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture through the frit of the reaction vessel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a separate centrifuge tube, add ice-cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.

    • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the purity by HPLC and confirm the molecular weight by mass spectrometry.

Visualizations

Cleavage_Workflow Peptide Cleavage and Deprotection Workflow start Start: Dry Peptide-Resin prep_resin Resin Swelling (DCM) start->prep_resin cleavage Cleavage Reaction (2-3 hours, RT) prep_resin->cleavage prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) prep_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation wash_dry Wash and Dry Crude Peptide precipitation->wash_dry analysis Analyze Purity and Identity (HPLC/MS) wash_dry->analysis end End: Purified Peptide analysis->end

Caption: A streamlined workflow for the cleavage and deprotection of synthetic peptides.

Troubleshooting_Workflow Troubleshooting Incomplete Deprotection start Incomplete Deprotection (Confirmed by HPLC/MS) check_time Was reaction time < 3 hours? start->check_time increase_time Increase reaction time to 4 hours and re-analyze check_time->increase_time Yes check_scavengers Does peptide contain Trp, Met, Cys, or Tyr? check_time->check_scavengers No increase_time->check_scavengers add_scavengers Use appropriate scavenger cocktail (e.g., Reagent K) check_scavengers->add_scavengers Yes check_resin Was resin properly swollen before cleavage? check_scavengers->check_resin No add_scavengers->check_resin reswell_resin Ensure adequate swelling with DCM check_resin->reswell_resin No consider_stronger_acid Consider a stronger acid system (e.g., TFMSA) or two-step cleavage check_resin->consider_stronger_acid Yes reswell_resin->consider_stronger_acid

Caption: A decision tree for troubleshooting incomplete peptide deprotection.

References

Technical Support Center: Managing Steric Hindrance with Bulky Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically demanding protecting groups in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do bulky protecting groups help manage it?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction.[1][2] When bulky groups are near a reactive site, they can slow down or even prevent reagents from accessing that site.[3][4]

Bulky protecting groups are large chemical moieties that are intentionally attached to a functional group. Their primary purpose is to exploit steric hindrance to shield that specific functional group from unwanted reactions, thereby ensuring chemoselectivity during a synthetic sequence.[5] By physically blocking access to the protected group, other parts of the molecule can be modified. The protecting group is then removed in a later step to reveal the original functional group.

Q2: How do I choose the right bulky protecting group for my synthesis?

A2: The selection of a bulky protecting group is critical and depends on several factors:

  • Stability vs. Lability: The group must be robust enough to withstand the reaction conditions in subsequent steps but be removable under conditions that do not affect the rest of the molecule.

  • Orthogonality: In a multi-step synthesis with multiple protected groups, you should be able to remove one protecting group selectively without affecting others. For instance, an acid-labile trityl group can be removed while base-stable silyl ethers remain intact.

  • Substrate and Reaction Type: The nature of the functional group to be protected (e.g., primary vs. secondary alcohol) and the upcoming reaction conditions will dictate the best choice. For example, bulky silyl ethers like TBDPS or trityl groups are excellent for selectively protecting less hindered primary alcohols.

  • Steric Demand: The required level of steric bulk is important. TBDPS (tert-butyldiphenylsilyl) ethers offer more significant steric hindrance than TBS (tert-butyldimethylsilyl) ethers.

Below is a decision-making workflow to aid in selecting an appropriate bulky protecting group.

G start Start: Need to Protect a Functional Group q1 What is the functional group? start->q1 alcohol Alcohol q1->alcohol Alcohol amine Amine q1->amine Amine q2_alcohol What are the downstream reaction conditions? alcohol->q2_alcohol q2_amine What are the downstream reaction conditions? amine->q2_amine acidic Acidic q2_alcohol->acidic Basic/Reductive basic Basic / Nucleophilic q2_alcohol->basic Acidic hydrogenation Hydrogenation q2_alcohol->hydrogenation Both Acid/Base Stable Needed acidic_amine Acidic q2_amine->acidic_amine Basic basic_amine Basic q2_amine->basic_amine Acidic rec_silyl Use Silyl Ethers (TIPS, TBDMS) Stable to base, removed by fluoride. acidic->rec_silyl rec_trityl Use Trityl (Tr) Acid-labile, good for orthogonality. basic->rec_trityl rec_piv Use Pivaloyl (Piv) Stable to acid, removed by strong base or LiAlH4. hydrogenation->rec_piv rec_fmoc Use Fmoc Base-labile. acidic_amine->rec_fmoc rec_boc Use Boc Acid-labile. basic_amine->rec_boc

Caption: Decision workflow for selecting a bulky protecting group.

Q3: What does "orthogonal protection" mean, and why is it important in complex molecule synthesis?

A3: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) demonstrate orthogonality.

This strategy is crucial in the synthesis of complex molecules like oligosaccharides or peptides, where multiple similar functional groups (e.g., hydroxyls or amines) must be differentiated. It allows for the sequential and selective manipulation of different parts of the molecule, which is fundamental to modern drug development and natural product synthesis.

G cluster_0 Protected Molecule cluster_1 Selective Deprotection Step 1 cluster_2 Selective Deprotection Step 2 Molecule R1-PG1 | Molecule | R2-PG2 Deprotect1 Reagent A (Removes PG1 only) Molecule->Deprotect1 Intermediate R1-OH | Molecule | R2-PG2 Deprotect1->Intermediate Deprotect2 Reagent B (Removes PG2 only) Intermediate->Deprotect2 Final R1-OH | Molecule | R2-OH Deprotect2->Final

Caption: Concept of orthogonal deprotection strategy.

Troubleshooting Guides

Problem 1: My protection reaction is slow or gives a low yield.

Possible Cause Troubleshooting Solution
Insufficient Reagent Activity For silyl ether formation (TIPS, TBDMS), ensure reagents like TIPSCl or TBDMSCl are fresh. Use an appropriate base like imidazole or pyridine to activate the silyl chloride and scavenge HCl byproduct.
Steric Hindrance from Substrate The substrate itself may be too sterically hindered for the chosen protecting group. Consider a smaller, yet still effective, protecting group. For very hindered secondary or tertiary alcohols, protection can be notoriously difficult.
Poor Solvent Choice Ensure the solvent is anhydrous (e.g., DMF, CH₂Cl₂) as water can consume the reagents. The solvent should also fully dissolve the substrate.
Inadequate Temperature Some protection reactions require heating to overcome activation energy barriers. Conversely, starting at 0 °C and slowly warming to room temperature can prevent side reactions.

Problem 2: The protecting group is unexpectedly cleaved during a subsequent reaction.

Possible Cause Troubleshooting Solution
Incorrect Choice of Protecting Group The protecting group is not stable to the reaction conditions. For example, using an acid-labile trityl or Boc group in a reaction that generates acidic byproducts will lead to premature deprotection.
"Creeping" Acidity or Basicity Reagents may not be neutral. For example, some grades of CDCl₃ for NMR can be acidic. A Lewis acid catalyst used in one step might not have been fully removed. Ensure rigorous purification between steps.
Hydrolysis on Silica Gel Silyl ethers, particularly less hindered ones like TMS, can be labile to the acidic nature of standard silica gel during column chromatography. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.

Problem 3: I am having difficulty removing the protecting group (deprotection).

Possible Cause Troubleshooting Solution
Extreme Steric Hindrance The same steric bulk that protects the functional group can also hinder the approach of the deprotection reagent. This is common with highly substituted substrates.
Solution: Increase the reaction temperature, use a more reactive deprotection reagent, or increase the reagent stoichiometry. For example, if TBAF is slow for silyl ether cleavage, HF-Pyridine is a much stronger fluoride source.
Reagent Incompatibility The deprotection reagent may be consumed by other functional groups in the molecule. For example, using LiAlH₄ to remove a pivaloyl ester will also reduce other esters or ketones present. This is a failure of orthogonal strategy.
Incomplete Reaction The reaction may not have been allowed to run to completion. Monitor the reaction progress carefully using TLC or LC-MS.

Performance of Common Bulky Protecting Groups for a Primary Alcohol

The following table summarizes key performance indicators for several bulky protecting groups, using benzyl alcohol as a representative substrate.

Protecting GroupReagentTypical Protection ConditionsTypical Yield (%)Typical Deprotection ConditionsTypical Yield (%)Acid StabilityBase Stability
Pivaloyl (Piv) Pivaloyl chloridePyridine, DMAP, CH₂Cl₂, 0 °C to rt>95LiAlH₄, Et₂O, 0 °C to rt; or NaOH/MeOH, reflux>90HighModerate
TIPS TIPSClImidazole, DMF, rt~96TBAF, THF, rt>95ModerateHigh
TBDMS TBDMSClImidazole, DMF, rt>98TBAF, THF, rt>95ModerateHigh
Trityl (Tr) Trityl chloridePyridine, DMAP, rt>95Mild Acid (e.g., TFA in CH₂Cl₂)>95LowHigh

Data sourced from BenchChem's comparative guide.

Key Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol) with TIPSCl

  • Preparation: To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add triisopropylsilyl chloride (TIPSCl, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract with a mixture of diethyl ether and hexanes.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

G start Start step1 Dissolve Benzyl Alcohol and Imidazole in anhydrous DMF start->step1 step2 Add TIPSCl (1.2 eq) step1->step2 step3 Stir at Room Temperature (2-4 hours) step2->step3 step4 Quench with Water & Extract with Et2O/Hexanes step3->step4 step5 Wash, Dry, and Concentrate Organic Layer step4->step5 step6 Purify via Flash Chromatography step5->step6 end End: Isolated TIPS-protected Alcohol step6->end

Caption: Experimental workflow for TIPS protection of an alcohol.

Protocol 2: Deprotection of a TIPS Ether using TBAF

  • Preparation: Dissolve the TIPS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Purification: Separate the organic layer, dry it, and concentrate it to yield the deprotected alcohol. If necessary, purify further via flash chromatography.

References

Technical Support Center: Boc-D-Lys-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting incomplete coupling of Boc-D-Lys-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address frequently asked questions (FAQs) to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of this compound?

A1: Incomplete coupling of this compound, while less common than with sterically hindered amino acids, can still occur. The primary reasons include:

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, forming secondary structures that mask the N-terminal amine and prevent efficient coupling. This is more prevalent in hydrophobic sequences.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently effective, or the activation time might be too short, leading to incomplete formation of the active ester.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites for the coupling reaction.

  • Reagent Degradation: Moisture or improper storage can lead to the degradation of coupling reagents and the this compound solution.

Q2: How can I detect incomplete coupling of this compound?

A2: The most common method for detecting incomplete coupling on-resin is the Kaiser test (ninhydrin test). A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling reaction. A negative result (yellow or colorless beads) indicates a complete reaction.[1][2] For a more quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to identify and quantify any deletion sequences.

Q3: My Kaiser test is positive after the this compound coupling step. What should I do?

A3: A positive Kaiser test requires immediate action to avoid the accumulation of deletion peptides. The recommended steps are:

  • Recouple (Double Coupling): The most straightforward solution is to repeat the coupling step with a fresh solution of this compound and coupling reagents. This will often drive the reaction to completion.

  • Extend Reaction Time: If the initial coupling time was short, extending it (e.g., from 1-2 hours to 4 hours) for the second coupling can improve the yield.

  • Switch to a Stronger Coupling Reagent: If using a standard carbodiimide-based reagent like DIC/HOBt, consider switching to a more potent uronium/aminium salt like HATU or HBTU for the recoupling step.[3]

  • Capping: If recoupling is unsuccessful or not desired, the unreacted amines can be "capped" by acetylation using acetic anhydride. This terminates the elongation of these chains, preventing the formation of deletion sequences and simplifying the final purification.

Q4: Can peptide aggregation affect the coupling of this compound? How can I mitigate it?

A4: Yes, peptide aggregation is a significant cause of incomplete coupling. Even though this compound itself is not particularly prone to aggregation, the growing peptide sequence might be. To mitigate aggregation:

  • Solvent Choice: Use solvents with better solvating properties for aggregating sequences, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).

  • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[3]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to break up aggregates and improve reaction kinetics. However, this should be done with caution to avoid potential side reactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete coupling of this compound.

Problem Possible Cause Suggested Solution
Positive Kaiser Test after Coupling Incomplete reaction due to insufficient time or reagent concentration.1. Perform a "double coupling" by repeating the coupling step. 2. Increase the reaction time for the second coupling. 3. Increase the equivalents of this compound and coupling reagent.
Steric hindrance from the growing peptide chain.1. Switch to a more powerful coupling reagent such as HATU or HBTU. 2. Consider coupling at a slightly elevated temperature (e.g., 30-40°C).
Peptide aggregation on the resin.1. Use NMP as the solvent or a DMF/DCM mixture. 2. Add a chaotropic salt (e.g., LiCl) to the reaction.
Low Final Peptide Yield with Deletion Sequences Chronic incomplete coupling at the this compound step.1. Optimize the coupling protocol for this compound based on the suggestions above. 2. Implement routine monitoring with the Kaiser test after this coupling step.
Suboptimal activation of this compound.1. Ensure the use of high-purity, anhydrous solvents and reagents. 2. For HATU/HBTU, allow for a short pre-activation time (1-2 minutes) before adding to the resin.

Quantitative Data Summary

The following tables provide illustrative data for the coupling of this compound under various conditions. Note that optimal conditions can be sequence-dependent, and these values should serve as a starting point for optimization.

Table 1: Effect of Coupling Reagent on Coupling Efficiency

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (min)Temperature (°C)Estimated Coupling Efficiency (%)
DIC/HOBt3:3:—120-24025>98.5
HBTU/DIEA3:3:630-6025>99.5
HATU/DIEA3:2.9:620-4525>99.8

Table 2: Effect of Reaction Time on Coupling Efficiency (using HATU/DIEA)

Reaction Time (min)Temperature (°C)Estimated Coupling Efficiency (%)
2025~99.5
3025>99.8
4525>99.8

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of this compound

This protocol outlines a standard and cost-effective method for coupling this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin, followed by the addition of DIC.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using the Kaiser test.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Efficiency HATU Coupling of this compound

This protocol is recommended for rapid and highly efficient couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • This compound (3 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the resin-containing vessel.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 20-45 minutes. Monitor the reaction completion using the Kaiser test.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin (10-15 beads) and place it in a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (positive result).

    • Yellow/Colorless: Complete coupling (negative result).

Visualizations

Incomplete_Coupling_Troubleshooting_Workflow Start Positive Kaiser Test after This compound Coupling Recouple Perform Double Coupling (repeat coupling step) Start->Recouple Kaiser_Test_2 Perform Kaiser Test Again Recouple->Kaiser_Test_2 Switch_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Kaiser_Test_2->Switch_Reagent Positive Proceed Proceed to Next Deprotection Step Kaiser_Test_2->Proceed Negative Extend_Time Extend Reaction Time Switch_Reagent->Extend_Time Aggregation Suspect Peptide Aggregation? Extend_Time->Aggregation Aggregation_Solutions Use NMP or add Chaotropic Salts Aggregation->Aggregation_Solutions Yes Capping Consider Capping Unreacted Amines Aggregation->Capping No Aggregation_Solutions->Recouple Capping->Proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

SPPS_Cycle_Workflow cluster_0 SPPS Cycle for this compound Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple this compound (e.g., with HATU/DIEA) Resin->Coupling Wash_1 Wash Resin (DMF, DCM) Coupling->Wash_1 Kaiser_Test Kaiser Test Wash_1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Deprotection Boc Deprotection (TFA/DCM) Kaiser_Test->Deprotection Negative Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Wash_2 Wash Resin (DCM, DMF) Neutralization->Wash_2 Next_Cycle Ready for Next Amino Acid Wash_2->Next_Cycle

Caption: A typical SPPS cycle for this compound incorporation.

References

Technical Support Center: Boc-D-Lys-OH Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis and purification of Boc-D-Lys-OH.

Frequently Asked Questions (FAQs)

What are the common byproducts in this compound synthesis?

The synthesis of Nα-(tert-Butoxycarbonyl)-D-lysine (this compound) can result in several byproducts, primarily due to the presence of two amino groups (α and ε) on the lysine molecule. The most common byproducts include:

  • Unreacted D-Lysine: Incomplete reaction leaving the starting material in the final product.

  • Nε-Boc-D-Lysine (H-Lys(Boc)-OH): The Boc group is attached to the side-chain amino group instead of the alpha-amino group.

  • Nα,Nε-di-Boc-D-Lysine (Boc-D-Lys(Boc)-OH): Both amino groups are protected with a Boc group, which can occur if an excess of the Boc-anhydride is used.[1][2]

  • Pyroglutamate formation: Intramolecular cyclization of glutamic acid if present as an impurity in the starting material.

  • Byproducts from the Boc-anhydride: Such as t-butanol and other derivatives.

How can I detect and quantify these byproducts?

Several analytical techniques can be employed to detect and quantify impurities in your this compound product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of impurities. Different solvent systems can be used to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related byproducts. A typical purity for commercially available this compound is >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can help identify the chemical structure of the main product and any significant impurities.[3]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the mass of any byproducts.

What are the general strategies for removing byproducts from this compound?

The purification strategy depends on the nature of the byproducts. Common methods include:

  • Acid-Base Extraction: Exploiting the amphoteric nature of amino acids. By adjusting the pH of the aqueous solution, this compound can be selectively precipitated or extracted into an organic solvent.[1][4]

  • Column Chromatography: A highly effective method for separating compounds with different polarities. Silica gel is a common stationary phase, with solvent systems like ethyl acetate/hexane or dichloromethane/methanol.

  • Recrystallization: Can be used to purify the final solid product, especially for removing minor impurities.

  • Ion-Exchange Chromatography: Particularly useful for separating the desired product from unreacted lysine or the di-Boc derivative.

Troubleshooting Guide

Problem 1: My final product contains unreacted D-lysine. How do I remove it?

Answer:

Unreacted D-lysine is more polar and has two free amino groups compared to the single free amino group of this compound. This difference in properties can be exploited for purification.

Method 1: pH-Controlled Precipitation

This method relies on the difference in isoelectric points (pI) between D-lysine and this compound.

Experimental Protocol: pH-Controlled Precipitation

  • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and amino groups, ensuring complete dissolution.

  • Slowly add a dilute acid (e.g., 1M HCl or 4M KHSO₄) with vigorous stirring to adjust the pH.

  • This compound will precipitate at its isoelectric point (around pH 5-6).

  • Continue stirring for a few hours to ensure complete precipitation.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Unreacted D-lysine will remain in the aqueous solution.

Method 2: Ion-Exchange Chromatography

This is a more rigorous method for achieving high purity.

Experimental Protocol: Ion-Exchange Chromatography

  • Choose a suitable cation exchange resin (e.g., Dowex 50W).

  • Prepare the column and equilibrate it with a buffer at a pH where this compound is neutral or slightly negatively charged, and D-lysine is positively charged (e.g., citrate or phosphate buffer at pH 5).

  • Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Elute the column with the equilibration buffer. This compound should elute first.

  • D-lysine, being more positively charged, will bind more strongly to the resin and can be eluted later with a higher salt concentration or a higher pH buffer.

  • Collect fractions and analyze by TLC or HPLC to identify the pure product.

Problem 2: I have di-Boc protected lysine (Boc-D-Lys(Boc)-OH) as a byproduct. How can I remove it?

Answer:

Boc-D-Lys(Boc)-OH is less polar than the desired mono-Boc product due to the protection of both amino groups. This difference in polarity is key to its removal.

Method: Column Chromatography

Experimental Protocol: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Choose an appropriate eluent system. A gradient of increasing polarity is often effective. You can start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A common eluent system is ethyl acetate/n-hexane.

  • Load the sample onto the column.

  • Elute the column, collecting fractions. The less polar Boc-D-Lys(Boc)-OH will elute before the more polar this compound.

  • Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Recovery
pH-Controlled Precipitation>95%80-90%
Column Chromatography>98%70-85%
Ion-Exchange Chromatography>99%75-85%
Problem 3: My product is an oil/gum instead of a solid. What should I do?

Answer:

This compound is typically a white solid. An oily or gummy consistency often indicates the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Check for Residual Solvents: Ensure that all solvents used during the workup (e.g., ethyl acetate, dioxane) have been thoroughly removed under vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane). This can often induce crystallization.

  • Purification: The oily nature might be due to a high concentration of byproducts. Consider performing column chromatography as described in the previous section.

  • Salt Formation: Conversion to a salt, such as a dicyclohexylamine (DCHA) salt, can facilitate crystallization and purification. The free acid can be regenerated after purification.

Problem 4: I see an unexpected spot on my TLC plate. How do I identify and remove this unknown impurity?

Answer:

An unknown spot on a TLC plate requires a systematic approach to identify and remove.

Workflow for Unknown Impurity Removal

G cluster_0 Troubleshooting Workflow start Unknown spot on TLC characterize Characterize Impurity (Polarity, Staining) start->characterize ms_nmr LC-MS and/or NMR for structural clues characterize->ms_nmr is_polar Is impurity more polar than product? ms_nmr->is_polar is_nonpolar Is impurity less polar than product? ms_nmr->is_nonpolar extraction Acid-Base Extraction is_polar->extraction Yes chromatography Column Chromatography is_polar->chromatography No is_nonpolar->chromatography Yes recrystallization Recrystallization is_nonpolar->recrystallization No end Pure this compound extraction->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for an unknown impurity.

Experimental Protocol: General Purification Workflow

G cluster_1 General Purification Workflow for this compound crude Crude Reaction Mixture extraction Aqueous Workup & Acid-Base Extraction crude->extraction precipitation pH Adjustment & Precipitation extraction->precipitation filtration Filtration and Washing precipitation->filtration check_purity Purity Check (TLC/HPLC) filtration->check_purity column_chrom Column Chromatography check_purity->column_chrom Purity < 98% final_product Pure this compound check_purity->final_product Purity > 98% column_chrom->final_product

Caption: General purification workflow for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. The two most dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of Boc-D-Lys-OH and Fmoc-D-Lys-OH, two key building blocks for incorporating D-lysine into peptide sequences, supported by representative experimental data and detailed protocols.

The core distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, necessitating the use of moderately strong acids like trifluoroacetic acid (TFA) for its cleavage in each cycle of peptide elongation. Conversely, the Fmoc group is base-labile and is removed under milder basic conditions, typically with piperidine.[1][2] This fundamental difference dictates the choice of side-chain protecting groups and the overall synthetic strategy, including the final cleavage from the resin.

For the incorporation of D-lysine, the most commonly utilized derivatives are Boc-D-Lys(2-Cl-Z)-OH for the Boc strategy and Fmoc-D-Lys(Boc)-OH for the Fmoc strategy. The side-chain protecting groups, 2-chlorobenzyloxycarbonyl (2-Cl-Z) and Boc respectively, are selected for their compatibility with the repetitive Nα-deprotection conditions of their respective strategies.

Quantitative Performance Comparison

ParameterBoc-D-Lys(2-Cl-Z)-OH StrategyFmoc-D-Lys(Boc)-OH Strategy
Nα-Deprotection Conditions 50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Side-Chain Protection Acid-stable (e.g., 2-Cl-Z for Lys)Acid-labile (e.g., Boc for Lys)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA cocktail)
Typical Crude Purity Generally lower due to harsher conditionsGenerally higher due to milder conditions
Overall Yield Often lower, especially for longer peptidesTypically higher
Risk of Side Reactions Higher (e.g., premature side-chain deprotection)Lower, but potential for aspartimide formation
Compatibility with Sensitive Residues LimitedHigh (suitable for phosphorylated, glycosylated peptides)[5]
Amenability to Automation Less common, requires specialized equipmentHigh, widely used in automated synthesizers
Safety Considerations Use of highly corrosive and toxic HFUse of less hazardous reagents

Experimental Protocols: Synthesis of (D-Lys6)-LH-RH

The following are representative protocols for the synthesis of (D-Lys6)-LH-RH using both Fmoc and Boc strategies.

Fmoc-SPPS Protocol for (D-Lys6)-LH-RH

This protocol is based on the widely adopted Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Rink Amide resin in DMF in a reaction vessel.

2. Amino Acid Coupling Cycle (for each amino acid):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation and Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours. For the incorporation of D-lysine, Fmoc-D-Lys(Boc)-OH is used.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash and dry the resin.

  • Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, wash the peptide pellet with cold ether, and dry under vacuum.

4. Purification and Characterization:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Boc-SPPS Protocol for (D-Lys6)-LH-RH (Representative)

This protocol is a representative adaptation for the synthesis of (D-Lys6)-LH-RH using the Boc strategy.

1. Resin Preparation:

  • Swell MBHA resin in DCM in a reaction vessel.

2. Amino Acid Coupling Cycle (for each amino acid):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM. Wash thoroughly with DCM.

  • Amino Acid Activation and Coupling: Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours. For the incorporation of D-lysine, Boc-D-Lys(2-Cl-Z)-OH is used.

  • Monitoring: Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash and dry the resin.

  • Carry out the final cleavage and removal of side-chain protecting groups using anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Remove the HF under vacuum and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, wash the peptide pellet with cold ether, and dry under vacuum.

4. Purification and Characterization:

  • Purify the crude peptide by RP-HPLC using a C18 column.

  • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental workflow and the biological context of the synthesized peptide, the following diagrams are provided.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Nα-Deprotection (Boc or Fmoc removal) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Activation & Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Final_Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Final_Cleavage Precipitation Peptide Precipitation Final_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS).

The synthesized peptide, (D-Lys6)-LH-RH, is an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Understanding its mechanism of action is crucial for its application in research and drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Analog (D-Lys6)-LH-RH GnRHR GnRH Receptor (GPCR) GnRH_Analog->GnRHR Binding G_protein Gq/11 GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activation MAPK MAPK Cascade PKC->MAPK Activation Gene_Expression Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression Transcription Factor Activation

Signaling pathway of (D-Lys6)-LH-RH via the GnRH receptor.

Conclusion: Selecting the Optimal Strategy

The choice between this compound and Fmoc-D-Lys-OH in peptide synthesis is contingent upon several factors, including the desired peptide's length, complexity, and the presence of sensitive functional groups.

The Fmoc strategy , utilizing Fmoc-D-Lys(Boc)-OH, has largely become the method of choice for routine peptide synthesis. Its milder reaction conditions, orthogonality of the protecting groups, and high amenability to automation contribute to higher yields and purity for a wide array of peptides. Furthermore, the avoidance of the highly hazardous HF for final cleavage is a significant advantage in terms of laboratory safety.

The Boc strategy , employing Boc-D-Lys(2-Cl-Z)-OH, remains a powerful and relevant technique, particularly for the synthesis of hydrophobic peptides or sequences prone to aggregation during synthesis. The repetitive acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures that may hinder coupling efficiency in the Fmoc strategy. However, the harsher conditions and the need for specialized equipment for HF cleavage make it a less favorable option for general peptide synthesis.

Ultimately, a thorough understanding of the chemical principles underlying each strategy, as detailed in this guide, will empower researchers to make an informed decision and select the most appropriate D-lysine derivative and synthetic methodology to achieve their research and development objectives.

References

A Comparative Guide to Analytical Methods for the Characterization of Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Nα-tert-butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a critical building block in peptide synthesis and drug development. Ensuring the identity, purity, and stereochemical integrity of this raw material is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to assist researchers in selecting the most appropriate methods for their needs.

Introduction to the Characterization of this compound

The characterization of this compound involves confirming its chemical structure, assessing its chemical and chiral purity, and identifying any potential impurities. A multi-faceted analytical approach is typically employed to gain a complete understanding of the material's quality. The primary analytical methods discussed in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and chiral analysis.

  • Thin-Layer Chromatography (TLC): A qualitative method for assessing purity and reaction monitoring.

The selection of a particular method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative data, the level of sensitivity required, and the available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for characterizing this compound.

Analytical MethodInformation ProvidedThroughputCostKey AdvantagesKey Limitations
¹H and ¹³C NMR Structural confirmation, chemical purity (including qNMR)Low to MediumHighProvides detailed structural information, can be quantitative (qNMR).Relatively low sensitivity, can be complex to interpret for mixtures.
Mass Spectrometry (ESI-MS) Molecular weight confirmation, impurity identificationHighMedium to HighHigh sensitivity, provides molecular formula information with high resolution MS.Can cause fragmentation of the Boc group, may not be quantitative without standards.
FTIR Spectroscopy Functional group identificationHighLowFast, non-destructive, provides a characteristic fingerprint.Provides limited structural information, not typically quantitative.
Reverse-Phase HPLC (RP-HPLC) Chemical purityHighMediumHigh resolution, well-established for purity analysis, quantitative.Requires a chromophore for UV detection, method development can be time-consuming.
Chiral HPLC Enantiomeric purityMediumMedium to HighDirectly separates enantiomers, essential for stereochemical quality control.Requires specialized chiral stationary phases, method development can be challenging.
TLC Qualitative purity assessment, reaction monitoringHighLowSimple, fast, and inexpensive.Not quantitative, lower resolution than HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4 or D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals.

  • Quantitative NMR (qNMR) for Purity Assessment:

    • Accurately weigh both the this compound sample and a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) is used for accurate integration.

    • Calculate the purity of this compound by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.[1][2][3][4][5]

Expected ¹H NMR Data (in D₂O):

  • δ ~3.88 ppm (t, 1H): α-CH

  • δ ~3.00 ppm (t, 2H): ε-CH₂

  • δ ~1.71 ppm (m, 2H): β-CH₂

  • δ ~1.68 ppm (m, 2H): δ-CH₂

  • δ ~1.44 ppm (m, 2H): γ-CH₂

  • δ ~1.43 ppm (s, 9H): Boc (C(CH₃)₃)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized to control fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. In case of fragmentation, characteristic losses of the Boc group can be observed.

Expected Mass Spectrometry Data:

  • Molecular Weight: 246.30 g/mol

  • [M+H]⁺: m/z 247.16

  • [M+Na]⁺: m/z 269.14

  • Characteristic Fragments:

    • m/z 191.10 ([M+H - C₄H₈]⁺, loss of isobutylene)

    • m/z 147.11 ([M+H - Boc]⁺, loss of the Boc group)

    • m/z 130.08 ([M+H - Boc - NH₃]⁺)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected FTIR Data:

  • ~3350 cm⁻¹: N-H stretching (amine and amide)

  • ~2970-2860 cm⁻¹: C-H stretching (alkyl groups)

  • ~1710 cm⁻¹: C=O stretching (carboxylic acid and urethane carbonyl)

  • ~1520 cm⁻¹: N-H bending (amide II)

  • ~1390 and 1365 cm⁻¹: C-H bending (tert-butyl group)

  • ~1160 cm⁻¹: C-O stretching (urethane)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Methodology:

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IC or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC™ T.

    • Mobile Phase: A mixture of hexane/isopropanol with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) for normal phase, or a buffered aqueous/organic mixture for reversed-phase. The exact composition must be optimized for the specific column.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Alternative and Advanced Characterization Methods

Beyond the standard techniques, several advanced methods can provide more detailed information about the quality of this compound.

  • Quantitative NMR (qNMR): As mentioned in the protocol, qNMR offers a highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

  • LC-MS/MS: This hyphenated technique is powerful for identifying and quantifying impurities, especially at trace levels. The MS/MS capability allows for the structural elucidation of unknown impurities through their fragmentation patterns.

  • Capillary Electrophoresis (CE): CE can be a high-resolution alternative to HPLC for both purity and chiral analysis, often with lower solvent consumption and faster analysis times. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for characterizing this compound.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR HPLC HPLC Analysis Dissolution->HPLC Structure Structural Confirmation NMR->Structure Purity Chemical & Chiral Purity NMR->Purity MS->Purity MW Molecular Weight MS->MW Identity Functional Group ID FTIR->Identity HPLC->Purity

Caption: General analytical workflow for the characterization of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject RP_Col Reverse-Phase C18 Column Inject->RP_Col Purity Chiral_Col Chiral Stationary Phase Inject->Chiral_Col Chiral Purity UV_Detect UV Detection (210 nm) RP_Col->UV_Detect Chiral_Col->UV_Detect Purity_Data Chemical Purity (%) UV_Detect->Purity_Data Chiral_Data Enantiomeric Purity (% ee) UV_Detect->Chiral_Data

Caption: Workflow for purity and chiral analysis of this compound by HPLC.

Conclusion

The comprehensive characterization of this compound is essential for ensuring the quality and efficacy of peptide-based therapeutics. This guide has provided a comparative overview of the primary analytical techniques, along with detailed experimental protocols and expected data. A combination of spectroscopic and chromatographic methods is recommended for a complete assessment of identity, purity, and stereochemical integrity. For routine quality control, HPLC is indispensable for both chemical and enantiomeric purity, while NMR and MS are powerful tools for structural confirmation and in-depth impurity profiling. The choice of methods should be tailored to the specific analytical needs and regulatory requirements of the project.

References

A Comparative Guide to the HPLC Purification of Peptides Containing Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purification of the final product is a critical step that dictates its purity, yield, and ultimately, its suitability for downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification of peptides containing the tert-butyloxycarbonyl (Boc) protected D-lysine (Boc-D-Lys-OH) residue. The inclusion of the bulky and hydrophobic Boc group presents unique challenges that necessitate careful optimization of the purification strategy.

This document outlines the predominant Reversed-Phase HPLC (RP-HPLC) methodologies, compares alternative stationary phases, and explores other purification techniques. Supporting experimental data, detailed protocols, and visual workflows are provided to facilitate informed decision-making in the laboratory.

Reversed-Phase HPLC: The Gold Standard for Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase. For peptides containing this compound, the hydrophobicity of the Boc group significantly influences its retention behavior, making RP-HPLC an ideal purification technique.

Comparison of Stationary Phases

The choice of stationary phase is a critical parameter in optimizing the purification of this compound containing peptides. The most common stationary phases are silica-based particles functionalized with alkyl chains of varying lengths, such as C18, C8, and C4.

Stationary PhaseDescription & Key FeaturesPerformance for this compound Peptides
C18 (Octadecyl) The most hydrophobic and widely used stationary phase. Offers high retention for nonpolar and hydrophobic molecules.[2]High Retention: The long alkyl chains provide strong hydrophobic interactions with the Boc group and other hydrophobic residues, leading to longer retention times. This can be advantageous for resolving closely eluting impurities.[] High Resolution: Generally provides the best separation for small to medium-sized peptides (<4000 Da).[] Potential for Peak Broadening: For very hydrophobic peptides, strong interactions can sometimes lead to broader peaks.[4]
C8 (Octyl) Intermediate hydrophobicity between C18 and C4.Moderate Retention: Offers a good balance between retention and elution speed. It is a versatile choice when C18 provides excessive retention. Good Selectivity: Can offer different selectivity compared to C18, which may be beneficial for separating specific impurities. Improved Peak Shape: Often provides sharper peaks for hydrophobic peptides compared to C18.
C4 (Butyl) The least hydrophobic of the common alkyl chain phases.Low Retention: Recommended for large (>5000 Da) or very hydrophobic peptides to avoid irreversible binding and to ensure elution. Faster Elution: Leads to shorter run times. Reduced Resolution for Smaller Peptides: The weaker hydrophobic interactions may result in poorer separation of smaller peptides and their impurities.
Impact of Mobile Phase Modifiers

The composition of the mobile phase, particularly the acidic modifier, plays a crucial role in the resolution and peak shape during peptide purification.

Mobile Phase ModifierDescriptionImpact on Purification
Trifluoroacetic Acid (TFA) The most common ion-pairing agent used in peptide RP-HPLC. A strong acid that effectively suppresses silanol interactions and provides excellent peak shape.Sharp Peaks: Generally produces sharp, well-resolved peaks. Strong Ion-Pairing: Can sometimes lead to irreversible retention of very hydrophobic peptides. MS Signal Suppression: Known to cause significant ion suppression in mass spectrometry, making it less ideal for LC-MS applications.
Formic Acid (FA) A weaker acid than TFA, often used for LC-MS applications due to its volatility and lower ion suppression effects.MS-Compatible: The preferred choice when the purified fractions are to be analyzed by mass spectrometry. Broader Peaks: Can result in broader peaks and altered selectivity compared to TFA, especially for basic peptides.

Alternative Purification Methods

While RP-HPLC is the dominant technique, other methods can be considered, particularly for challenging purifications or at different scales.

Purification MethodPrincipleApplicability for this compound Peptides
Flash Chromatography A rapid form of column chromatography that uses a larger particle size stationary phase and positive pressure to accelerate the separation.High Loading Capacity: Allows for the purification of larger quantities of crude peptide in a shorter time compared to preparative HPLC. Lower Resolution: The larger particle size results in lower resolution, which may not be sufficient to separate closely related impurities. Suitable for Pre-purification: Can be used as an initial clean-up step to remove major impurities before a final polishing step by preparative HPLC.
Counter-Current Chromatography (CCC) A liquid-liquid partition chromatography technique that does not use a solid support, thus avoiding irreversible adsorption of the sample.No Irreversible Adsorption: Can be advantageous for very hydrophobic or "sticky" peptides that may be difficult to recover from RP-HPLC columns. High Sample Loading: Offers high loading capacity for preparative-scale purifications. Solvent System Development: Requires the development of a suitable biphasic solvent system, which can be time-consuming.

Quantitative Data on Preparative HPLC Performance

The following table presents data from a study on the preparative RP-HPLC purification of a synthetic antimicrobial peptide on a semi-preparative C8 column (9.4 mm I.D.), demonstrating the relationship between sample load, product recovery, and purity. While not a this compound peptide, the data provides a relevant example of purification performance for a hydrophobic peptide.

Sample Load (mg)Pure Product Recovered (mg)Product Recovery (%)Final Purity (%)
20066.090.4>99
10031.987.5>99
6-90.3>99
1.5-92.7>99
0.75-92.8>99
(Data adapted from a study on a 26-residue antimicrobial peptide purified on a Zorbax 300SB-C8 semi-preparative column)

This data illustrates that high purity can be achieved across a wide range of sample loads, with excellent recovery rates, highlighting the robustness of preparative RP-HPLC for peptide purification.

Experimental Protocols

Analytical RP-HPLC for Purity Assessment

Objective: To determine the purity of the crude this compound containing peptide and to optimize the separation conditions for preparative scale-up.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

Preparative RP-HPLC for Purification

Objective: To purify the this compound containing peptide from synthetic impurities.

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a UV detector, and a fraction collector.

  • C18 or C8 preparative or semi-preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Procedure:

  • Method Transfer: Based on the analytical chromatogram, develop a focused gradient for the preparative separation. The gradient should start at least 5% below the elution concentration of the target peptide and end about 5% above it, with a shallow slope (e.g., 0.5-1% B/min).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A). Ensure the sample is fully dissolved to prevent column clogging.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.

  • Sample Loading: Inject the dissolved crude peptide onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

  • Gradient Elution & Fraction Collection: Run the preparative gradient and collect fractions based on the UV chromatogram. Collect the main peak corresponding to the target peptide in multiple fractions.

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a fluffy white powder.

Visualizing the Purification Workflow

The following diagrams illustrate the key decision points and the overall workflow for the purification of this compound containing peptides.

A Crude Peptide Synthesis (with this compound) B Analytical RP-HPLC (Purity Assessment & Method Development) A->B C Preparative RP-HPLC (Purification) B->C D Fraction Collection C->D E Purity Analysis of Fractions (Analytical RP-HPLC) D->E F Pooling of Pure Fractions E->F G Lyophilization F->G H Pure Peptide G->H

Caption: General workflow for the purification of a synthetic peptide.

start Select HPLC Column hydrophobicity Assess Peptide Hydrophobicity start->hydrophobicity c18 C18 (High Retention) c8 C8 (Intermediate Retention) c4 C4 (Low Retention) small_medium Small to Medium Peptide (<4000 Da) hydrophobicity->small_medium Moderate large_hydrophobic Large or Very Hydrophobic Peptide hydrophobicity->large_hydrophobic High small_medium->c18 small_medium->c8 large_hydrophobic->c8 large_hydrophobic->c4

References

A Comparative Guide to the Biological Activity of D-Lysine vs. L-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design. This guide provides an objective comparison of the biological activities of peptides containing the naturally occurring L-lysine versus its stereoisomer, D-lysine. By altering the chirality of this single amino acid, significant improvements in therapeutic potential can be achieved, primarily through enhanced metabolic stability. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to inform rational peptide drug design.

Key Differences in Biological Activity at a Glance

Incorporating D-lysine in place of L-lysine in a peptide sequence can profoundly impact its biological properties. The fundamental principle behind this is the stereospecificity of proteases, the enzymes responsible for peptide degradation in the body. These enzymes are chiral and are evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide resistant to proteolysis. This enhanced stability often translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

However, this modification is not without potential trade-offs. The specific stereochemistry of amino acid residues is often crucial for high-affinity binding to biological targets. Consequently, substituting L-lysine with D-lysine can sometimes lead to a reduction in binding affinity and, therefore, biological potency. The following sections provide quantitative data to illustrate these key comparisons.

Data Presentation

The following tables summarize quantitative data from studies comparing the biological activity of L-lysine containing peptides with their D-lysine substituted analogs.

Table 1: Comparison of Antimicrobial Activity and Cytotoxicity of CM15 and its D-Lysine Analogs [1][2]

PeptideSequenceMinimal Inhibitory Concentration (MIC, µM) vs. S. aureusHemolysis (% at 64 µM)Macrophage Toxicity (LD50, µM)
CM15 (all L-amino acids)K-W-K-L-F-K-K-I-G-A-V-L-K-V-L2~80~4
D¹³,¹³-CM15d K-W-K-L-F-K-K-I-G-A-V-L-d K-V-L4~16>100
D³,¹³-CM15K-W-d K-L-F-K-K-I-G-A-V-L-d K-V-L4<678
D³,⁷,¹³-CM15K-W-d K-L-F-d K-K-I-G-A-V-L-d K-V-L8<198

D-amino acids are indicated in bold with a "d" prefix.

Table 2: Comparison of In Vitro Protease Stability of CM15 and its D-Lysine Analogs [1][2]

Peptide% Intact Peptide Remaining after 20 min Incubation with Trypsin
CM15 (all L-amino acids)<10%
D³,¹³-CM15<10%
D³,⁷,¹³-CM15>90%

Table 3: Comparison of Binding Affinity of Cyclic Peptides Targeting Hsp90

PeptideChirality of Lysine ResidueBinding Affinity (IC50, µM)
Compound 1L-Lysine~3.9
Compound 19D-Lysine~25

Table 4: Comparison of In Vivo Half-Life of GnRH and a [D-Lys⁶]-GnRH Analog [3]

PeptideRelevant Amino Acid at Position 6In Vivo Half-Life (t½)
Native GnRHL-Glycine~2-8 minutes
GnRH-AD-LysineSignificantly prolonged

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_assays Biological Assays cluster_data Data Analysis s1 Solid-Phase Peptide Synthesis (L-Lys Peptide) c1 Purity & Identity Confirmation (HPLC, Mass Spectrometry) s1->c1 s2 Solid-Phase Peptide Synthesis (D-Lys Peptide) s2->c1 a1 Protease Stability Assay c1->a1 a2 Binding Affinity Assay c1->a2 a3 In Vitro Activity Assay (e.g., Antimicrobial, Cytotoxicity) c1->a3 a4 In Vivo Efficacy & Pharmacokinetics c1->a4 d1 Compare Half-life, IC50/EC50, MIC a1->d1 a2->d1 a3->d1 a4->d1

Caption: Experimental workflow for comparing L- and D-lysine peptides.

enzymatic_degradation cluster_l_peptide L-Lysine Containing Peptide cluster_d_peptide D-Lysine Containing Peptide l_peptide L-Peptide Chain protease_l Protease l_peptide->protease_l Recognized & Cleaved degraded_l Degraded Fragments protease_l->degraded_l d_peptide D-Peptide Chain protease_d Protease d_peptide->protease_d Not Recognized stable_d Intact Peptide d_peptide->stable_d Resistant to Degradation

References

A Comparative Guide to Orthogonal Protecting Group Strategies for Boc-D-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like lysine is a critical determinant of synthetic success. This guide provides an objective comparison of orthogonal protecting group strategies centered around Boc-D-Lys-OH, offering a comprehensive overview of alternatives, their deprotection conditions, and performance data to inform the design of complex peptide synthesis.

The core principle of an orthogonal protecting group strategy is the ability to selectively remove one type of protecting group in the presence of others, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[1] In the context of this compound, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the side chain requires a compatible and selectively removable protecting group.

Comparison of Common Orthogonal Protecting Groups for Lysine

The choice of the side-chain protecting group for lysine is dictated by the overall synthetic strategy, particularly the chemistry used for the N-terminal protection of the peptide chain (e.g., Fmoc or Boc) and the desired on-resin modifications. The following table summarizes the key characteristics of commonly used orthogonal protecting groups for the lysine side chain in conjunction with a Boc-protected α-amino group.

Protecting GroupStructureDeprotection ConditionsOrthogonality to Boc (α-amino)Key Advantages
Fmoc 9-fluorenylmethyloxycarbonyl20% Piperidine in DMF[2]Fully Orthogonal[3]Widely used, stable to acid.[3]
Cbz (Z) BenzyloxycarbonylCatalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH).[4]Orthogonal to Boc.Stable to mild acid and base.
Alloc AllyloxycarbonylPalladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Fully OrthogonalMild, non-acidic/non-basic removal.
Mtt 4-Methyltrityl1-2% TFA in DCM.Partially Orthogonal (requires careful control).Very acid labile, allowing for mild deprotection.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMF.Fully OrthogonalMore stable to piperidine than Dde.
Ns NitrobenzenesulfonylMild reducing agents.OrthogonalCan act as both a protecting and activating group.

Performance Data of Orthogonal Strategies

The purity of the final peptide product is a critical measure of the success of a given protecting group strategy. The following data, synthesized from experimental findings, provides a comparative look at the performance of different orthogonal protecting groups for the lysine side chain in the synthesis of branched peptides.

Lysine DerivativeN-terminal ProtectionPeptide SynthesizerFinal Peptide PurityReference
Lys(Mmt)FmocLiberty Blue™79%
Lys(Alloc)FmocLiberty Blue™82%
Lys(ivDde)FmocLiberty Blue™93%

Visualizing Orthogonal Deprotection Strategies

The following diagrams, generated using Graphviz, illustrate the chemical structures of the protected lysine derivatives and the workflow for selective deprotection.

G Chemical Structures of Orthogonally Protected Boc-D-Lysine cluster_BocDLysFmoc Boc-D-Lys(Fmoc)-OH cluster_BocDLysAlloc Boc-D-Lys(Alloc)-OH cluster_BocDLysMtt Boc-D-Lys(Mtt)-OH BocDLysFmoc BocDLysAlloc BocDLysMtt

Caption: Structures of Boc-D-Lysine with Orthogonal Side-Chain Protection.

workflow Orthogonal Deprotection Workflow in Boc-SPPS start Resin-Bound Peptide (Boc-AA...-Lys(X)-...-Resin) deprotect_alpha Selective α-Amino Deprotection (TFA Treatment) start->deprotect_alpha deprotect_epsilon Selective ε-Amino Deprotection (Orthogonal Conditions) start->deprotect_epsilon couple Couple Next Boc-AA-OH deprotect_alpha->couple couple->start Repeat for Chain Elongation modify Side-Chain Modification (e.g., Branching, Labeling) deprotect_epsilon->modify final_cleavage Final Cleavage (Strong Acid, e.g., HF) modify->final_cleavage product Purified Modified Peptide final_cleavage->product

Caption: Workflow for Orthogonal Deprotection and Side-Chain Modification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these strategies. The following are representative protocols for the selective deprotection of common orthogonal protecting groups on a lysine side chain while the N-terminal Boc group remains intact.

Protocol 1: Selective Deprotection of the Fmoc Group

This protocol is for the removal of the Fmoc group from the ε-amino group of a lysine residue on a solid support.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: A qualitative test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine.

Protocol 2: Selective Deprotection of the Alloc Group

This protocol outlines the palladium-catalyzed removal of the Alloc protecting group.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) or chloroform.

  • Catalyst Solution Preparation: Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄ (3 equivalents), in a mixture of CHCl₃/AcOH/NMM (37:2:1). This step should be performed under an inert atmosphere (e.g., Argon).

  • Deprotection: Add the catalyst solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by further DMF and DCM washes.

Protocol 3: Selective Deprotection of the Mtt Group

This protocol describes the mild acid cleavage of the Mtt group.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) as a scavenger in DCM.

  • Deprotection: Treat the resin with the deprotection solution. This is often done in multiple short treatments (e.g., 10-15 treatments of 1 minute each) to minimize premature deprotection of other acid-labile groups. The appearance of a yellow color from the Mtt cation indicates successful cleavage.

  • Washing and Neutralization: Immediately after deprotection, wash the resin thoroughly with DCM and neutralize with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to prevent further acid-catalyzed side reactions.

Protocol 4: Selective Deprotection of the ivDde Group

This protocol details the removal of the ivDde group using hydrazine.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Deprotection: Treat the resin with the hydrazine solution for 3-10 minutes at room temperature. Repeat the treatment if necessary.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine.

By understanding the nuances of these orthogonal protecting group strategies, researchers can better design and execute the synthesis of complex peptides with a high degree of control and purity. The choice of a specific strategy will depend on the desired final product and the chemical sensitivities of the peptide sequence.

References

D-Lysine Containing Peptides: A Superior Strategy for Enhanced Proteolytic Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based drug development, a critical hurdle remains the inherent susceptibility of these molecules to degradation by proteases. This rapid clearance significantly curtails their therapeutic efficacy. A proven and effective strategy to overcome this limitation is the incorporation of D-amino acids, such as D-lysine, into the peptide sequence. This guide provides a comprehensive comparison of the proteolytic stability of D-lysine containing peptides against their L-lysine counterparts, supported by experimental data and detailed methodologies.

The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes, through eons of evolution, have developed active sites that specifically recognize and bind to the L-enantiomers of amino acids, which are the exclusive building blocks of naturally occurring proteins. The substitution with a D-amino acid introduces a stereochemical barrier, effectively preventing the protease from binding and subsequent cleavage of the peptide bond. This simple yet profound modification can dramatically extend the half-life of a peptide in a proteolytic environment.[1][2]

Comparative Proteolytic Stability: D-Lysine vs. L-Lysine Peptides

Experimental evidence consistently demonstrates the superior stability of peptides containing D-lysine when exposed to various proteases, including trypsin, chymotrypsin, and the complex enzymatic milieu of serum.

A study on the antimicrobial peptide CM15 and its analogs provides a clear illustration of this principle. The parent peptide, composed entirely of L-amino acids, was almost completely degraded by trypsin within the first 20 minutes of incubation. In stark contrast, an analog containing D-lysine substitutions exhibited minimal digestion under the same experimental conditions.[3][4]

Similarly, research on the antimicrobial peptide HPA3NT3-A2 revealed that the substitution of all L-lysine residues with D-lysine rendered the peptide significantly more stable in serum. While the L-lysine version showed degradation over time, the D-lysine analog remained largely intact, thereby retaining its antimicrobial activity for a longer duration.[5]

The following table summarizes quantitative data from various studies, highlighting the enhanced stability of D-lysine containing peptides.

Peptide/AnalogProtease/MediumIncubation Time% Intact Peptide Remaining (L-Lysine)% Intact Peptide Remaining (D-Lysine)Reference
CM15Trypsin20 min< 5%~100% (D3,7,13 analog)
HPA3NT3-A250% Serum120 minSignificantly degradedNo cleavage observed
OM19RTrypsin (10 mg/mL)8 hLow activityHigh activity (OM19D analog)

Experimental Protocols for Assessing Proteolytic Stability

To ensure the reproducibility and comparability of stability studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate the proteolytic stability of peptides.

Trypsin Digestion Assay

This assay assesses the stability of a peptide against a common and well-characterized serine protease, trypsin, which specifically cleaves peptide bonds C-terminal to lysine and arginine residues.

Materials:

  • Peptide stock solution (L- and D-lysine containing variants)

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate buffer (100 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of the peptide to be tested in 100 mM ammonium bicarbonate buffer at a final concentration of 1 mg/mL.

  • Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Monitor the degradation of the parent peptide by measuring the decrease in its peak area over time. The percentage of intact peptide remaining is calculated relative to the 0-minute time point.

Serum Stability Assay

This assay evaluates the stability of a peptide in a more physiologically relevant environment, containing a complex mixture of proteases.

Materials:

  • Peptide stock solution

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA (Precipitation solution)

  • HPLC system with a C18 column

Procedure:

  • Thaw frozen serum at 37°C and centrifuge to remove any precipitates.

  • Dilute the serum with PBS to the desired concentration (e.g., 50% or 90%).

  • Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the sample.

  • Precipitate the serum proteins by adding three volumes of ice-cold ACN with 0.1% TFA.

  • Incubate on ice for 30 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining.

Visualizing the Stability Advantage

The following diagrams illustrate the fundamental difference in the interaction of L- and D-lysine containing peptides with proteases and the typical workflow for assessing their stability.

Protease_Interaction cluster_L_Peptide L-Lysine Peptide Interaction cluster_D_Peptide D-Lysine Peptide Interaction L_Peptide L-Lysine Peptide Binding_Site_L Active Site L_Peptide->Binding_Site_L Specific Binding Protease_L Protease Cleavage_L Cleavage Binding_Site_L->Cleavage_L Hydrolysis D_Peptide D-Lysine Peptide Binding_Site_D Active Site D_Peptide->Binding_Site_D Steric Hindrance (No Binding) Protease_D Protease No_Cleavage_D No Cleavage

Caption: Protease Interaction with L- and D-Lysine Peptides.

Peptide_Stability_Workflow start Peptide Synthesis (L- and D-Lysine Analogs) incubation Incubation with Protease or Serum start->incubation sampling Time-Point Sampling incubation->sampling quenching Quench Reaction / Precipitate Proteins sampling->quenching analysis RP-HPLC Analysis quenching->analysis quantification Quantify Remaining Peptide analysis->quantification comparison Compare Stability Profiles quantification->comparison

Caption: Experimental Workflow for Peptide Stability Assay.

Conclusion

The incorporation of D-lysine into peptide sequences is a robust and highly effective strategy to enhance their stability against proteolytic degradation. This modification directly addresses one of the primary challenges in the development of peptide therapeutics, leading to a longer in vivo half-life and potentially improved therapeutic outcomes. The experimental data overwhelmingly supports the superior stability of D-lysine containing peptides compared to their L-lysine counterparts. By employing standardized and well-defined experimental protocols, researchers can reliably assess and compare the stability of novel peptide candidates, accelerating the development of the next generation of peptide-based drugs.

References

Comparative analysis of different lysine protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

A researcher's choice of a protecting group for the ε-amino function of lysine is a critical step in peptide synthesis and the development of peptide-based therapeutics. This decision directly influences the synthetic strategy, dictating conditions for peptide chain elongation and final cleavage, and ultimately impacting the yield and purity of the target molecule. An ideal protecting group must be robust enough to withstand the reaction conditions of peptide synthesis while being selectively removable without compromising the integrity of the peptide.

This guide provides a comparative analysis of commonly used lysine protecting groups, offering insights into their stability, cleavage conditions, and orthogonality. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate protecting group for their specific application.

Comparative Overview of Lysine Protecting Groups

The selection of a lysine protecting group is intrinsically linked to the overall synthetic strategy, particularly the choice of Nα-amino protection (e.g., Fmoc or Boc chemistry). The key to a successful synthesis often lies in the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions, allowing for site-specific modifications of the peptide.

Data Presentation: Key Characteristics of Common Lysine Protecting Groups

The following table summarizes the properties of several widely used lysine protecting groups.

Protecting GroupAbbreviationCleavage ConditionsStabilityKey AdvantagesCommon Drawbacks
tert-ButoxycarbonylBocStrong acid (e.g., TFA)[1][2]Stable to base and hydrogenolysis[3][4]Well-established in Boc-SPPS; high stability.[3]Harsh cleavage conditions; can lead to side reactions with sensitive residues.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysisMild cleavage; orthogonal to Boc and Cbz; suitable for automated synthesis.Can be prematurely cleaved by some bases; potential for side reactions like diketopiperazine formation.
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Stable to mild acid and baseOrthogonal to Boc and Fmoc; useful in solution-phase synthesis.Hydrogenolysis is incompatible with sulfur-containing amino acids.
AllyloxycarbonylAllocPd(0) catalyst and scavenger (e.g., PhSiH₃)Stable to acid and baseOrthogonal to most other protecting groups; mild cleavage conditions.Requires a metal catalyst which may need to be removed from the final product.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to acid and piperidineOrthogonal to Fmoc and Boc; allows for on-resin side-chain modification.Hydrazine can also cleave Fmoc groups; potential for migration to other amines.
4-MethyltritylMttMild acid (e.g., 1-2% TFA in DCM)Stable to baseVery acid-labile, allowing for selective deprotection in the presence of Boc.Can be challenging to achieve perfect selectivity over other acid-labile groups.
2-(Methylsulfonyl)ethoxycarbonylMscStrong base (e.g., 1 M NaOH)Stable to strong acid and hydrogenolysisHigh acid stability; orthogonal to Boc and Cbz; can improve peptide solubility.Lability to strong base may not be compatible with all synthetic schemes.

Experimental Protocols

The following are representative protocols for the deprotection of common lysine protecting groups on a solid support. Note that reaction times and specific conditions may need to be optimized based on the peptide sequence and resin.

Boc Group Deprotection Protocol

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

  • Dry the peptide under vacuum.

Dde Group Deprotection Protocol

Reagents:

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Dde-protected peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature.

  • Repeat the treatment 2-3 times.

  • Wash the resin thoroughly with DMF.

Mtt Group Deprotection Protocol

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Prepare a deprotection solution of 1-2% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Treat the resin with the deprotection solution for 30 minutes at room temperature, repeating as necessary.

  • Monitor the deprotection by observing the release of the yellow-orange Mtt cation.

  • Wash the resin with DCM, followed by a neutralization wash (e.g., 10% DIPEA in DMF), and then a final DMF wash.

Visualizing Protecting Group Strategies

Diagrams can help illustrate the logic behind selecting a protecting group and the workflow of peptide synthesis.

G cluster_0 Protecting Group Selection Workflow start Start: Define Synthetic Strategy synthesis_type Synthesis Type? start->synthesis_type fmoc_chem Fmoc/tBu Chemistry synthesis_type->fmoc_chem Fmoc boc_chem Boc/Bzl Chemistry synthesis_type->boc_chem Boc orthogonal_mod Need Orthogonal Side-Chain Modification? fmoc_chem->orthogonal_mod cbz_lys Use Boc-Lys(2-Cl-Z)-OH boc_chem->cbz_lys alloc_dde_mtt Use Alloc, Dde, or Mtt for Lysine Side-Chain orthogonal_mod->alloc_dde_mtt Yes boc_lys Use Fmoc-Lys(Boc)-OH orthogonal_mod->boc_lys No end Proceed with Synthesis alloc_dde_mtt->end boc_lys->end cbz_lys->end G cluster_1 Orthogonal Deprotection Workflow peptide_resin Fmoc-NH-...-Lys(Dde)-...-Resin Side-Chain Protected Peptide deprotect_N Treat with 20% Piperidine/DMF peptide_resin:N->deprotect_N N-terminal Deprotection deprotect_S Treat with 2% Hydrazine/DMF peptide_resin:S->deprotect_S Side-Chain Deprotection couple_AA Couple next Fmoc-AA-OH deprotect_N->couple_AA couple_AA->peptide_resin:N Elongate Chain modify_S Modify Lysine Side-Chain deprotect_S->modify_S final_cleavage Final Cleavage (e.g., TFA) modify_S->final_cleavage

References

A Comparative Guide to the NMR Spectroscopic Characterization of Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of raw materials and synthesized compounds is a critical step in ensuring the quality and reliability of their work. Boc-D-Lys-OH, a commonly used protected amino acid in peptide synthesis and other organic chemistry applications, is no exception. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this compound, supported by experimental data and protocols.

Introduction to this compound Characterization

Nα-(tert-Butoxycarbonyl)-D-lysine (this compound) is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, preventing unwanted side reactions at the α-amino group while the ε-amino group remains free for subsequent modifications or is protected by an orthogonal protecting group. Accurate characterization is essential to confirm the identity, purity, and stability of this crucial building block. While several analytical techniques can be employed, NMR spectroscopy stands out for its ability to provide detailed structural information.

Comparison of Analytical Methods

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a comprehensive structural fingerprint of this compound. However, other techniques can offer complementary information.

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides information on the number and chemical environment of protons. Allows for the determination of the molecular structure by analyzing chemical shifts, coupling constants, and integration.Non-destructive, provides detailed structural information, relatively fast acquisition.Requires deuterated solvents, can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complements ¹H NMR, useful for confirming the carbon framework and identifying functional groups.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.[1]High sensitivity, provides accurate molecular weight.Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their vibrational frequencies.[1]Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture. Used to assess the purity of this compound.High resolution and sensitivity for purity assessment.Does not provide structural information of the analyte.

¹H and ¹³C NMR Spectroscopic Data for this compound

The following tables summarize the expected chemical shifts for this compound based on data available in deuterated solvents. Note that the spectra for the D- and L-enantiomers (Boc-L-Lys-OH) are identical in a non-chiral environment.[1][2][3]

Table 1: ¹H NMR Chemical Shifts for this compound

Assignment Structure Chemical Shift (ppm) in D₂O Chemical Shift (ppm) in Methanol-d₄ Multiplicity Integration
-CH(NHBoc)COOH~3.88~4.05dd1H
-CH₂NH₂~3.00~2.90t2H
-CH₂-CH(NHBoc)-~1.71~1.85m2H
-CH₂-CH₂NH₂~1.68~1.70m2H
-CH₂-CH₂-CH₂-~1.44~1.50m2H
Boc-C(CH₃)₃~1.44~1.45s9H

Table 2: ¹³C NMR Chemical Shifts for this compound

Assignment Structure Chemical Shift (ppm) in Methanol-d₄
C=O (Carboxyl)-COOH~177
C=O (Boc)-NH-C(O)O-~158
C (Boc)-O-C(CH₃)₃~80
-CH(NHBoc)COOH~55
-CH₂NH₂~40
-CH₂-CH(NHBoc)-~32
-CH₂-CH₂NH₂~28
CH₃ (Boc)-C(CH₃)₃~28
-CH₂-CH₂-CH₂-~24

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for routine characterization.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Visualizing the Structure and Experimental Workflow

The following diagrams illustrate the chemical structure of this compound with its proton assignments and a general workflow for its characterization.

Caption: Chemical structure of this compound with key proton groups labeled.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C processing Fourier Transform & Phase Correction acquire_1H->processing acquire_13C->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment comparison Compare with Reference Data assignment->comparison

Caption: General experimental workflow for NMR characterization of this compound.

Alternative Protecting Groups for Lysine

In peptide synthesis, other protecting groups for the lysine side chain are often used, each with its own unique NMR signature. Understanding these can be crucial for identifying impurities or confirming the structure of more complex peptides.

  • Z (Benzyloxycarbonyl): Introduces aromatic signals in the ¹H NMR spectrum around 7.3 ppm and a benzylic CH₂ signal around 5.1 ppm.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Shows characteristic aromatic signals between 7.3 and 7.8 ppm and aliphatic signals from the fluorenyl group.

  • Mtt (4-Methyltrityl): Exhibits multiple aromatic signals and a methyl singlet from the trityl group.

The choice of protecting group depends on the specific synthetic strategy, particularly the desired orthogonality for deprotection. NMR is a powerful tool to confirm the presence and integrity of these protecting groups on the final peptide.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound, providing unambiguous structural confirmation and purity assessment. When complemented with techniques like mass spectrometry and HPLC, a complete and reliable analytical profile of the compound can be established. The data and protocols presented in this guide serve as a valuable resource for researchers to ensure the quality of their starting materials and final products in the fields of chemistry and drug development.

References

A Researcher's Guide to Assessing the Purity of Synthetic Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is a critical determinant of experimental success and therapeutic safety. When these peptides incorporate D-amino acids—a common strategy for enhancing stability and potency—the analytical challenge of accurately assessing purity intensifies. The inclusion of these stereoisomers means that purity analysis must address not only chemical impurities (e.g., truncated or modified sequences) but also chiral impurities (i.e., the incorrect enantiomer at a specific position).

This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental principles and detailed protocols. A multi-faceted approach combining several analytical methods is essential for a comprehensive evaluation.[1]

Comparison of Key Purity Assessment Techniques

The assessment of purity for synthetic peptides, especially those containing D-amino acids, requires an orthogonal approach where multiple techniques are used to build a complete purity profile. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for determining overall purity, while Mass Spectrometry (MS) confirms molecular identity, and specific chiral methods are required to assess enantiomeric purity.[1]

Technique Primary Purpose Information Provided Strengths Limitations & Considerations for D-Amino Acids
Reverse-Phase HPLC (RP-HPLC) Quantify chemical purityPercentage purity based on UV absorbance (210-220 nm).[2] Separates the main peptide from synthesis-related impurities.Gold standard for purity assessment; highly reproducible and quantitative.[2]Does not typically separate enantiomers or diastereomers without a chiral stationary phase. The presence of a D-amino acid can alter retention time, which must be accounted for during method development.
Mass Spectrometry (MS) Confirm molecular identity and identify impuritiesProvides the precise molecular weight of the target peptide and impurities. Can provide sequence information via fragmentation (MS/MS).High sensitivity and accuracy for molecular weight determination. Essential for confirming that the correct peptide was synthesized.Cannot distinguish between isomers (e.g., D vs. L amino acids) as they have the same mass. Ion mobility-MS is an advanced alternative that can separate isomers.
Chiral Amino Acid Analysis (AAA) Quantify enantiomeric purity and confirm compositionDetermines the ratio of D- to L-amino acids after peptide hydrolysis. Confirms the presence and quantity of the intended D-amino acid.Directly quantifies the chiral purity of each amino acid residue. Can detect racemization that occurred during synthesis.The hydrolysis step can induce some racemization, requiring correction with deuterated acid. Destroys the peptide, providing no information on the location of the impurity.
Nuclear Magnetic Resonance (NMR) Confirm 3D structure and compositionProvides detailed information on the peptide's three-dimensional structure in solution. Can confirm the presence and configuration of specific residues.Provides atomic-level structural information, which is crucial for understanding function. Can distinguish between diastereomers.Lower sensitivity compared to HPLC and MS. Requires larger amounts of pure sample. Complex data analysis.
Illustrative Data Presentation

The following table presents hypothetical purity data for a synthetic peptide, "Peptide-D-Ala," which is designed to contain one D-Alanine residue.

Analysis Type Method Result Interpretation
Chemical Purity RP-HPLC (UV at 215 nm)98.5%The sample contains 98.5% of the target peptide, with 1.5% being other chemical impurities (e.g., truncated sequences).
Identity Confirmation LC-MS (ESI)Observed Mass: 1501.7 DaExpected Mass: 1501.7 DaThe molecular weight matches the theoretical mass of the target peptide, confirming its identity.
Chiral Purity Chiral HPLC-MS/MS after hydrolysisD-Alanine: 99.8%L-Alanine: 0.2%The chiral purity of the incorporated D-Alanine is very high. Only 0.2% of the undesired L-isomer is present.
Overall Purity Combined Analysis98.3% The final purity is a product of chemical purity and chiral purity (98.5% * 99.8%).

Workflow and Decision Making

The process of ensuring the purity of a synthetic peptide containing D-amino acids involves several key stages, from initial synthesis to final validation. The choice of analytical method is guided by the specific question being asked at each stage.

General Workflow for Peptide Purity Assessment cluster_0 Synthesis & Purification cluster_1 Quality Control & Analysis Synthesis Peptide Synthesis (Solid Phase) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Identity Identity Check (Mass Spectrometry) Purification->Identity Purity Chemical Purity (RP-HPLC) Identity->Purity Chiral Chiral Purity (Chiral AAA) Purity->Chiral Final Final Validated Peptide Chiral->Final

Caption: General workflow for peptide synthesis and purity validation.

The following decision tree illustrates the logical process for selecting the appropriate analytical technique based on the specific purity question.

Decision Tree for Purity Analysis start Start Purity Assessment q1 Is the molecular weight correct? start->q1 a1 Use Mass Spectrometry (MS) to confirm identity q1->a1 Yes q2 What is the percentage of non-isomeric impurities? a1->q2 a2 Use Reverse-Phase HPLC to quantify purity q2->a2 Yes q3 Is the D-amino acid configuration correct? a2->q3 a3 Use Chiral Amino Acid Analysis to determine enantiomeric ratio q3->a3 Yes end_node Comprehensive Purity Profile a3->end_node

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

Detailed and robust protocols are essential for obtaining accurate and reproducible purity data.

Protocol 1: Chemical Purity by RP-HPLC

This protocol outlines a standard method for determining the chemical purity of a synthetic peptide.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the peptide sample.

    • Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL. For hydrophobic peptides, a small amount of acetonitrile or DMSO may be required for complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp, Tyr).

    • Gradient: A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes. This must be optimized based on the hydrophobicity of the peptide.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area of the main peptide peak as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Chiral Purity by HPLC-MS after Hydrolysis

This protocol determines the enantiomeric purity of the constituent amino acids.

  • Peptide Hydrolysis:

    • Place a known quantity of the peptide (approx. 0.5 mg) into a hydrolysis tube.

    • Add 200 µL of 6 M deuterated hydrochloric acid (DCl in D₂O). Using deuterated acid helps to correct for any racemization that occurs during the hydrolysis step itself.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid under vacuum. Re-dissolve the amino acid hydrolysate in a known volume of HPLC-grade water.

  • Chiral Separation and Detection (HPLC-MS/MS):

    • Column: A chiral stationary phase (CSP) column is required. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin) are effective for separating D/L amino acid enantiomers.

    • Mobile Phase: Typically a polar organic or aqueous organic mobile phase, such as methanol/water or acetonitrile/water with a buffer like ammonium acetate. The exact composition must be optimized for the specific CSP.

    • Detection: Use a tandem mass spectrometer (MS/MS) operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. This provides high sensitivity and specificity for each amino acid.

  • Data Analysis:

    • Run D- and L-amino acid standards to determine their retention times.

    • Separate and quantify the D- and L-enantiomers for each amino acid in the hydrolyzed sample based on their peak areas.

    • Calculate the enantiomeric purity for the target D-amino acid:

    • Chiral Purity (%) = (Area of D-isomer Peak / (Area of D-isomer Peak + Area of L-isomer Peak)) x 100.

References

A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a critical decision that dictates the success of synthesizing complex and challenging peptides. While Fmoc chemistry has become the workhorse of modern peptide synthesis due to its milder deprotection conditions and amenability to automation, Boc chemistry retains significant advantages in specific applications, particularly in the synthesis of hydrophobic peptides, long peptide sequences, and in solution-phase fragment condensation strategies.[][2] This guide provides an objective comparison of these two cornerstone chemistries, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Core Chemical Differences: A Foundation for Application-Specific Advantages

The fundamental distinction between Boc and Fmoc chemistries lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[2] This seemingly simple difference has profound implications for the overall synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the resin.

The Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal" as both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths.[3] In contrast, the Fmoc/tBu (tert-butyl) strategy is fully orthogonal, with the base-labile Fmoc group and the acid-labile tBu side-chain protecting groups being removed under distinct chemical conditions.[] This orthogonality is a key reason for the widespread adoption of Fmoc chemistry. However, it is the very nature of the repeated acidolysis in Boc chemistry that provides its unique advantages in specific contexts.

Data Presentation: Quantitative Comparison of Boc and Fmoc Chemistries

While direct head-to-head comparative studies with identical coupling reagents and purification methods for a wide range of peptides are not always readily available in the literature, the following tables summarize representative quantitative data gleaned from studies on the synthesis of challenging peptides, highlighting the performance differences between Boc and Fmoc strategies.

ParameterBoc StrategyFmoc StrategyRationale for Difference
Crude Purity (Typical for Hydrophobic Peptides) Often HigherMay be LowerRepeated acid treatment in Boc chemistry helps to disrupt peptide aggregation, leading to more complete reactions and higher purity of the crude product.
Overall Yield (Typical for Long Peptides >50aa) Can be SuperiorOften Decreases with LengthAggregation during Fmoc-SPPS of long peptides can lead to incomplete deprotection and coupling, significantly reducing the overall yield. Boc chemistry's anti-aggregation properties are advantageous here.
Solubility of Protected Peptides (for Solution Phase) HigherLowerBoc-protected peptide fragments generally exhibit better solubility in organic solvents, facilitating their use in solution-phase condensation.
Side Reactions Minimal aggregation-related side productsProne to aspartimide formation, especially in long syntheses.The basic conditions of Fmoc deprotection can lead to cyclization of aspartic acid residues.
Cost of Protected Amino Acids Generally LowerGenerally HigherThe synthesis of Fmoc-amino acids is typically more complex and costly.

Table 1: General Performance Comparison of Boc and Fmoc Chemistries for Specific Applications

Peptide TypeChemistryReported Crude Purity (%)Reported Overall Yield (%)Reference
Hydrophobic Peptides
Transmembrane Peptide (34-mer)BocNot specified12% (with NMP/DMSO)
Transmembrane Peptide (34-mer)FmocNot specified0% (synthesis failed)
Long Peptides
HIV-1 Protease Fragment (81-99)BocHighSuccessful Synthesis
Various long peptides (~100 aa)FmocVariableSuccessful with modifications
Solution Phase Fragment Condensation
Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH + H–L-Leu–OCH2–resinBocNot Applicable86-99%

Table 2: Illustrative Quantitative Data from Comparative Syntheses

Experimental Protocols: Methodologies for Key Experiments

The following are detailed, generalized protocols for Boc and Fmoc solid-phase peptide synthesis, with a focus on strategies to mitigate challenges in the synthesis of hydrophobic peptides.

Protocol 1: Boc Solid-Phase Peptide Synthesis of a Hydrophobic Peptide

This protocol is a generalized procedure and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell Merrifield or PAM resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HBTU/DIEA) in a solvent like DCM or N,N-dimethylformamide (DMF). Allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin thoroughly with DCM and methanol to remove excess reagents and by-products.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM to remove the TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash the resin with DCM. For difficult sequences, in situ neutralization protocols, where neutralization occurs simultaneously with coupling, can improve efficiency.

  • Coupling of Subsequent Amino Acids: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF. Add DIEA to activate the amino acid and add the solution to the neutralized resin. Agitate for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test.

  • Washing: Wash the resin sequentially with DMF and DCM.

  • Repeat Cycle: Repeat steps 4-9 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final coupling, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc Solid-Phase Peptide Synthesis of a Hydrophobic Peptide with Aggregation Inhibitors

This protocol incorporates strategies to mitigate aggregation, a common issue in Fmoc-SPPS of hydrophobic peptides.

  • Resin Swelling: Swell a low-loading Wang or Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a coupling agent such as HCTU or HATU with DIEA in DMF for 1 hour.

  • Monitoring: Monitor coupling completion with the Kaiser test.

  • Repeat Cycle with Aggregation Mitigation:

    • Solvent Choice: For subsequent couplings, consider switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.

    • Pseudoproline Dipeptides: At strategic points in the sequence (e.g., every 6-8 residues), incorporate pseudoproline dipeptides (e.g., Fmoc-Ser(ΨPro)-OH) to disrupt β-sheet formation.

    • Elevated Temperature/Microwave: Perform coupling reactions at elevated temperatures (e.g., 50-60°C) or using microwave irradiation to reduce aggregation and improve coupling efficiency.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by RP-HPLC.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the cyclical workflows of Boc and Fmoc SPPS and the logical relationships governing the choice between the two chemistries for specific applications.

Boc_SPPS_Workflow cluster_cycle Resin Resin Coupling1 Couple 1st Boc-AA Resin->Coupling1 Washing1 Wash Coupling1->Washing1 Deprotection Boc Deprotection (TFA) Washing1->Deprotection Washing2 Wash Deprotection->Washing2 Neutralization Neutralization (DIEA) Washing2->Neutralization CouplingN Couple Next Boc-AA Neutralization->CouplingN Washing3 Wash CouplingN->Washing3 Repeat Repeat Cycle Washing3->Repeat FinalCleavage Final Cleavage (HF/TFMSA) Repeat->FinalCleavage Purification Purification FinalCleavage->Purification

Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_cycle Resin Resin Coupling1 Couple 1st Fmoc-AA Resin->Coupling1 Washing1 Wash Coupling1->Washing1 Deprotection Fmoc Deprotection (Piperidine) Washing1->Deprotection Washing2 Wash Deprotection->Washing2 CouplingN Couple Next Fmoc-AA Washing2->CouplingN Washing3 Wash CouplingN->Washing3 Repeat Repeat Cycle Washing3->Repeat FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage Purification Purification FinalCleavage->Purification

Caption: Cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Boc_vs_Fmoc_Decision cluster_Fmoc Fmoc Chemistry Advantages cluster_Boc Boc Chemistry Advantages Start Peptide Synthesis Requirement Fmoc_Adv1 Acid-Sensitive Residues (Trp, Met) Start->Fmoc_Adv1 Fmoc_Adv2 Post-Translational Modifications Start->Fmoc_Adv2 Fmoc_Adv3 Automated Synthesis Start->Fmoc_Adv3 Fmoc_Adv4 Orthogonal Protection Start->Fmoc_Adv4 Boc_Adv1 Hydrophobic/Aggregating Peptides Start->Boc_Adv1 Boc_Adv2 Long Peptides (>50 residues) Start->Boc_Adv2 Boc_Adv3 Solution-Phase Fragment Condensation Start->Boc_Adv3 Boc_Adv4 Base-Sensitive Protecting Groups Start->Boc_Adv4

Caption: Decision guide for choosing between Boc and Fmoc chemistry.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the peptide to be synthesized. While Fmoc chemistry offers significant advantages in terms of mild reaction conditions, orthogonality, and ease of automation, making it the preferred method for a wide range of applications, Boc chemistry remains an indispensable tool for overcoming specific synthetic challenges.

For the synthesis of hydrophobic peptides prone to aggregation and long peptide sequences, the repeated acidolysis steps in Boc chemistry provide a distinct advantage by disrupting secondary structures and improving solvation. Furthermore, in solution-phase fragment condensation strategies, the superior solubility and stability of Boc-protected peptide fragments make it a more favorable approach.

By carefully considering the quantitative data, detailed experimental protocols, and the logical relationships presented in this guide, researchers, scientists, and drug development professionals can make a well-informed decision, optimizing their synthetic strategy to achieve higher yields and purity for their target peptides.

References

A Comparative Guide to Boc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to the successful assembly of target peptides. For the incorporation of D-lysine, a non-proteinogenic amino acid often utilized to enhance peptide stability or modulate biological activity, the choice of side-chain protection dictates the synthetic possibilities. This guide provides an objective, data-supported comparison of two key D-lysine derivatives for Boc-based SPPS: Boc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH .

At the heart of this comparison lies the principle of orthogonal protection , a strategy that employs protecting groups removable under distinct chemical conditions. This allows for selective deprotection and modification of specific sites within a peptide, a cornerstone of modern peptide chemistry.

Chemical Structures and Properties

The fundamental difference between the two molecules is the protecting group on the ε-amino group of the D-lysine side chain.

CompoundChemical StructureMolecular FormulaMolecular WeightCAS NumberKey Feature
Boc-D-Lys(Boc)-OH [Image of Boc-D-Lys(Boc)-OH chemical structure]C16H30N2O6346.42 g/mol 65360-27-2Both α- and ε-amino groups are protected by acid-labile Boc groups.
Boc-D-Lys(Fmoc)-OH [Image of Boc-D-Lys(Fmoc)-OH chemical structure]C26H32N2O6468.54 g/mol 115186-31-7The α-amino group is protected by an acid-labile Boc group, while the ε-amino group is protected by a base-labile Fmoc group.[1][2]

Performance in Solid-Phase Peptide Synthesis

The choice between these two derivatives directly impacts the synthetic strategy and the types of peptides that can be efficiently produced.

Boc-D-Lys(Boc)-OH: The Workhorse for Linear Peptides

Boc-D-Lys(Boc)-OH is the standard choice for incorporating D-lysine into linear peptides using a traditional Boc-SPPS workflow. Both the α-amino and ε-amino Boc groups are stable during the coupling steps and are typically removed simultaneously during the final cleavage from the resin with strong acid (e.g., HF or TFMSA).[3]

Performance Characteristics:

ParameterTypical PerformanceNotes
Coupling Efficiency High (>99%)Comparable to other standard Boc-protected amino acids.
Deprotection Simultaneous deprotection of α- and ε-Boc groupsRequires strong acid (e.g., 50% TFA in DCM for α-Boc; HF or TFMSA for final cleavage and ε-Boc removal).[4]
Side-Product Formation LowPotential for t-butylation of sensitive residues (e.g., Trp, Cys) during Boc deprotection can be minimized with scavengers.[3]
Applications Synthesis of linear peptides.Not suitable for on-resin side-chain modification.
Boc-D-Lys(Fmoc)-OH: Enabling Complexity through Orthogonality

Boc-D-Lys(Fmoc)-OH is a specialty reagent that introduces an orthogonal protecting group strategy within a Boc-SPPS framework. The base-labile Fmoc group on the lysine side chain allows for its selective removal without affecting the acid-labile Boc groups on the N-terminus of the growing peptide chain or other side chains. This opens the door to a wide range of sophisticated peptide modifications.

Performance Characteristics:

ParameterTypical PerformanceNotes
Coupling Efficiency High (>99%)The bulky Fmoc group generally does not hinder coupling efficiency.
Deprotection OrthogonalThe side-chain Fmoc group is stable to the acidic conditions used for α-Boc removal. It can be selectively removed with a base like piperidine.
Side-Product Formation Minimal during couplingThe primary considerations for side reactions are associated with the subsequent on-resin modifications.
Applications - Synthesis of branched peptides. - On-resin labeling with fluorophores, biotin, etc. - Synthesis of cyclic peptides (side-chain to side-chain or side-chain to terminus).The key advantage is the ability to perform selective chemistry on the lysine side chain.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-Lys Derivatives in Boc-SPPS

This protocol is applicable to both Boc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

  • Washing: Wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate the Boc-D-Lys derivative (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the reaction for completeness using the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Selective Deprotection of the Lysine Side-Chain Fmoc Group

This protocol is specific to peptides synthesized using Boc-D-Lys(Fmoc)-OH.

  • Resin Preparation: After incorporation of Boc-D-Lys(Fmoc)-OH and subsequent elongation of the peptide chain to the desired length, wash the resin-bound peptide with DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lysine side chain.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for on-resin side-chain modification.

Protocol 3: On-Resin Acylation of the Deprotected Lysine Side Chain
  • Resin Swelling: Swell the resin with the deprotected lysine side chain in DMF for 30 minutes.

  • Acylation Mixture Preparation: In a separate vessel, dissolve the carboxylic acid to be coupled (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to pre-activate the mixture for 1-2 minutes.

  • Coupling: Add the activated acylation mixture to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

Mandatory Visualizations

spsp_workflow_comparison cluster_boc_lys_boc Boc-D-Lys(Boc)-OH Workflow cluster_boc_lys_fmoc Boc-D-Lys(Fmoc)-OH Workflow boc_start Resin-Peptide-(AA)n boc_deprotect α-Boc Deprotection (50% TFA/DCM) boc_start->boc_deprotect boc_couple Couple Boc-D-Lys(Boc)-OH boc_deprotect->boc_couple boc_elongate Further Elongation boc_couple->boc_elongate boc_cleave Final Cleavage (HF or TFMSA) boc_elongate->boc_cleave boc_product Linear Peptide boc_cleave->boc_product fmoc_start Resin-Peptide-(AA)n fmoc_deprotect α-Boc Deprotection (50% TFA/DCM) fmoc_start->fmoc_deprotect fmoc_couple Couple Boc-D-Lys(Fmoc)-OH fmoc_deprotect->fmoc_couple fmoc_elongate Further Elongation fmoc_couple->fmoc_elongate fmoc_selective_deprotect Selective ε-Fmoc Deprotection (20% Piperidine/DMF) fmoc_elongate->fmoc_selective_deprotect fmoc_modify On-Resin Side-Chain Modification fmoc_selective_deprotect->fmoc_modify fmoc_cleave Final Cleavage (HF or TFMSA) fmoc_modify->fmoc_cleave fmoc_product Branched/Modified Peptide fmoc_cleave->fmoc_product

Caption: Comparative workflows for Boc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH in SPPS.

orthogonal_protection_logic cluster_deprotection Deprotection Conditions cluster_protecting_groups Side-Chain Protecting Group (P) peptide Resin-Peptide-D-Lys(ε-NH-P) acid Acidic (e.g., TFA) peptide->acid α-Boc Removal base Basic (e.g., Piperidine) peptide->base Selective ε-Fmoc Removal boc Boc acid->boc Removes fmoc Fmoc acid->fmoc Stable base->boc Stable base->fmoc Removes

Caption: Logic of orthogonal deprotection for Boc and Fmoc groups on D-lysine.

Conclusion

The choice between Boc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH is dictated by the synthetic endpoint. For the routine synthesis of linear D-lysine-containing peptides via Boc-SPPS, Boc-D-Lys(Boc)-OH is the efficient and cost-effective choice. However, for the synthesis of more complex peptides requiring on-resin side-chain modification, such as branched, cyclic, or labeled peptides, the orthogonal protection strategy offered by Boc-D-Lys(Fmoc)-OH is indispensable. Its use allows for the selective deprotection and functionalization of the D-lysine side chain, providing a powerful tool for advanced peptide design and drug development.

References

Safety Operating Guide

Proper Disposal of Boc-D-Lys-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Boc-D-Lys-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, it is imperative to follow established protocols for chemical waste management. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Safety Glasses: To protect the eyes from potential splashes.

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or in solution).

1. Solid this compound Waste:

Unused, expired, or waste this compound in solid form should be managed as non-hazardous solid chemical waste.

  • Step 1: Segregation: Collect solid this compound waste in a designated and clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.[1]

  • Step 2: Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing boats, contaminated paper towels, and gloves, should also be placed in the same designated solid chemical waste container.[1]

  • Step 3: Labeling and Storage: The waste container must be clearly and accurately labeled with the full chemical name: "this compound". Keep the container closed when not in use and store it in a designated waste accumulation area, away from incompatible materials.[1]

  • Step 4: Final Disposal: Follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[1]

2. This compound in Solution:

If this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent itself.

  • Step 1: Identification: Identify the solvent used to dissolve the this compound.

  • Step 2: Segregation: The solution must be disposed of in the appropriate liquid waste container corresponding to the specific solvent used. Follow your institution's guidelines for that particular solvent waste stream.

  • Step 3: Labeling and Storage: Label the liquid waste container with the full chemical names of all components, including the solvent and "this compound". Store the container in a designated liquid waste accumulation area.

  • Step 4: Final Disposal: Arrange for waste pickup through your institution's EHS office, following their specific procedures for the solvent waste category.

Important Considerations:

  • Do not dispose of this compound, either in solid form or in solution, down the drain. [2]

  • Always consult your institution's specific waste management guidelines and your local regulations.

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, are available as drain disposal is not recommended. The primary guideline is to treat it as a non-hazardous chemical waste.

ParameterGuideline
Waste Classification Non-hazardous chemical waste
Solid Waste Container Designated for non-hazardous solids
Liquid Waste Container Determined by the solvent's hazard class
Drain Disposal Not Recommended

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: this compound Disposal state Is the this compound in solid form or in a solution? start->state solid_waste Dispose in designated non-hazardous solid chemical waste container. state->solid_waste Solid solution_waste Identify the solvent. state->solution_waste Solution label_solid Label container: 'this compound' and 'Non-Hazardous Solid Waste' solid_waste->label_solid solvent_disposal Dispose in the appropriate liquid waste container for the identified solvent. solution_waste->solvent_disposal label_liquid Label container with all chemical components. solvent_disposal->label_liquid contact_ehs Follow institutional procedures (Contact EHS for pickup). label_solid->contact_ehs label_liquid->contact_ehs

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-D-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Physical and Chemical Properties

A clear understanding of the substance's properties is foundational to safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Melting Point -45°C (lit.)
Boiling Point 174°C

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Eye Protection Safety glasses or gogglesChemical splash goggles that meet ANSI Z.87.1 standards are required.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn and fully buttoned.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If dust formation is likely, use a fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

Experimental Workflow: From Receipt to Solution

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh this compound don_ppe->weigh Proceed to handling transfer Transfer to Beaker weigh->transfer Use anti-static weigh boat dissolve Dissolve in Solvent transfer->dissolve Add solvent gradually decontaminate Decontaminate Work Area dissolve->decontaminate After solution is prepared dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste streams store Store Solution Properly dispose_waste->store Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-D-Lys-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.